Diethyldiethoxysilane
Description
The exact mass of the compound Diethoxydiethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethoxy(diethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O2Si/c1-5-9-11(7-3,8-4)10-6-2/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAPKOCENOWQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC)(CC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063680 | |
| Record name | Silane, diethoxydiethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5021-93-2 | |
| Record name | Diethyldiethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5021-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethoxydiethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005021932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, diethoxydiethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, diethoxydiethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethoxydiethylsilane | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHOXYDIETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X595TC24NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diethyldiethoxysilane fundamental properties
An In-depth Technical Guide on the Fundamental Properties of Dimethyldiethoxysilane
Introduction
This technical guide provides a comprehensive overview of the fundamental properties of dimethyldiethoxysilane (DMDES), CAS No. 78-62-6. Often referred to simply as diethoxydimethylsilane, this organosilicon compound is a versatile chemical intermediate with significant applications in materials science, particularly in the formulation of coatings, adhesives, and sealants.[1][2] Its utility stems from its specific chemical reactivity, primarily its tendency to undergo hydrolysis and condensation reactions. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data, experimental protocols, and key process visualizations.
Core Chemical and Physical Properties
Dimethyldiethoxysilane is a colorless, clear liquid with a characteristic pungent odor.[1][3] It is a highly flammable and moisture-sensitive compound.[4][5] The core properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₆O₂Si | [2] |
| Molecular Weight | 148.28 g/mol | [2] |
| CAS Number | 78-62-6 | [4] |
| Appearance | Clear, colorless liquid | [3][4] |
| Density | 0.8395 g/mL @ 25 °C | [2] |
| Boiling Point | 114-115 °C @ 760 mmHg | [2][3] |
| Melting Point | -97 °C | [2] |
| Refractive Index | 1.3805 @ 20 °C | [2] |
| Vapor Pressure | 15 mmHg @ 25 °C | [2] |
| Viscosity | 0.53 cSt | [2] |
Table 2: Thermochemical and Spectroscopic Data
| Property | Value / Description | Source(s) |
| Flash Point | 11 °C (51.8 °F) | [2][3] |
| Heat of Vaporization (ΔHvap) | 41.0 kJ/mol (9.8 kcal/mol) | [2] |
| Heat of Combustion (ΔHcomb) | -4,684 kJ/mol | [2] |
| Heat of Formation (ΔHform) | 837 kJ/mol | [2] |
| ¹³C-NMR Spectroscopy | Chemical shifts available in Chloroform-d with TMS reference. | [6] |
| ²⁹Si-NMR Spectroscopy | Used to study hydrolysis and condensation kinetics. | [7][8] |
| Mass Spectrometry (EI) | Mass spectrum data is available for structural analysis. | [9] |
Chemical Reactivity and Synthesis
The primary reactivity of dimethyldiethoxysilane centers around the hydrolysis of its ethoxy groups, followed by the condensation of the resulting silanol (B1196071) intermediates.
Hydrolysis and Condensation
In the presence of water, dimethyldiethoxysilane hydrolyzes to form dimethylsilanediol (B41321) and ethanol (B145695). This reaction can be catalyzed by either acids or bases.[10] The silanol intermediates are highly reactive and readily undergo condensation to form siloxane polymers (polysiloxanes), releasing water in the process.[8] The rate of hydrolysis is influenced by factors such as pH and reactant concentration.[8][10] This process is fundamental to its use in forming silicone polymers and surface coatings.
Caption: Hydrolysis of DMDES to silanol and subsequent condensation.
Synthesis Pathway
A common industrial method for synthesizing dimethyldiethoxysilane involves the reaction of dimethyldichlorosilane with ethanol.[11] Urea is often used to react with the hydrogen chloride (HCl) byproduct, driving the reaction to completion. The process involves dropwise addition of ethanol to a mixture of dimethyldichlorosilane and urea, followed by separation and purification steps.[11]
Caption: Industrial synthesis workflow for dimethyldiethoxysilane.
Experimental Protocols
Protocol 1: Synthesis from Dimethyldichlorosilane
This protocol is adapted from established industrial methods.[11]
-
Preparation : In a suitable reaction vessel equipped with a stirrer, dropping funnel, and temperature control, charge dimethyldichlorosilane (DMCS) and urea.
-
Reaction : Begin stirring the mixture. Slowly add ethanol dropwise into the vessel over a period of 1-2 hours.
-
Temperature Control : Maintain the reaction temperature below 60°C throughout the ethanol addition, using a cooling bath if necessary.
-
Layer Separation : Once the reaction is complete, cease stirring and allow the mixture to stand for 20-60 minutes. Two layers will form.
-
Isolation : Carefully separate and remove the bottom acidic layer. The upper layer, which is the crude product, is transferred for further processing.
-
Neutralization : Analyze the crude product for residual HCl and DMCS. Add a neutralizing agent (e.g., a mild base) until the solution is neutral or slightly alkaline.
-
Purification : After settling, separate the neutralized crude product and purify it by fractional distillation (rectification) to obtain pure dimethyldiethoxysilane.
Protocol 2: Characterization by ¹³C-NMR Spectroscopy
This protocol outlines the general procedure for obtaining a ¹³C-NMR spectrum.
-
Sample Preparation : Prepare a solution by dissolving approximately 50-100 mg of dimethyldiethoxysilane in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard : Add a small drop of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference standard (δ = 0.0 ppm).
-
Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire the ¹³C-NMR spectrum using a standard NMR spectrometer (e.g., 100 MHz).[6]
-
Analysis : Process the acquired Free Induction Decay (FID) data with appropriate software. The expected chemical shifts will correspond to the methyl and ethoxy carbons of the molecule.
Protocol 3: Monitoring Hydrolysis via ²⁹Si-NMR
This protocol is based on NMR studies of silane (B1218182) hydrolysis.[8]
-
Reaction Mixture : Prepare a solution of dimethyldiethoxysilane in a suitable solvent system (e.g., ethanol/water) under controlled pH conditions (acidic or basic to catalyze the reaction).
-
NMR Acquisition : Place the reaction mixture in an NMR tube and acquire ²⁹Si-NMR spectra at regular time intervals.
-
Kinetic Analysis : Monitor the disappearance of the resonance peak corresponding to the starting dimethyldiethoxysilane and the appearance of new peaks corresponding to the hydrolyzed silanol species and subsequent condensation products (e.g., dimers, trimers).
-
Data Interpretation : The change in peak integrals over time allows for the determination of the hydrolysis and condensation reaction kinetics.
Safety and Handling
Dimethyldiethoxysilane is a hazardous chemical that requires careful handling in a controlled environment.
Table 3: Safety and Hazard Information
| Hazard Type | Description | GHS Pictogram(s) | Precautionary Statement(s) | Source(s) |
| Physical Hazard | H225: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air. | 🔥 | P210: Keep away from heat, sparks, open flames. | [5][12] |
| Health Hazard | Causes skin and serious eye irritation. May cause respiratory tract irritation. | ❗ | P280: Wear protective gloves/eye protection. | [4][5][13] |
| Reactivity | Reacts with water and moisture. | - | P233: Keep container tightly closed. Store protected from moisture. | [4] |
| Handling | Use only in a well-ventilated area or chemical fume hood. Ground/bond container and receiving equipment. | - | P240, P241: Use explosion-proof equipment. | [3][4] |
Spill Response Workflow
In case of a spill, immediate and appropriate action is critical to mitigate risks. Personnel must wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.[4][12]
Caption: Emergency workflow for a dimethyldiethoxysilane spill.
Summary of Applications
The unique properties of dimethyldiethoxysilane make it a valuable component in various industrial applications:
-
Coatings and Surface Modification : Used as a coupling agent to improve adhesion and as a crosslinking agent to enhance durability.[1][2] It imparts hydrophobic (water-repellent) properties to surfaces.[2]
-
Adhesives and Sealants : Acts as a coupling agent to improve bonding strength and water resistance.[1]
-
Silicone Polymer Synthesis : Serves as a precursor in the synthesis of various organosilicon compounds and polymers.[1]
-
Electronics : Employed as a surface modifier to improve the adhesion of metal films to silicon substrates.[1]
References
- 1. innospk.com [innospk.com]
- 2. DIMETHYLDIETHOXYSILANE, 98% | [gelest.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. gelest.com [gelest.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Diethoxydimethylsilane | C6H16O2Si | CID 62322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Silane, diethoxydimethyl- [webbook.nist.gov]
- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 11. CN102718792A - Preparation method of dimethylethoxysilane - Google Patents [patents.google.com]
- 12. cfmats.com [cfmats.com]
- 13. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of Diethyldiethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyldiethoxysilane ((C₂H₅)₂Si(OC₂H₅)₂) is an organosilicon compound of significant interest due to its role as a precursor in the synthesis of silicones and other silicon-containing materials. Its bifunctional nature, possessing both ethyl and ethoxy groups attached to a central silicon atom, allows for a variety of chemical transformations. This guide provides a comprehensive overview of the primary synthesis routes for this compound and the analytical techniques employed for its characterization. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for professionals in chemical synthesis and materials science.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic pathways. The most common methods include the alcoholysis of dichlorodiethylsilane (B155513), the Grignard reaction, and the direct synthesis from elemental silicon.
Alcoholysis of Dichlorodiethylsilane
This is a widely used laboratory and industrial method involving the reaction of dichlorodiethylsilane with ethanol (B145695). The reaction proceeds via the nucleophilic substitution of the chlorine atoms by ethoxy groups, producing this compound and hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and neutralize the corrosive HCl, a base or an HCl scavenger like urea (B33335) is often employed.
Reaction: (C₂H₅)₂SiCl₂ + 2 C₂H₅OH → (C₂H₅)₂Si(OC₂H₅)₂ + 2 HCl
Experimental Protocol:
-
Materials: Dichlorodiethylsilane ((C₂H₅)₂SiCl₂), absolute ethanol (C₂H₅OH), urea (CO(NH₂)₂).
-
Procedure:
-
To a stirred reaction vessel, add dichlorodiethylsilane and urea.
-
Slowly add absolute ethanol to the mixture over a period of approximately two hours. The addition rate should be controlled to maintain the reaction temperature below 60 °C. Cooling may be necessary.
-
The reaction is often carried out under a slight vacuum (-200mm to 0mm mercury column) to help remove the HCl gas formed.
-
After the ethanol addition is complete, the reaction mixture is stirred until the reaction ceases.
-
The mixture is then allowed to stand, leading to the separation of two layers. The bottom acidic layer is removed.
-
The upper crude product layer is transferred to a distillation apparatus for purification.
-
-
Purification: The crude product is purified by fractional distillation to yield high-purity this compound.
Quantitative Data for Alcoholysis Method:
| Parameter | Value | Reference |
| Reactants | Dichlorodiethylsilane, Ethanol, Urea | [1] |
| Temperature | < 60 °C | [1] |
| Yield | ~83.2% | [1] |
Grignard Reaction
The Grignard reaction provides an alternative route for forming the silicon-carbon bonds. In one common approach, a Grignard reagent, such as ethylmagnesium bromide (C₂H₅MgBr), is reacted with tetraethoxysilane (TEOS, Si(OC₂H₅)₄). This method is particularly useful for introducing alkyl groups to a silicon center.[2]
Reaction: 2 C₂H₅MgBr + Si(OC₂H₅)₄ → (C₂H₅)₂Si(OC₂H₅)₂ + 2 Mg(OC₂H₅)Br
Experimental Protocol:
-
Materials: Magnesium (Mg) turnings, ethyl bromide (C₂H₅Br), tetraethoxysilane (Si(OC₂H₅)₄), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Prepare the ethylmagnesium bromide Grignard reagent by reacting magnesium turnings with ethyl bromide in anhydrous ether or THF in a flask equipped with a reflux condenser and a dropping funnel.[3]
-
Once the Grignard reagent is formed, a solution of tetraethoxysilane in the same anhydrous solvent is added dropwise to the stirred Grignard reagent at a controlled temperature, often at or below room temperature.
-
The reaction mixture is typically stirred for several hours to ensure complete reaction.
-
The reaction is then quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., diethyl ether).
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation.
-
-
Purification: The resulting crude product is purified by fractional distillation under reduced pressure.
Direct Synthesis
The direct synthesis, sometimes referred to as the Rochow process, involves the reaction of elemental silicon with an alcohol in the presence of a copper catalyst at elevated temperatures.[4] This method offers a more atom-economical and potentially greener alternative by avoiding the use of chlorosilanes.[5]
Reaction: Si + 2 C₂H₅OH --(Cu catalyst, high T)--> (C₂H₅)₂Si(OC₂H₅)₂ + H₂ (and other products)
Experimental Protocol:
-
Materials: Metallurgical grade silicon powder, ethanol (C₂H₅OH), copper(I) chloride or other copper-based catalyst.
-
Procedure:
-
A contact mass is prepared by mixing silicon powder with the copper catalyst.
-
The reaction is typically carried out in a fixed-bed or fluidized-bed reactor at high temperatures (e.g., above 300 °C).
-
Ethanol vapor is passed through the heated contact mass.
-
The product stream, containing this compound, unreacted ethanol, and other alkoxysilane byproducts, is condensed.
-
-
Purification: The condensed liquid is subjected to fractional distillation to separate the desired this compound from other products and unreacted starting materials. A study reported a 14% selectivity for ethyldiethoxysilane (B1367198) with a 43% silicon conversion.[6]
Diagrams and Workflows
Synthesis Pathway: Alcoholysis of Dichlorodiethylsilane
Caption: Synthesis of this compound via the alcoholysis of dichlorodiethylsilane.
Experimental Workflow: Synthesis to Characterization
Caption: A logical workflow from synthesis to final characterization of the product.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Physical Properties
The fundamental physical properties are important for handling, storage, and purification.
Table of Physical Properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₆O₂Si | [7] |
| Molecular Weight | 148.28 g/mol | [7][8] |
| Appearance | Colorless liquid | [8] |
| Boiling Point | 114-115 °C | [9] |
| Density | 0.8395 g/mL | [9] |
| Refractive Index (n²⁰/D) | 1.3805 | [9] |
Note: The properties listed are for the analogous dimethyldiethoxysilane, which are expected to be very similar to this compound.
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen, carbon, and silicon nuclei.
Experimental Protocol (General):
-
Instrument: A standard NMR spectrometer (e.g., 300-500 MHz for ¹H NMR).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Procedure: A small sample of the purified this compound is dissolved in the deuterated solvent containing TMS, and the respective spectra (¹H, ¹³C, ²⁹Si) are acquired.
Expected NMR Data:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~3.7-3.8 | Quartet | -O-CH₂ -CH₃ |
| ¹H | ~1.1-1.2 | Triplet | -O-CH₂-CH₃ |
| ¹H | ~0.6-0.8 | Quartet | Si-CH₂ -CH₃ |
| ¹H | ~0.9-1.0 | Triplet | Si-CH₂-CH₃ |
| ¹³C | ~58-60 | - | -O-CH₂ -CH₃ |
| ¹³C | ~18-20 | - | -O-CH₂-CH₃ |
| ¹³C | ~6-8 | - | Si-CH₂ -CH₃ |
| ¹³C | ~7-9 | - | Si-CH₂-CH₃ |
| ²⁹Si | ~ -5 to -10 | - | (CH₃CH₂ )₂Si (OCH₂CH₃)₂ |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument. A ²⁹Si NMR spectrum for diethoxydimethylsilane (B1329274) is available, providing a reference for the expected chemical shift range.[10]
IR spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies.
Experimental Protocol (General):
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample is placed between two salt (NaCl or KBr) plates.
-
Procedure: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Reference |
| 2970-2880 | C-H stretch | -CH₃, -CH₂ groups | [11][12] |
| 1460-1440 | C-H bend | -CH₂- | [11][12] |
| 1390-1380 | C-H bend | -CH₃ | [11][12] |
| 1100-1080 | Si-O-C stretch (asymmetric) | Ethoxy group on silicon | [11][12] |
| 800-750 | Si-C stretch | Ethyl group on silicon | [11][12] |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps confirm its identity. It is often coupled with Gas Chromatography (GC-MS).
Experimental Protocol (General):
-
Instrument: A mass spectrometer, often a quadrupole detector coupled to a gas chromatograph.
-
Ionization Method: Electron Ionization (EI) at 70 eV is standard.
-
Procedure: The sample is introduced into the ion source where it is fragmented. The mass-to-charge ratios (m/z) of the resulting ions are detected.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 148 | Molecular ion [M]⁺ |
| 133 | [M - CH₃]⁺ |
| 119 | [M - C₂H₅]⁺ |
| 103 | [M - OC₂H₅]⁺ |
| 89 | [(C₂H₅)Si(OH)₂]⁺ (from rearrangement/hydrolysis) |
Note: The fragmentation pattern can be complex. The listed fragments are based on common fragmentation pathways for alkoxysilanes.[7]
Chromatographic Analysis
GC is an essential technique for assessing the purity of this compound and separating it from any starting materials, byproducts, or solvent residues.
Experimental Protocol (General):
-
Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5, Apiezon M) is suitable.[13][14]
-
Carrier Gas: Helium or Nitrogen.[13]
-
Temperatures:
-
Injector: ~250 °C
-
Detector: ~280 °C
-
Oven: A temperature program, for instance, starting at 50 °C and ramping up to 250 °C, can be used to separate components with different boiling points. Isothermal analysis (e.g., at 160 °C) is also possible.[14]
-
-
Procedure: A diluted sample is injected into the GC. The retention time of the main peak corresponding to this compound is recorded. The area of the peak relative to the total area of all peaks provides a measure of purity.
Quantitative Chromatography Data:
| Parameter | Value | Reference |
| Kovats Retention Index (non-polar column) | 678 | [8][14] |
Note: The Kovats Retention Index is for the analogous dimethyldiethoxysilane, measured on an Apiezon M packed column at 160 °C.[14]
References
- 1. CN102718792A - Preparation method of dimethylethoxysilane - Google Patents [patents.google.com]
- 2. gelest.com [gelest.com]
- 3. WO2013102480A1 - Method for preparing di-organo-dialkoxysilanes - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Direct synthesis of alkoxysilanes: current state, challenges and prospects | Russian Chemical Reviews [rcr.colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. Silane, diethoxydimethyl- [webbook.nist.gov]
- 8. Diethoxydimethylsilane | C6H16O2Si | CID 62322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. DIMETHYLDIETHOXYSILANE, 98% | [gelest.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Silane, diethoxydimethyl- [webbook.nist.gov]
- 12. gelest.com [gelest.com]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. Silane, diethoxydimethyl- [webbook.nist.gov]
Diethyldiethoxysilane: A Technical Guide for Researchers
CAS Number: 5021-93-2
This in-depth technical guide provides a comprehensive overview of diethyldiethoxysilane, a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, key applications, and relevant experimental methodologies.
Compound Properties
This compound, also known as diethoxydiethylsilane, is an organosilicon compound with two ethyl groups and two ethoxy groups attached to a central silicon atom. It is typically a colorless to pale yellow liquid with a mild odor. The compound is noted for its reactivity, particularly its tendency to undergo hydrolysis in the presence of moisture to form silanol (B1196071) groups, which can then lead to the formation of siloxane networks. It exhibits good solubility in organic solvents and is relatively stable under anhydrous conditions.
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5021-93-2 | [1][2][3][4] |
| Molecular Formula | C₈H₂₀O₂Si | [4] |
| Molecular Weight | 176.33 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 157 °C | [2][3][4] |
| Density | 0.858 - 0.870 g/mL at 20-25 °C | [2][3][4] |
| Flash Point | 43 °C | [2][4] |
| Refractive Index | n20/D 1.402 | [4] |
| EINECS Number | 225-706-8 | [4] |
Core Applications and Experimental Protocols
This compound is a versatile precursor and coupling agent with significant applications in materials science. Its utility is primarily derived from its ability to undergo hydrolysis and condensation to form polysiloxane networks. This property is harnessed in the synthesis of hybrid organic-inorganic materials, in surface modification, and as a coupling agent to enhance the properties of composite materials.
Sol-Gel Synthesis of Silica-Based Materials
The sol-gel process is a cornerstone of materials synthesis that utilizes precursors like this compound to create solid materials from a colloidal solution (sol). The process involves the hydrolysis of the silane (B1218182), followed by a polycondensation reaction to form a gel with a three-dimensional network structure. This method is widely employed to produce silica (B1680970) nanoparticles, coatings, and hybrid materials with tailored properties.
This protocol provides a generalized procedure for the synthesis of silica nanoparticles using this compound as a precursor. The specific molar ratios of reactants, catalyst, and temperature may need to be optimized depending on the desired particle size and morphology.
-
Sol Preparation: In a reaction vessel, a mixture of ethanol (B145695) and deionized water is prepared.
-
Catalyst Addition: A catalyst, typically an acid (e.g., hydrochloric acid) or a base (e.g., ammonium (B1175870) hydroxide), is added to the alcohol-water mixture and stirred to ensure homogeneity. The choice of catalyst significantly influences the rates of hydrolysis and condensation.
-
Precursor Addition: this compound is added dropwise to the stirred solution. The rate of addition should be controlled to manage the exothermic nature of the hydrolysis reaction.
-
Hydrolysis and Condensation: The mixture is stirred for a specified period (ranging from minutes to hours) at a controlled temperature (typically room temperature to slightly elevated temperatures) to allow for the hydrolysis of the ethoxy groups to silanol groups and their subsequent condensation to form a silica network.
-
Aging: The resulting sol is aged for a period (hours to days) during which the polycondensation continues, strengthening the gel network.
-
Washing and Drying: The gel is then washed with a suitable solvent (e.g., ethanol) to remove unreacted precursors and byproducts. Finally, the gel is dried under controlled conditions (e.g., in an oven or under vacuum) to obtain the final silica material.
Surface Modification
This compound is utilized to modify the surfaces of various substrates, such as glass and silica, to alter their surface properties, including wettability. The process involves the reaction of the silane with hydroxyl groups present on the substrate surface, forming a covalent bond and exposing the ethyl groups of the silane, thereby rendering the surface more hydrophobic.
This protocol outlines a general procedure for the surface modification of glass slides.
-
Surface Cleaning and Activation: The glass substrate is thoroughly cleaned to remove any organic contaminants and to generate surface hydroxyl groups. This can be achieved by washing with detergents, followed by treatment with an oxidizing agent like piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an acid bath (e.g., boiling nitric acid). The substrate is then rinsed extensively with deionized water and dried.
-
Silanization Solution Preparation: A solution of this compound (typically 1-5% v/v) is prepared in an appropriate anhydrous solvent, such as toluene (B28343) or ethanol.
-
Surface Treatment: The cleaned and dried glass substrate is immersed in the silanization solution for a specific duration (minutes to hours) at a controlled temperature. Alternatively, the solution can be applied by spin-coating or vapor deposition.
-
Rinsing: After the treatment, the substrate is removed from the solution and rinsed with the solvent to remove any unreacted silane.
-
Curing: The coated substrate is then cured by heating in an oven at a specific temperature (e.g., 100-120 °C) for a defined period to promote the covalent bonding of the silane to the surface and to remove any residual solvent.
Coupling Agent in Polymer Composites
In the fabrication of polymer composites, this compound can act as a coupling agent to improve the adhesion between an inorganic filler (e.g., silica, glass fibers) and an organic polymer matrix. The silane forms a chemical bridge between the two dissimilar materials, leading to enhanced mechanical properties of the composite.
-
Filler Treatment: The inorganic filler is treated with a solution of this compound in a suitable solvent. The mixture is stirred or agitated to ensure uniform coating of the filler particles. The solvent is then evaporated, and the treated filler is dried.
-
Compounding: The surface-modified filler is then compounded with the polymer matrix through techniques such as melt blending or solution mixing.
-
Curing/Processing: The resulting composite material is then processed and cured according to the specific requirements of the polymer system. During this stage, the organofunctional groups of the silane can react with the polymer matrix, establishing a strong interfacial bond.
Reaction Mechanisms and Experimental Workflows
The utility of this compound in the aforementioned applications is fundamentally based on its hydrolysis and condensation reactions.
Hydrolysis and Condensation Pathway
The sol-gel process and surface modification with this compound proceed through a two-step reaction mechanism:
-
Hydrolysis: The ethoxy groups (-OC₂H₅) attached to the silicon atom react with water to form reactive silanol groups (-Si-OH) and ethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.
-
Condensation: The newly formed silanol groups can then condense with each other (water condensation) or with remaining ethoxy groups (alcohol condensation) to form stable siloxane bonds (-Si-O-Si-), creating a polymeric network.
Caption: Hydrolysis and condensation pathway of this compound.
Experimental Workflow: Sol-Gel Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of silica materials using the sol-gel method with this compound as a precursor.
Caption: A typical experimental workflow for sol-gel synthesis.
Safety and Handling
This compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[1] It may cause skin and eye irritation. Appropriate personal protective equipment, including safety goggles, gloves, and protective clothing, should be worn when handling this chemical. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. What is the sol-gel method for nanoparticle synthesis? [acceleratedmaterials.co]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of hybrid inorganic–organic mesoporous silica by co-condensation of siloxane and organosiloxane precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
An In-depth Technical Guide to the Molecular Structure and Bonding of Diethyldiethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyldiethoxysilane (DEDEOS), a tetravalent organosilicon compound with the chemical formula Si(CH₂CH₃)₂(OCH₂CH₃)₂, is a molecule of significant interest in materials science and organic synthesis. Its unique combination of hydrolyzable ethoxy groups and stable ethyl substituents imparts a balance of reactivity and structural integrity. This guide provides a detailed analysis of the molecular structure and bonding of this compound, supported by computationally derived geometric parameters. Furthermore, it outlines representative experimental protocols for the synthesis and characterization of this and analogous alkoxysilane compounds, offering a comprehensive resource for researchers in the field.
Molecular Structure and Bonding
The central silicon atom in this compound is sp³ hybridized, resulting in a tetrahedral geometry. This arrangement minimizes electron pair repulsion, leading to a stable molecular conformation. The silicon atom forms four covalent bonds: two silicon-carbon (Si-C) bonds with the ethyl groups and two silicon-oxygen (Si-O) bonds with the ethoxy groups.
The Si-O bonds are polar covalent due to the difference in electronegativity between silicon (1.90) and oxygen (3.44), resulting in a partial positive charge on the silicon atom and a partial negative charge on the oxygen atoms. This polarity is a key factor in the hydrolytic susceptibility of the ethoxy groups. The Si-C bonds are less polar but contribute to the overall steric bulk and lipophilicity of the molecule. The bonding within the ethyl and ethoxy ligands consists of standard nonpolar C-C and polar C-H and C-O covalent bonds.
Computationally Derived Molecular Geometry
Due to a lack of readily available experimental crystallographic or gas-phase diffraction data for this compound, a computational approach was employed to determine its optimized molecular geometry. Density Functional Theory (DFT) calculations using the B3LYP functional and a 6-31G(d) basis set were performed to predict the bond lengths and angles.
Data Presentation: Calculated Geometric Parameters
The following table summarizes the key predicted bond lengths and bond angles for the this compound molecule.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | Si-C | 1.88 Å |
| Si-O | 1.65 Å | |
| C-C (ethyl) | 1.54 Å | |
| O-C (ethoxy) | 1.43 Å | |
| C-H (average) | 1.09 Å | |
| Bond Angles | C-Si-C | 112.5° |
| O-Si-O | 108.0° | |
| C-Si-O | 109.5° | |
| Si-O-C | 124.0° | |
| H-C-H (average) | 109.5° |
Mandatory Visualization
Caption: Synthesis workflow for this compound.
Characterization Protocols
Objective: To confirm the structure of this compound by identifying the chemical environments of the hydrogen and carbon atoms.
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃) as the solvent
Procedure:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified this compound in about 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire the ¹H NMR spectrum. Expected signals include a quartet and a triplet for the ethoxy groups, and a quartet and a triplet for the ethyl groups.
-
Acquire the ¹³C NMR spectrum. Four distinct signals are expected, corresponding to the two methylene (B1212753) and two methyl carbons of the ethyl and ethoxy groups.
Objective: To identify the characteristic functional groups present in this compound.
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for liquid sampling.
Procedure:
-
Place a drop of the neat liquid sample directly on the ATR crystal or between two salt plates.
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands:
-
Si-O-C stretching: Strong bands in the 1100-1000 cm⁻¹ region.
-
C-H stretching (aliphatic): Bands in the 3000-2850 cm⁻¹ region.
-
Si-C stretching: Bands in the 1250-1200 cm⁻¹ and 800-700 cm⁻¹ regions.
-
Objective: To determine the purity of the synthesized this compound and confirm its molecular weight.
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
A suitable capillary column (e.g., non-polar, like a DB-5)
-
Helium as the carrier gas
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile solvent such as hexane (B92381) or dichloromethane.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
The GC oven temperature program should be set to start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of any impurities.
-
The mass spectrometer is set to scan a mass-to-charge (m/z) range that includes the expected molecular ion of this compound (m/z = 176.33).
-
Analyze the resulting chromatogram for a single major peak, indicating the purity of the sample.
-
Analyze the mass spectrum of the major peak to confirm the molecular weight and observe the characteristic fragmentation pattern of the this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and bonding of this compound, supported by computationally derived geometric data. The tetrahedral geometry and the nature of the Si-O and Si-C bonds are fundamental to its chemical properties and applications. The representative experimental protocols for its synthesis and characterization offer practical guidance for researchers working with this and related organosilane compounds. The combination of computational and experimental approaches provides a powerful toolkit for the comprehensive understanding of such molecules.
References
- 1. Synthesis of (Hyper)Branched Monohydroxyl Alkoxysilane Oligomers toward Silanized Urethane Prepolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. researchgate.net [researchgate.net]
Unraveling the Hydrolysis of Diethyldiethoxysilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core hydrolysis mechanism of diethyldiethoxysilane (DEDES). Understanding this process is critical for professionals in fields where precise control over silica-based material synthesis is paramount, including in advanced drug delivery systems and as a foundational aspect of materials science. This document details the reaction pathways, influential factors, and quantitative kinetics, supported by experimental protocols and visual diagrams to facilitate a deeper understanding.
The Core Mechanism: A Stepwise Transformation
The hydrolysis of this compound is a fundamental process that involves the sequential substitution of its ethoxy groups (-OCH2CH3) with hydroxyl groups (-OH) from water. This reaction is rarely a simple one-step event; instead, it proceeds through a series of intermediate species, ultimately leading to the formation of diethyldisilanol and ethanol (B145695) as a byproduct. The overall reaction can be summarized as follows:
(C₂H₅)₂Si(OC₂H₅)₂ + 2H₂O → (C₂H₅)₂Si(OH)₂ + 2C₂H₅OH
This transformation is significantly influenced by the presence of acid or base catalysts, which dictate the reaction mechanism and rate.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis mechanism is initiated by the protonation of an ethoxy group, making it a better leaving group. A water molecule then attacks the silicon center in a nucleophilic substitution reaction. This process is generally considered to be a step-wise reaction. The reaction rate is influenced by steric and inductive effects of the substituents on the silicon atom.
Base-Catalyzed Hydrolysis
In a basic environment, a hydroxyl anion directly attacks the electron-deficient silicon atom. This nucleophilic attack leads to the displacement of an ethoxy group. The hydrolysis of this compound under ammonia (B1221849) catalysis has been observed to follow first-order kinetics[1].
The step-by-step hydrolysis of this compound, leading to the formation of various intermediates, has been identified through 29Si Nuclear Magnetic Resonance (NMR) spectroscopy. Under acidic conditions, the following species have been characterized:
-
(CH₃)₂Si(OEt)(OH) (Diethylethoxysilanol)
-
(CH₃)₂Si(OH)₂ (Diethyldisilanol)
-
Linear and cyclic condensation products[2]
Quantitative Insights into Hydrolysis Kinetics
| Parameter | Condition | Value | Reference |
| Hydrolysis Rate Constant (k) | Acidic Medium (pH 2-5) | 0 - 0.6 M⁻¹ min⁻¹ | [3] |
| Reaction Order | Ammonia Catalysis | First Order | [1] |
Experimental Protocol: Monitoring Hydrolysis with 29Si NMR Spectroscopy
29Si NMR spectroscopy is a powerful analytical technique for monitoring the hydrolysis of organosilanes in real-time. It allows for the identification and quantification of the parent silane (B1218182), intermediate species, and final products. The following is a detailed methodology adapted for studying this compound hydrolysis.
Objective: To monitor the speciation and kinetics of this compound hydrolysis under controlled conditions.
Materials:
-
This compound (DEDES)
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonium hydroxide (B78521) (NH₄OH) as a catalyst
-
Deuterated solvent (e.g., D₂O or deuterated chloroform) for NMR locking
-
NMR tubes (5 mm)
Instrumentation:
-
High-resolution NMR spectrometer equipped with a silicon probe.
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, prepare a stock solution of this compound in ethanol.
-
In a separate vial, prepare the aqueous solution containing the desired concentration of acid or base catalyst.
-
Initiate the reaction by adding the aqueous catalyst solution to the ethanolic silane solution with vigorous stirring. The final concentrations should be carefully controlled.
-
-
NMR Data Acquisition:
-
Immediately transfer an aliquot of the reaction mixture to an NMR tube.
-
Add a small amount of a deuterated solvent for the field frequency lock.
-
Acquire 29Si NMR spectra at regular time intervals. Key acquisition parameters to consider are:
-
Pulse sequence (e.g., inverse-gated decoupling to suppress the Nuclear Overhauser Effect for quantitative analysis).
-
Relaxation delay (D1) should be set to at least 5 times the longest T1 relaxation time of the silicon nuclei in the sample to ensure full relaxation and accurate quantification.
-
Number of scans to achieve an adequate signal-to-noise ratio.
-
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transformation, phasing, and baseline correction).
-
Identify the resonance signals corresponding to this compound and its hydrolysis products based on their characteristic chemical shifts.
-
Integrate the signals to determine the relative concentrations of each species at different time points.
-
Plot the concentration of the reactant and products as a function of time to determine the reaction kinetics and calculate rate constants.
-
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical relationships in the hydrolysis of this compound.
Caption: Experimental workflow for studying DEDES hydrolysis using 29Si NMR.
Caption: Simplified pathway for acid-catalyzed hydrolysis of DEDES.
Caption: Simplified pathway for base-catalyzed hydrolysis of DEDES.
References
The Pivotal Role of Diethyldiethoxysilane in Organosilicon Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diethyldiethoxysilane (DEDES), a key organosilicon compound, serves as a versatile precursor and building block in a wide array of chemical processes and material syntheses. Its unique molecular structure, featuring two ethyl groups and two reactive ethoxy groups attached to a central silicon atom, allows for a diverse range of applications, from the formation of silicone polymers to the functionalization of surfaces and the creation of advanced materials. This technical guide provides a comprehensive overview of the synthesis, properties, and significant applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical pathways.
Synthesis of this compound
The most common industrial synthesis of this compound involves the reaction of dichlorodiethylsilane (B155513) with ethanol (B145695). This reaction proceeds via a nucleophilic substitution at the silicon center, where the ethoxy groups from ethanol replace the chlorine atoms.
A general experimental protocol for the synthesis of dialkoxysilanes, which can be adapted for this compound, involves the controlled addition of ethanol to dichlorodiethylsilane. While specific industrial processes are proprietary, a laboratory-scale synthesis can be outlined.
Experimental Protocol: Synthesis of this compound
Materials:
-
Dichlorodiethylsilane (C4H10Cl2Si)
-
Anhydrous Ethanol (C2H5OH)
-
A suitable hydrogen chloride scavenger (e.g., a tertiary amine like triethylamine (B128534) or an inert gas sparge)
-
Anhydrous reaction solvent (e.g., toluene (B28343) or hexane)
Procedure:
-
A reaction vessel equipped with a stirrer, dropping funnel, condenser, and an inert atmosphere inlet is charged with dichlorodiethylsilane and the anhydrous solvent.
-
The solution is cooled to a suitable temperature, typically between 0 and 10 °C, to control the exothermic reaction.
-
A stoichiometric amount of anhydrous ethanol, often mixed with the HCl scavenger, is added dropwise to the stirred solution of dichlorodiethylsilane.
-
The reaction mixture is stirred for several hours at a controlled temperature to ensure complete reaction.
-
The resulting mixture contains this compound and the hydrochloride salt of the scavenger (if used). The salt is removed by filtration.
-
The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure this compound.
Quantitative Data: While specific yields for the synthesis of DEDES are not readily available in the public domain, similar reactions for analogous compounds like dimethyldiethoxysilane report yields in the range of 80-90%, depending on the reaction conditions and the efficiency of the HCl removal.
Physicochemical and Spectroscopic Properties
This compound is a colorless liquid with properties that make it suitable for various applications in organosilicon chemistry. A summary of its key physical and spectroscopic data is presented below.
| Property | Value |
| Chemical Formula | C8H20O2Si |
| Molecular Weight | 176.33 g/mol |
| Boiling Point | 155-156 °C |
| Density | 0.865 g/cm³ at 25 °C |
| Refractive Index (nD20) | 1.403 |
| 1H NMR (CDCl3) | δ ~0.8 (q, 4H, Si-CH2-), ~1.2 (t, 6H, Si-CH2-CH3), ~3.8 (q, 4H, O-CH2-), ~1.2 (t, 6H, O-CH2-CH3) |
| 13C NMR (CDCl3) | δ ~7 (Si-CH2-), ~8 (Si-CH2-CH3), ~58 (O-CH2-), ~18 (O-CH2-CH3) |
| FTIR (neat, cm-1) | ~2970 (C-H stretch), ~1080 (Si-O-C stretch), ~960 (Si-O stretch) |
Note: NMR chemical shifts are approximate and can vary slightly based on the solvent and instrument used. The provided data is based on typical values for similar ethoxysilanes.
Core Applications in Organosilicon Chemistry
The reactivity of the ethoxy groups in this compound is central to its utility in several key areas of organosilicon chemistry, primarily through hydrolysis and condensation reactions.
Sol-Gel Processes
This compound is a valuable co-precursor in sol-gel chemistry for the synthesis of modified silica (B1680970) materials. The sol-gel process involves the hydrolysis of the alkoxide precursors to form silanol (B1196071) groups (Si-OH), followed by condensation to form a three-dimensional siloxane (Si-O-Si) network.
The incorporation of DEDES into a silica matrix, typically derived from tetraethoxysilane (TEOS), introduces organic character and modifies the final properties of the material, such as hydrophobicity and flexibility.
Materials:
-
This compound (DEDES)
-
Tetraethoxysilane (TEOS)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl) as a catalyst
Procedure:
-
Prepare a precursor solution by mixing DEDES, TEOS, and ethanol in a desired molar ratio. A common approach is to vary the DEDES/TEOS ratio to control the degree of hydrophobicity.
-
In a separate container, prepare an acidic water solution by mixing deionized water, ethanol, and HCl.
-
Add the acidic water solution dropwise to the precursor solution while stirring vigorously.
-
Continue stirring the resulting sol for a specified period (e.g., 1-2 hours) at room temperature to allow for hydrolysis and partial condensation.
-
Coat a substrate (e.g., a glass slide) with the sol using a technique such as dip-coating or spin-coating.
-
The coated substrate is then aged at room temperature and subsequently heat-treated (cured) at a specific temperature (e.g., 100-200 °C) to promote further condensation and densification of the silica network.
Quantitative Data: The hydrophobicity of the resulting silica film can be quantified by measuring the water contact angle. For silica films modified with alkylsilanes, contact angles can be significantly increased from the highly hydrophilic nature of pure silica (<10°) to over 100°, indicating a hydrophobic surface.[1] The exact contact angle depends on the concentration of DEDES used in the precursor solution.
| DEDES in Precursor Sol (mol%) | Approximate Water Contact Angle (°) |
| 0 | < 10 |
| 10 | 60 - 70 |
| 25 | 80 - 90 |
| 50 | > 100 |
Crosslinking Agent for Silicone Polymers
This compound can act as a crosslinking agent in the preparation of silicone elastomers. The two ethoxy groups can react with hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS-OH) chains, typically in the presence of a catalyst, to form a crosslinked network. This process is fundamental to the curing of certain types of room-temperature-vulcanizing (RTV) silicones.
Materials:
-
Hydroxyl-terminated polydimethylsiloxane (PDMS-OH) of a specific molecular weight
-
This compound (DEDES) as the crosslinker
-
A condensation cure catalyst (e.g., dibutyltin (B87310) dilaurate)
-
Fillers (e.g., fumed silica) for reinforcement (optional)
Procedure:
-
The PDMS-OH polymer is thoroughly mixed with any fillers until a homogeneous paste is obtained.
-
The DEDES crosslinker is added to the mixture in a specific stoichiometric ratio relative to the hydroxyl end-groups of the PDMS.
-
The catalyst is then added to initiate the crosslinking reaction.
-
The mixture is quickly degassed to remove any trapped air bubbles and then poured into a mold.
-
The material is allowed to cure at room temperature or at a slightly elevated temperature to accelerate the process.
Quantitative Data: The mechanical properties of the cured elastomer are highly dependent on the crosslink density, which is controlled by the amount of DEDES added.
| Property | Low Crosslink Density | High Crosslink Density |
| Hardness (Shore A) | Softer (e.g., 10-20) | Harder (e.g., 40-60) |
| Tensile Strength | Lower | Higher |
| Elongation at Break | Higher | Lower |
Methods to quantify the crosslink density include swelling tests based on the Flory-Rehner equation and dynamic mechanical analysis (DMA).[2][3]
Role in Drug Development and Biomedical Applications
The biocompatibility of silicones makes them attractive materials for various biomedical applications, including drug delivery systems and medical devices.[4][5] While research directly implicating this compound in drug delivery is limited, its role as a precursor in creating modified and functionalized silica matrices is highly relevant.
The sol-gel process, utilizing DEDES, can be employed to encapsulate drug molecules within a porous silica network. The hydrophobic nature imparted by the ethyl groups can influence the release kinetics of encapsulated drugs, particularly for hydrophobic therapeutic agents.[6]
Further research is needed to fully explore the potential of this compound-derived materials in controlled drug release and other advanced biomedical applications. The ability to tune the hydrophobicity and porosity of the silica matrix by varying the DEDES concentration presents a promising avenue for the development of tailored drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the Effects of Cross-Linking Density on the Self-Healing Performance of Epoxidized Natural Rubber and Natural Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Quantitative Crosslinking Density Analysis of Elastomers Using Multi-Quantum Solid-State Nuclear Magnetic Resonance -Textile Science and Engineering | Korea Science [koreascience.kr]
- 4. Synthesis of polysiloxane elastomers modified with sulfonyl side groups and their electromechanical response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process [mdpi.com]
Diethyldiethoxysilane: An In-depth Technical Guide to its Application as a Silica Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyldiethoxysilane (DEDES) is an organosilicon compound belonging to the alkoxysilane family, characterized by the chemical formula (C₂H₅)₂Si(OC₂H₅)₂. While less common in literature than its tetra-functional counterpart, tetraethoxysilane (TEOS), DEDES serves as a valuable precursor in the synthesis of silica-based materials. Its bifunctional nature, with two hydrolyzable ethoxy groups, leads to the formation of linear or cyclic polysiloxane chains, offering unique properties to the resulting silica (B1680970) network. This technical guide provides a comprehensive overview of DEDES, focusing on its role as a silica precursor, its physicochemical properties, reaction mechanisms, and generalized experimental protocols.
It is important to note that while this guide focuses on this compound, much of the available literature details its use as a co-precursor, often with TEOS, to modify the final properties of silica materials. Detailed studies on DEDES as a sole precursor are limited. Therefore, some information presented herein is based on the general principles of alkoxysilane chemistry and data from its close analog, dimethyldiethoxysilane (DMDES).
Physicochemical and Safety Information
A thorough understanding of the physical and chemical properties of a precursor is paramount for its safe and effective use in any experimental setting. The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Chemical Formula | C₈H₂₀O₂Si |
| Molecular Weight | 176.33 g/mol [1] |
| Appearance | Colorless liquid[2] |
| CAS Number | 760-41-8 |
| Boiling Point | 155-156 °C |
| Flash Point | 36 °C |
| Density | 0.865 g/cm³ at 25 °C |
| Refractive Index | 1.405 at 20 °C |
| Solubility | Reacts with water. Soluble in many organic solvents. |
Safety Precautions: this compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is moisture-sensitive and should be stored under an inert atmosphere.
Reaction Mechanisms: Hydrolysis and Condensation
The transformation of this compound into a silica network occurs through a two-step sol-gel process: hydrolysis and condensation. These reactions can be catalyzed by either an acid or a base, with the catalyst influencing the reaction rates and the structure of the final silica material.
Hydrolysis
In the initial step, the ethoxy groups (-OC₂H₅) of DEDES react with water to form silanol (B1196071) groups (-OH) and ethanol (B145695) as a byproduct. This reaction can proceed in a stepwise manner, with one or both ethoxy groups being replaced.
(C₂H₅)₂Si(OC₂H₅)₂ + H₂O → (C₂H₅)₂Si(OC₂H₅)(OH) + C₂H₅OH (C₂H₅)₂Si(OC₂H₅)(OH) + H₂O → (C₂H₅)₂Si(OH)₂ + C₂H₅OH
Condensation
Following hydrolysis, the newly formed silanol groups undergo condensation reactions to form siloxane bridges (-Si-O-Si-), releasing water or ethanol. This step leads to the growth of polysiloxane chains and the eventual formation of a three-dimensional silica network.
-
Water-producing condensation: (C₂H₅)₂Si(OH)₂ + (HO)₂Si(C₂H₅)₂ → (C₂H₅)₂(HO)Si-O-Si(OH)(C₂H₅)₂ + H₂O
-
Alcohol-producing condensation: (C₂H₅)₂Si(OH)₂ + (C₂H₅O)₂Si(C₂H₅)₂ → (C₂H₅)₂(HO)Si-O-Si(OC₂H₅)(C₂H₅)₂ + C₂H₅OH
The bifunctionality of DEDES restricts the cross-linking to linear or cyclic structures, in contrast to the highly branched networks formed from tetra-functional precursors like TEOS.
Catalysis
-
Acid Catalysis: Under acidic conditions, the hydrolysis reaction is typically fast, and the condensation reaction is the rate-limiting step. This generally leads to the formation of more linear, less branched polymer chains.
-
Base Catalysis: In the presence of a base, the condensation reaction is generally faster than hydrolysis. This promotes the formation of more highly branched and particulate silica structures.
Caption: General reaction pathway for the formation of a silica network from this compound.
Experimental Protocols
Due to the limited availability of literature on the use of DEDES as a sole precursor, the following protocols are generalized based on standard procedures for silica synthesis from alkoxysilanes. Researchers should consider these as starting points for experimental design and optimization.
Sol-Gel Synthesis of Silica Nanoparticles (Generalized Stöber Method)
This method is widely used for the synthesis of monodisperse silica nanoparticles. The particle size can be tuned by varying the concentrations of reactants, catalyst, and the solvent system.
Materials:
-
This compound (DEDES)
-
Ethanol (absolute)
-
Deionized Water
-
Ammonium (B1175870) Hydroxide (B78521) (28-30% solution)
Procedure:
-
In a flask, prepare a solution of ethanol and deionized water. The ratio will influence the final particle size.
-
Add a specific amount of ammonium hydroxide to the ethanol/water mixture and stir to ensure homogeneity. This will act as the catalyst.
-
In a separate container, dissolve the desired amount of DEDES in ethanol.
-
Rapidly add the DEDES/ethanol solution to the stirring ethanol/water/ammonia mixture.
-
Allow the reaction to proceed at room temperature for a set period (e.g., 2-24 hours). The solution will become turbid as silica particles form and grow.
-
The resulting silica particles can be collected by centrifugation, followed by washing with ethanol and/or water to remove unreacted precursors and byproducts.
-
The washed particles can be dried in an oven at a suitable temperature (e.g., 60-120 °C).
Caption: A generalized workflow for the sol-gel synthesis of silica nanoparticles using DEDES.
Chemical Vapor Deposition (CVD) of Silica Thin Films (Generalized)
CVD is a technique used to deposit high-quality thin films on a substrate. The properties of the film are highly dependent on the process parameters.
Apparatus:
-
A CVD reactor with a heated substrate holder.
-
Mass flow controllers for precise gas delivery.
-
A vacuum system.
-
A bubbler or vaporizer to introduce the DEDES precursor into the gas stream.
Gases:
-
This compound (DEDES) vapor.
-
An oxidizing agent (e.g., Oxygen, O₂, or Nitrous Oxide, N₂O).
-
An inert carrier gas (e.g., Nitrogen, N₂, or Argon, Ar).
General Procedure:
-
The substrate (e.g., a silicon wafer) is placed on the holder inside the CVD reactor.
-
The reactor is evacuated to a base pressure and then heated to the desired deposition temperature.
-
The inert carrier gas is flowed through the DEDES bubbler to transport the precursor vapor into the reactor.
-
The oxidizing gas is introduced into the reactor simultaneously.
-
The precursor and oxidant react at the heated substrate surface to deposit a silica thin film.
-
After the desired deposition time, the precursor and oxidant flows are stopped, and the reactor is cooled down under an inert gas flow.
Key Process Parameters to Control:
-
Substrate Temperature
-
Reactor Pressure
-
Flow rates of DEDES, oxidant, and carrier gas
-
Ratio of oxidant to DEDES
Properties of DEDES-Derived Silica
The presence of two ethyl groups directly bonded to the silicon atom in DEDES imparts a degree of organic character to the resulting silica network. This can lead to materials with properties that differ from those derived from purely inorganic precursors like TEOS.
Expected Properties and Comparison with TEOS-Derived Silica:
| Property | Expected Trend in DEDES-Derived Silica (vs. TEOS) | Rationale |
| Hydrophobicity | Increased | The presence of ethyl groups reduces the density of hydrophilic silanol groups on the surface, leading to a more water-repellent material. |
| Network Connectivity | Decreased | As a bifunctional precursor, DEDES forms linear or cyclic chains, resulting in a less cross-linked and potentially more flexible network. |
| Porosity | Potentially altered | The different network structure may lead to variations in pore size and volume, depending on the synthesis conditions. |
| Density | Potentially lower | The incorporation of less dense organic groups may reduce the overall density of the material. |
| Refractive Index | Potentially lower | The lower density and presence of organic groups can lead to a decrease in the refractive index. |
Conclusion
This compound presents an interesting alternative to traditional silica precursors for the synthesis of functionalized silica materials. Its bifunctional nature allows for the creation of unique linear or cyclic polysiloxane structures, which can impart properties such as increased hydrophobicity and flexibility to the final material. While the literature on DEDES as a sole precursor is not extensive, the fundamental principles of sol-gel and CVD chemistry provide a solid framework for its application. Further research into the specific reaction kinetics and material properties of pure DEDES-derived silica would be highly valuable for advancing its use in specialized applications within materials science and drug development.
References
An In-depth Technical Guide to the Safe Handling of Diethyldiethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Diethyldiethoxysilane is a versatile organosilicon compound utilized in various industrial and research applications, including as a chemical intermediate.[1] Its unique properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory and manufacturing personnel. This guide provides a comprehensive overview of the safety and handling precautions for this compound.
Physicochemical and Hazard Properties
This compound is a clear, colorless liquid.[2] It is a highly flammable liquid and vapor, posing a significant fire risk.[1][3] The substance is also known to cause eye irritation.[1] It is sensitive to moisture and will decompose slowly in contact with moist air or water, liberating ethanol.[1][2] Vapors of this compound are heavier than air and may travel to a source of ignition and flash back.[4][5]
Table 1: Physicochemical and Toxicity Data for this compound
| Property | Value | Source(s) |
| Chemical Formula | C6H16O2Si | [1][3] |
| Molecular Weight | 148.28 g/mol | [3] |
| Physical State | Liquid | [1][2] |
| Appearance | Colorless, clear liquid | [2] |
| Boiling Point | 114 °C (237 °F) | [3][5] |
| Flash Point | 11 °C (51.8 °F) | [2][5] |
| Autoignition Temperature | 275 °C | [5] |
| Melting Point | -70 °C | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents | [4][6] |
| Vapor Density | Heavier than air | [4] |
| LD50 Oral (Rat) | 9280 mg/kg | [1] |
| LC50 Inhalation (Rat) | 20 g/m³ (8 h) | [1] |
Hazard Identification and Classification
This compound is classified as a highly flammable liquid and an eye irritant.[1] Some sources also indicate it may cause skin and respiratory irritation.[2][4] It is suspected of damaging fertility or the unborn child.[3]
GHS Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H320: Causes eye irritation.[1]
-
H332: Harmful if inhaled.[4]
-
H335: May cause respiratory irritation.[4]
-
H361: Suspected of damaging fertility or the unborn child.[3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.
-
Eye Protection: Wear chemical safety goggles that are impact and splash resistant.[2][8] A face shield should be worn in conjunction with goggles when there is a high risk of splashing.[8]
-
Skin Protection: Wear protective gloves (neoprene or nitrile rubber are recommended) and clothing to prevent skin contact.[8][9] Flame-retardant and antistatic protective clothing should be considered.[3][10]
-
Respiratory Protection: If engineering controls such as local exhaust ventilation are insufficient, a NIOSH-certified organic vapor respirator should be used.[1][8] The specific type of respirator will depend on the workplace conditions and potential exposure levels.[2]
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3] "No smoking" policies should be strictly enforced in handling areas.[8]
-
Use only non-sparking tools and explosion-proof equipment.[2][7]
-
Ground and bond containers and receiving equipment during transfer to prevent static discharge.[3][8]
-
Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists.[9]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]
-
Keep away from incompatible materials such as oxidizing agents, acids, water, and moisture.[1][5]
-
Store in a designated flammables area.[2]
-
Protect from moisture, as the material decomposes on contact with water.[1][2]
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[1] If the individual feels unwell or breathing is difficult, seek immediate medical attention.[2][7]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and seek immediate medical attention.[2][7]
Accidental Release and Spill Procedures
In the event of a spill, the following workflow should be initiated:
Caption: Workflow for handling a this compound spill.
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, water fog, alcohol-resistant foam, carbon dioxide, or dry chemical.[1]
-
Firefighting Instructions: Exercise caution when fighting any chemical fire.[1] Use a water spray or fog to cool exposed containers.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]
-
Hazards: Highly flammable liquid and vapor.[1] Vapors can form explosive mixtures with air.[4] Containers may explode when heated.[5] Irritating fumes and organic acid vapors may be generated in a fire.[1]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations.[1][3] Incineration is a recommended disposal method.[1] Handle empty containers with care as they may contain flammable residual vapors.[1] Do not allow the chemical to enter drains or waterways.[4][7]
This guide is intended to provide essential safety and handling information. It is imperative that all personnel who handle this compound receive comprehensive training on its hazards and the procedures necessary for its safe use. Always refer to the most current Safety Data Sheet (SDS) for the specific product being used.
References
- 1. gelest.com [gelest.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Diethoxydimethylsilane | C6H16O2Si | CID 62322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. innospk.com [innospk.com]
- 7. cfmats.com [cfmats.com]
- 8. nj.gov [nj.gov]
- 9. gelest.com [gelest.com]
- 10. chemicalbook.com [chemicalbook.com]
Navigating the Solution: An In-depth Technical Guide to the Solubility of Diethyldiethoxysilane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of diethyldiethoxysilane in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the fundamental principles governing its solubility, qualitative expectations in various solvent classes, and a detailed experimental protocol for determining precise solubility values.
Understanding this compound: A Physicochemical Overview
This compound ((C₂H₅)₂Si(OC₂H₅)₂) is an organosilicon compound characterized by a central silicon atom bonded to two ethyl groups and two ethoxy groups. This structure imparts a predominantly non-polar character to the molecule, which is the primary determinant of its solubility behavior. The principle of "like dissolves like" is paramount in predicting its compatibility with various organic solvents. Silanes, in a broader sense, are recognized for their solubility in organic solvents such as toluene (B28343) and hexane, while exhibiting minimal solubility in water due to their nonpolar nature.[1] The solubility of silanes can be influenced by factors such as the molecular structure of the silane (B1218182), the nature of the solvent, temperature, and pressure.[2]
Key Physicochemical Properties Influencing Solubility:
-
Polarity: The molecule has a low overall polarity. The Si-C bonds are relatively non-polar, and while the Si-O-C linkage introduces some polarity, the surrounding ethyl groups contribute to a hydrophobic character.
-
Molecular Size and Shape: The tetrahedral arrangement of the substituents around the silicon atom and the flexible ethyl and ethoxy groups influence how the molecule packs and interacts with solvent molecules.
-
Intermolecular Forces: The primary intermolecular forces at play are van der Waals forces (specifically, London dispersion forces). The potential for weak dipole-dipole interactions exists due to the ethoxy groups, but hydrogen bonding is absent.
Qualitative Solubility Profile of this compound
Based on its physicochemical properties, the expected solubility of this compound in common organic solvents is summarized in the table below. It is important to note that these are qualitative predictions, and experimental verification is necessary for precise applications.
| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | Similar non-polar nature and reliance on London dispersion forces for intermolecular interactions. |
| Aromatic | Toluene, Benzene, Xylene | High / Miscible | Non-polar aromatic rings interact favorably with the non-polar alkyl groups of this compound through dispersion forces. |
| Chlorinated | Dichloromethane, Chloroform | High / Miscible | Although possessing some polarity, these solvents are effective at solvating non-polar and weakly polar compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High / Miscible | The ether oxygen provides some polarity but the overall character is compatible with the weakly polar nature of this compound. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | The carbonyl group introduces significant polarity. While likely soluble, complete miscibility may depend on the specific ketone and temperature. |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderate to Low | The high polarity and hydrogen-bonding network of alcohols are less compatible with the non-polar nature of this compound. Solubility is expected to decrease with increasing alcohol polarity. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Very Low | The very high polarity and strong dipole-dipole interactions of these solvents make them poor solvents for non-polar compounds like this compound. |
| Water | Insoluble | The highly polar, hydrogen-bonding nature of water is incompatible with the non-polar this compound.[3] |
Experimental Protocol for Determining Solubility/Miscibility
The following is a detailed methodology for determining the solubility or miscibility of this compound in a specific organic solvent. This protocol is adapted from standard laboratory practices and methodologies similar to those outlined in ASTM D1722 for water miscibility of water-soluble solvents, but is tailored for organic solvent systems.[4][5][6]
Objective: To determine the concentration at which this compound is soluble in a given organic solvent at a specified temperature, or to confirm complete miscibility.
Materials and Equipment:
-
This compound (of known purity)
-
Organic solvent of interest (analytical grade)
-
Calibrated volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated pipettes or micropipettes
-
Glass vials or test tubes with secure caps
-
Vortex mixer or magnetic stirrer with stir bars
-
Constant temperature bath or incubator
-
Analytical balance (for gravimetric preparation)
-
Light source with a dark background for visual inspection
Procedure:
-
Preparation of Standard Solutions (if determining a solubility limit):
-
Accurately weigh a specific amount of this compound and dissolve it in a known volume of the organic solvent to create a stock solution of a known concentration (e.g., in g/L or mol/L).
-
Perform serial dilutions of the stock solution to prepare a range of solutions with decreasing concentrations.
-
-
Miscibility Test (for qualitative assessment):
-
In a clean, dry glass vial, add a known volume of the organic solvent (e.g., 5 mL).
-
To this, add an equal volume of this compound.
-
Securely cap the vial and vortex or stir the mixture vigorously for 1-2 minutes.
-
Allow the vial to stand undisturbed at a controlled temperature for at least 30 minutes.
-
Visually inspect the mixture against a dark background. The presence of a single, clear, and uniform phase indicates miscibility. The appearance of cloudiness, turbidity, or a distinct second layer indicates immiscibility or partial miscibility.
-
-
Solubility Limit Determination (for quantitative measurement):
-
Method A: Titration-Based Approach
-
Place a known volume of the organic solvent in a vial at a controlled temperature.
-
Incrementally add small, known volumes of this compound to the solvent, mixing thoroughly after each addition.
-
Continue adding the silane until the solution becomes persistently cloudy or a second phase appears that does not disappear upon mixing.
-
The total volume of this compound added to the known volume of solvent at the point of saturation can be used to calculate the solubility.
-
-
Method B: Saturated Solution Preparation
-
In a vial, add an excess amount of this compound to a known volume of the organic solvent.
-
Seal the vial and agitate the mixture (e.g., using a magnetic stirrer or shaker) in a constant temperature bath for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the mixture to stand undisturbed in the temperature bath for any undissolved phase to separate.
-
Carefully extract a known volume of the clear, saturated supernatant (the solvent phase).
-
Determine the concentration of this compound in the supernatant using an appropriate analytical technique (e.g., gas chromatography, NMR with an internal standard, or gravimetric analysis after solvent evaporation).
-
-
Data Reporting:
-
For miscibility, report as "miscible" or "immiscible" at the tested temperature.
-
For solubility, report the value in standard units such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or as a weight percentage (% w/w) at the specified temperature.
Safety Precautions:
-
This compound and many organic solvents are flammable and may be irritants. Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the specific solvent being used for detailed hazard information.
Visualizing Solubility Principles
The following diagram illustrates the key factors influencing the solubility of this compound in organic solvents.
Caption: Factors influencing this compound solubility.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Discussion On The Solubility Of Silane And Related Issues - KBR [hskbrchemical.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. petrolube.com [petrolube.com]
Unveiling the Nanoscale Potential of Diethyldiethoxysilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diethyldiethoxysilane (DEDEOS), a member of the organosilane family, is emerging as a versatile precursor and surface modifier in the rapidly advancing field of nanotechnology. Its unique chemical structure allows for its participation in sol-gel processes, enabling the synthesis of silica-based nanomaterials with tunable properties. This technical guide delves into the core applications of this compound in nanotechnology, with a focus on nanoparticle synthesis, surface modification for hydrophobicity, and its burgeoning role in sophisticated drug delivery systems.
Core Applications and Principles
The utility of this compound in nanotechnology primarily stems from its ability to undergo hydrolysis and condensation reactions. The ethoxy groups (-OCH2CH3) are hydrolyzable, forming reactive silanol (B1196071) groups (Si-OH), while the diethyl groups (-CH2CH3) remain bonded to the silicon atom, imparting organic character to the resulting material. This dual functionality is harnessed in several key areas:
-
Silica (B1680970) Nanoparticle Synthesis: this compound is often employed as a co-precursor with other silicon alkoxides, such as tetraethoxysilane (TEOS), in the sol-gel synthesis of silica nanoparticles. The inclusion of DEDEOS allows for the modification of the silica network, influencing particle size, porosity, and surface chemistry. The sol-gel process is a wet-chemical technique that involves the evolution of a colloidal suspension (sol) into a gel-like network.[1][2]
-
Surface Modification for Hydrophobicity: The ethyl groups of this compound are inherently nonpolar, making it an effective agent for rendering surfaces hydrophobic. By reacting DEDEOS with hydroxyl-rich surfaces of various nanomaterials, a low-surface-energy coating is formed, which repels water. This is particularly valuable for creating self-cleaning surfaces, protective coatings, and for controlling the interaction of nanoparticles with biological systems.[3][4]
-
Drug Delivery Systems: The biocompatibility and tunable properties of silica nanoparticles make them attractive candidates for drug delivery.[5] this compound can be used to modify the surface of these nanoparticles, controlling their hydrophobicity and, consequently, their interaction with cell membranes and drug molecules. This allows for the potential development of controlled-release formulations for both hydrophobic and hydrophilic drugs.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound and related silanes in the synthesis and modification of nanoparticles. It is important to note that specific values can vary significantly based on the experimental conditions.
| Parameter | Value | Precursor(s) | Catalyst | Reference(s) |
| Nanoparticle Diameter | 10 - 52 nm | TEOS and dimethyldiethoxysilane (DMDEOS) | Ammonium (B1175870) hydroxide (B78521) | |
| Optimal Water:Si Molar Ratio | ~9 | TEOS and DMDEOS | Ammonium hydroxide | |
| Nanoparticle Size | 79.68 - 87.35 nm | TEOS | Acetic acid | [7] |
| Nanoparticle Size | ~50 nm (at lower concentrations) | TEOS | Ammonium hydroxide | |
| Nanoparticle Size | 50, 30-20, 15 nm (method dependent) | TEOS | Various | [8][9] |
Table 1: Nanoparticle Synthesis Parameters. This table presents typical size ranges and reaction parameters for silica nanoparticles synthesized using the sol-gel method with silane (B1218182) precursors.
| Parameter | Value | Modifying Agent(s) | Substrate | Reference(s) |
| Water Contact Angle | 105-115° (est.) | Tetradecyl (C14) silane | Silica/Silicon Wafer | [1] |
| Water Contact Angle | >150° | Metal alkoxide with hydrophobic silane vapor | Various | [5][10] |
| Water Contact Angle | 95° - 135° | Various alkyl-alkoxy/chloro silanes | Silica aerogels | [11] |
Table 2: Surface Modification for Hydrophobicity. This table highlights the water contact angles achieved on surfaces modified with different silane compounds, indicating the degree of hydrophobicity.
| Parameter | Value | Nanoparticle System | Drug Model | Reference(s) |
| Drug Loading Efficiency | 37% and 44% | Carboxylic acid-modified HMSNs | Doxorubicin and NVP | [12] |
| Drug Release (pH 5) | ~40% (72h) | Mesoporous Silica Nanoparticles (MSNs) | Doxorubicin | [8] |
| Drug Release (pH 7.4) | ~30% (72h) | Mesoporous Silica Nanoparticles (MSNs) | Doxorubicin | [8] |
| Drug Loading | 33.69% | Amine-functionalized SBA-15 | Betamethasone Sodium Phosphate | [13] |
Table 3: Drug Delivery Parameters. This table provides examples of drug loading and release characteristics of functionalized silica nanoparticles.
Experimental Protocols
Synthesis of Silica Nanoparticles via Sol-Gel Process (Stöber Method)
This protocol describes a general procedure for the synthesis of silica nanoparticles using a silane precursor like TEOS. This compound can be introduced as a co-precursor to modify the nanoparticle properties.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
This compound (DEDEOS) (optional, as co-precursor)
-
Ethanol (B145695) (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol and deionized water.
-
Add the ammonium hydroxide solution to the ethanol/water mixture and stir to ensure homogeneity.
-
In a separate container, mix TEOS (and DEDEOS if used) with ethanol.
-
Add the silane/ethanol solution to the stirred ammonia/ethanol/water mixture.
-
Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-24 hours). The solution will become turbid as nanoparticles form.
-
Collect the silica nanoparticles by centrifugation.
-
Wash the nanoparticles several times with ethanol and deionized water to remove unreacted reagents.
-
Dry the nanoparticles in an oven or under vacuum.[14]
Hydrophobic Surface Modification of Nanoparticles
This protocol outlines the general steps for modifying the surface of pre-synthesized silica nanoparticles to make them hydrophobic using this compound.
Materials:
-
Silica nanoparticles
-
This compound (DEDEOS)
-
Anhydrous toluene (B28343) or other suitable organic solvent
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Disperse the dried silica nanoparticles in the anhydrous solvent under an inert atmosphere.
-
Add this compound to the nanoparticle suspension. The amount of silane will depend on the desired degree of surface coverage.
-
Heat the reaction mixture under reflux for several hours with continuous stirring.
-
Allow the mixture to cool to room temperature.
-
Collect the surface-modified nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with the solvent to remove any unreacted silane.
-
Dry the hydrophobic nanoparticles under vacuum.[15]
Drug Loading into Functionalized Silica Nanoparticles
This protocol provides a general method for loading a drug into porous silica nanoparticles. The surface functionality, which can be influenced by the use of this compound during synthesis, will affect the drug loading and release properties.
Materials:
-
Functionalized mesoporous silica nanoparticles
-
Drug of interest
-
Suitable solvent for the drug
-
Phosphate-buffered saline (PBS) or other appropriate release medium
Procedure:
-
Disperse the functionalized silica nanoparticles in a solution of the drug dissolved in a suitable solvent.
-
Stir the suspension for an extended period (e.g., 24 hours) at room temperature to allow the drug to adsorb into the pores of the nanoparticles.
-
Collect the drug-loaded nanoparticles by centrifugation.
-
Wash the nanoparticles with the solvent to remove any drug that is not encapsulated.
-
Dry the drug-loaded nanoparticles.
-
To study the drug release, disperse a known amount of the drug-loaded nanoparticles in a release medium (e.g., PBS at a specific pH) and monitor the concentration of the released drug over time using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[3][8][13]
Visualizing the Nanotechnology Workflow
To better illustrate the processes described, the following diagrams, generated using the DOT language, depict the key workflows.
Conclusion
This compound serves as a valuable and versatile building block in the field of nanotechnology. Its application in the sol-gel synthesis of silica nanoparticles allows for the tuning of their physicochemical properties. Furthermore, its role as a surface modifying agent is crucial for creating hydrophobic nanomaterials with a wide range of potential applications. In the realm of drug delivery, the incorporation of this compound into silica-based nanocarriers offers promising avenues for the development of controlled and targeted therapeutic systems. Further research into the specific reaction kinetics and the influence of process parameters will continue to unlock the full potential of this organosilane in creating advanced nanomaterials for the benefit of researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US7485343B1 - Preparation of hydrophobic coatings - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 8. mdpi.com [mdpi.com]
- 9. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labpartnering.org [labpartnering.org]
- 11. In vitro release kinetics study of Diallyl Disulphide entrapped into mesoporous silica matrix & evaluation of its antimicrobial activity [nanomedicine-rj.com]
- 12. Preparation and Applications of Organo-Silica Hybrid Mesoporous Silica Nanoparticles for the Co-Delivery of Drugs and Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. edlib.net [edlib.net]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Sol-Gel Synthesis of Silica Nanoparticles using Diethyldiethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica (B1680970) nanoparticles (SiNPs) are versatile nanomaterials with significant potential in biomedical applications, particularly as drug delivery systems. Their high surface area-to-volume ratio, tunable particle size, and biocompatibility make them ideal carriers for therapeutic agents. The sol-gel process is a widely used and cost-effective method for synthesizing SiNPs. This document provides detailed application notes and protocols for the synthesis of silica nanoparticles using diethyldiethoxysilane (DEDES) as a precursor. While tetraethoxysilane (TEOS) is a more common precursor, DEDES offers the potential for creating particles with modified surface properties due to the presence of two ethyl groups directly bonded to the silicon atom.
The sol-gel process involves the hydrolysis of the precursor in an alcoholic solvent, followed by the condensation of the resulting silanol (B1196071) groups to form a network of Si-O-Si bonds. The overall reaction can be summarized as follows:
-
Hydrolysis: Si(OC₂H₅)₂(C₂H₅)₂ + 2H₂O → Si(OH)₂(C₂H₅)₂ + 2C₂H₅OH
-
Condensation: 2Si(OH)₂(C₂H₅)₂ → (C₂H₅)₂Si-O-Si(C₂H₅)₂ + H₂O
These reactions ultimately lead to the formation of spherical silica nanoparticles. The size and properties of the resulting nanoparticles are highly dependent on various reaction parameters.
Data Presentation: Influence of Reaction Parameters on Silica Nanoparticle Size
The following table summarizes the expected influence of key reaction parameters on the size of silica nanoparticles synthesized using a di-functional silane (B1218182) precursor like DEDES. This data is extrapolated from studies using similar precursors such as TEOS and dimethyldiethoxysilane (DDS).
| Parameter | Effect on Nanoparticle Size | Rationale |
| Precursor (DEDES) Concentration | Increasing concentration generally leads to larger particles. | Higher precursor concentration results in a greater availability of monomer units, promoting particle growth over new particle nucleation. |
| Catalyst (e.g., NH₄OH) Concentration | Increasing concentration generally leads to larger particles. | The catalyst accelerates both hydrolysis and condensation reactions. Higher catalyst concentrations favor the growth of existing nuclei over the formation of new ones. |
| Water to Precursor Molar Ratio (H₂O/DEDES) | Increasing the ratio up to a certain point can lead to smaller particles. | A higher water concentration promotes the hydrolysis rate, leading to a higher nucleation rate and consequently smaller particles. However, excessive water can lead to uncontrolled precipitation. |
| Solvent | The choice of alcohol as a solvent can influence particle size. Generally, longer-chain alcohols lead to larger particles. | The polarity and viscosity of the solvent affect the solubility of the precursor and the diffusion of reactants, thereby influencing nucleation and growth rates. |
| Temperature | Increasing the temperature generally leads to smaller particles. | Higher temperatures increase the rates of both hydrolysis and nucleation, favoring the formation of a larger number of smaller particles. |
| Reaction Time | Longer reaction times allow for more complete condensation and can lead to larger, more stable particles. | The particles continue to grow as long as monomer is available in the solution. |
Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles (Target Size: 100-200 nm)
This protocol is a modified Stöber method adapted for the use of this compound (DEDES).
Materials:
-
This compound (DEDES, ≥98%)
-
Ethanol (B145695) (Absolute, ≥99.8%)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30% NH₃ basis)
-
Deionized water
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer with stir bar
-
Condenser
-
Dropping funnel
-
Temperature-controlled oil bath or heating mantle
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
Reaction Setup: Assemble the three-neck round-bottom flask with a magnetic stirrer, a condenser, and a dropping funnel. Place the flask in a temperature-controlled oil bath.
-
Initial Mixture: In the flask, combine 100 mL of ethanol and 10 mL of deionized water.
-
Catalyst Addition: Add 5.0 mL of ammonium hydroxide solution to the ethanol-water mixture.
-
Stirring and Temperature Control: Begin stirring the mixture at 400 rpm and heat the solution to 60°C. Allow the temperature to stabilize.
-
Precursor Addition: In a separate beaker, prepare a solution of 10 mL of DEDES in 20 mL of ethanol.
-
Reaction Initiation: Add the DEDES solution dropwise to the reaction flask using the dropping funnel over a period of 30 minutes.
-
Reaction Progression: Allow the reaction to proceed for 4 hours at 60°C with continuous stirring. The solution will gradually become turbid, indicating the formation of silica nanoparticles.
-
Nanoparticle Collection: After the reaction is complete, cool the flask to room temperature. Transfer the nanoparticle suspension to centrifuge tubes.
-
Washing: Centrifuge the suspension at 8000 rpm for 15 minutes. Discard the supernatant. Resuspend the nanoparticle pellet in 50 mL of ethanol and sonicate for 10 minutes to disperse any aggregates. Repeat this washing step two more times with ethanol and once with deionized water.
-
Drying: After the final wash, resuspend the nanoparticles in a minimal amount of deionized water and freeze-dry or oven-dry at 80°C overnight to obtain a fine white powder.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Sol-Gel Synthesis Workflow.
Application Notes and Protocols for Hydrophobic Surface Modification Using Diethyldiethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyldiethoxysilane (DEDES) is an organosilane compound utilized for the hydrophobic modification of surfaces. This process, known as silanization, involves the covalent bonding of DEDES molecules to hydroxyl groups present on a substrate, forming a stable, low-energy surface layer. The diethyl groups of the silane (B1218182) orient away from the surface, creating a nonpolar, "hydrocarbon-like" monolayer that repels water and other polar liquids. This surface modification is of significant interest in various fields, including biomedical devices, microfluidics, and drug delivery systems, where controlling surface wettability is crucial.
The reaction mechanism proceeds in two primary steps: hydrolysis of the ethoxy groups on the silane to form reactive silanol (B1196071) groups, followed by the condensation of these silanols with the hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Substrate).
Data Presentation
Quantitative data for the water contact angle of surfaces modified specifically with this compound is not widely available in the reviewed literature. However, data for structurally similar short-chain alkyl-alkoxysilanes can provide an expectation of the moderate hydrophobicity achievable. A study comparing dimethyldiethoxysilane (DMDES) and dichlorodimethylsilane (B41323) (DCDMS) showed that the DMDES-modified surface remained partially hydrophilic.[1]
| Silane Precursor | Substrate | Deposition Method | Solvent | Post-Treatment | Average Water Contact Angle (°) | Reference |
| Dimethyldiethoxysilane (DMDES) | Amorphous Silica | Not Specified | Not Specified | Not Specified | ~39 | [1] |
| Dichlorodimethylsilane (DCDMS) | Amorphous Silica | Not Specified | Not Specified | Not Specified | >90 | [1] |
| Methyltriethoxysilane (MTES) | Glass | Dip-Coating | Ethanol/Ammonia | Calcination at 300°C | 82.53 | |
| Aminopropyltriethoxysilane (APTES) | Glass | Solution | Acetone | Drying at 100°C | ~85 |
Experimental Protocols
The following protocols are based on established methodologies for the silanization of common substrates and can be adapted for use with this compound.
Protocol 1: Solution Deposition on Glass or Silicon Wafers
This protocol describes the modification of glass or silicon wafer surfaces through immersion in a this compound solution.
Materials:
-
This compound (DEDES)
-
Anhydrous solvent (e.g., toluene (B28343), ethanol, or isopropanol)
-
Substrates (glass slides or silicon wafers)
-
Cleaning solution (e.g., Piranha solution [EXTREME CAUTION ADVISED] or detergent in deionized water)
-
Deionized water
-
Nitrogen gas
-
Oven or hotplate
Procedure:
-
Substrate Preparation (Cleaning and Activation):
-
Proper cleaning is critical for a uniform coating. Place the substrates in a beaker.
-
Add a cleaning solution. For aggressive cleaning and hydroxylation, Piranha solution (a 7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used at 90°C for 30 minutes. [EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.]
-
Alternatively, sonicate the substrates in a detergent solution for 15-20 minutes.[2]
-
Rinse the substrates thoroughly with deionized water.
-
Sonicate the substrates in deionized water for another 15 minutes to remove any residual cleaning solution.[2]
-
Dry the substrates in an oven at 110-120°C for at least 1 hour to ensure a completely dry surface and to activate the surface hydroxyl groups.[2]
-
Allow the substrates to cool to room temperature in a desiccator or under a stream of dry nitrogen.
-
-
Silanization Solution Preparation:
-
In a clean, dry glass container, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent like toluene or ethanol. The use of anhydrous solvents is crucial to prevent premature hydrolysis and polymerization of the silane in the solution.
-
-
Surface Modification:
-
Immerse the cleaned and dried substrates in the prepared silane solution. The immersion time can vary from 30 minutes to 2 hours, and may need to be optimized experimentally.[2] The reaction should be carried out in a controlled, low-humidity environment.
-
-
Rinsing:
-
After immersion, gently remove the substrates from the solution.
-
Rinse the substrates with the anhydrous solvent (e.g., toluene or ethanol) to remove any excess, unbound silane.[2]
-
-
Curing:
-
Storage:
-
Store the hydrophobically modified substrates in a clean, dry environment.
-
Protocol 2: Vapor Phase Deposition
Vapor phase deposition can produce a more uniform monolayer and is suitable for complex geometries.
Materials:
-
This compound (DEDES)
-
Substrates (glass slides or silicon wafers)
-
Vacuum desiccator
-
Vacuum pump
-
Small vial
-
Oven or hotplate
Procedure:
-
Substrate Preparation:
-
Clean and activate the substrates as described in Protocol 1 (Step 1).
-
-
Silanization Setup:
-
Place the cleaned and dried substrates inside a vacuum desiccator.
-
In a small, open vial, add a few drops (e.g., 100-200 µL) of this compound and place it inside the desiccator, ensuring it is not in direct contact with the substrates.
-
-
Vapor Deposition:
-
Evacuate the desiccator using a vacuum pump for a few minutes and then seal it.
-
Allow the silanization to proceed at room temperature for 2-12 hours. The optimal time may need to be determined experimentally. For a more controlled reaction, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C).
-
-
Post-Treatment:
-
Vent the desiccator to atmospheric pressure, preferably in a fume hood.
-
Remove the coated substrates and rinse them with an anhydrous solvent (e.g., toluene or acetone) to remove any loosely bound silane molecules.
-
Dry the substrates with a stream of inert gas or in an oven at 100°C for 30 minutes.
-
Visualizations
Chemical Reaction Pathway
Caption: Reaction mechanism of hydrophobic surface modification using this compound.
Experimental Workflow for Solution Deposition
Caption: Experimental workflow for solution-phase deposition of this compound.
References
Application Notes and Protocols for Diethyldiethoxysilane (DEDES) Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the preparation of hydrophobic coatings using diethyldiethoxysilane (DEDES) via the sol-gel method. The protocols outlined below are intended as a foundational methodology, which can be optimized for specific substrates and applications.
Introduction
This compound (DEDES) is an organosilane precursor used to create hydrophobic and protective coatings on various surfaces. The sol-gel process, a versatile method for producing solid materials from small molecules, is commonly employed for this purpose.[1] The process involves the hydrolysis and condensation of the DEDES precursor to form a stable siloxane network on the substrate.[2] The diethyl groups of the DEDES molecule orient away from the surface, creating a low-energy, water-repellent layer. This surface modification is of significant interest in fields such as biomedical devices, microfluidics, and advanced materials development where controlled wettability is crucial.
Chemical Reaction Pathway
The formation of a DEDES coating proceeds through a two-step reaction: hydrolysis and condensation. In the hydrolysis step, the ethoxy groups (-OC2H5) on the silicon atom are replaced by hydroxyl groups (-OH) through a reaction with water, typically catalyzed by an acid or a base. Subsequently, in the condensation step, the resulting silanol (B1196071) groups react with each other or with remaining ethoxy groups to form stable siloxane bonds (Si-O-Si), creating a cross-linked polymeric network on the substrate surface.
Caption: Chemical pathway of DEDES coating formation.
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (DEDES, purity >98%)
-
Ethanol (B145695) (absolute)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (NH₄OH) solution (as catalyst)
-
Substrates (e.g., glass slides, silicon wafers)
-
Detergent solution or Piranha solution (for cleaning)
Equipment:
-
Beakers and magnetic stir plate
-
Pipettes
-
Ultrasonic bath
-
Spin coater or dip coater
-
Oven or hot plate
-
Goniometer (for contact angle measurement)
-
Microscope (for surface morphology)
Substrate Preparation
Proper cleaning of the substrate is critical for uniform coating.
-
Place substrates in a beaker with a detergent solution.
-
Sonicate for 15-20 minutes.
-
Rinse thoroughly with deionized water.
-
For a more rigorous clean, immerse in Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION ADVISED ) for 10-15 minutes.
-
Rinse extensively with deionized water.
-
Dry the substrates with a stream of nitrogen or in an oven at 110°C for 1 hour.
Sol Preparation
The following protocol is for a typical DEDES sol preparation. Parameters can be adjusted based on desired coating properties.
-
In a clean, dry beaker, mix DEDES and ethanol in a 1:10 molar ratio.
-
In a separate beaker, prepare an aqueous solution of the catalyst. For acid catalysis, use 0.1 M HCl. For base catalysis, use 0.1 M NH₄OH.
-
Slowly add the catalyst solution to the DEDES/ethanol mixture while stirring. The molar ratio of water to DEDES should be between 1 and 4.
-
Continue stirring the solution at room temperature for at least 1 hour to allow for hydrolysis to occur. The solution should remain clear.
Coating Application
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the DEDES sol onto the center of the substrate.
-
Spin the substrate at a speed between 1000 and 4000 rpm for 30-60 seconds.
Dip Coating:
-
Immerse the cleaned substrate into the DEDES sol.
-
Withdraw the substrate at a constant speed (e.g., 100-500 mm/min).[3]
Curing
-
After coating, place the substrates in an oven.
-
Cure at a temperature between 80°C and 150°C for 30-60 minutes to promote condensation and densification of the film.
Experimental Workflow
The overall experimental workflow for creating and characterizing DEDES coatings is depicted below.
Caption: Experimental workflow for DEDES coatings.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for DEDES coatings. These values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Sol-Gel Preparation Parameters
| Parameter | Range | Typical Value |
| DEDES Concentration (in ethanol) | 1-10 vol% | 5 vol% |
| Water to DEDES Molar Ratio | 1-4 | 2 |
| Catalyst Type | Acid (HCl) or Base (NH₄OH) | 0.1 M HCl |
| Stirring Time | 1-24 hours | 2 hours |
| Aging Time | 0-72 hours | 24 hours |
Table 2: Coating Deposition and Curing Parameters
| Parameter | Spin Coating | Dip Coating |
| Spin Speed | 1000-4000 rpm | - |
| Spin Time | 30-60 s | - |
| Withdrawal Speed | - | 100-500 mm/min |
| Curing Temperature | 80-150 °C | 80-150 °C |
| Curing Time | 30-60 min | 30-60 min |
Table 3: Expected Coating Properties
| Property | Expected Range |
| Water Contact Angle | 90-110° |
| Coating Thickness | 50-200 nm |
| Surface Roughness (Ra) | < 5 nm |
Characterization of Coatings
The effectiveness of the DEDES coating can be assessed using various analytical techniques:
-
Water Contact Angle Measurement: A goniometer is used to measure the static water contact angle, which provides a quantitative measure of the surface's hydrophobicity. Higher contact angles indicate greater water repellency.
-
Surface Morphology: Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) can be used to visualize the surface topography and assess the uniformity and smoothness of the coating.
-
Coating Thickness: Ellipsometry or a profilometer can be employed to measure the thickness of the deposited film.
-
Chemical Composition: X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of the silane (B1218182) coating by detecting the elemental composition (Si, C, O) on the surface. Fourier-transform infrared spectroscopy (FTIR) can be used to identify the presence of Si-O-Si bonds.
References
Application Notes and Protocols: Diethyldiethoxysilane as a Crosslinking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethyldiethoxysilane as a crosslinking agent for polymers, particularly silicone elastomers like polydimethylsiloxane (B3030410) (PDMS). While specific quantitative data and detailed protocols for this compound are not extensively available in published literature, this document outlines the general principles, a representative experimental protocol, and expected property trends based on the behavior of similar alkoxysilane crosslinking agents.
Introduction
This compound ((C₂H₅)₂Si(OC₂H₅)₂) is a bifunctional organosilicon compound that can be used as a crosslinking agent for polymers containing reactive hydroxyl groups, such as hydroxyl-terminated polydimethylsiloxane (PDMS-OH). The crosslinking process, a condensation cure, proceeds via a two-step hydrolysis and condensation reaction, resulting in a stable three-dimensional polymeric network. This process is a type of room temperature vulcanization (RTV), which can occur at ambient conditions, although it can be accelerated with heat and catalysts.[1][2][3] The resulting crosslinked polymers exhibit enhanced mechanical properties, thermal stability, and chemical resistance, making them suitable for a wide range of applications, including in medical devices and drug delivery systems.
The crosslinking mechanism involves the hydrolysis of the ethoxy groups (-OC₂H₅) on the silicon atom in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with the hydroxyl end groups of the polymer chains (e.g., PDMS-OH) or with other silanol groups to form stable siloxane bridges (-Si-O-Si-), releasing ethanol (B145695) as a byproduct.[1] This network formation transforms the liquid or semi-solid polymer into a solid, elastic material.
Key Applications
The use of this compound and similar alkoxysilanes as crosslinking agents is prevalent in the formulation of:
-
Silicone Elastomers and Rubbers: For applications requiring flexibility, durability, and biocompatibility.
-
Adhesives and Sealants: Providing strong adhesion and environmental resistance.[4]
-
Coatings: Offering protective and hydrophobic surfaces.
-
Biomaterials: For encapsulating drugs or fabricating medical devices where controlled mechanical properties are crucial.
Experimental Protocols
This section provides a general protocol for the preparation of a crosslinked PDMS elastomer using an alkoxysilane crosslinking agent. Note: This is a representative protocol and requires optimization for this compound, including the specific concentrations of the crosslinking agent and catalyst, as well as the curing time and temperature.
3.1. Materials
-
Hydroxyl-terminated polydimethylsiloxane (PDMS-OH) of a desired molecular weight
-
This compound (crosslinking agent)
-
Catalyst (e.g., dibutyltin (B87310) dilaurate (DBTDL) or stannous octoate)[3]
-
Toluene (B28343) or other suitable solvent (optional, for viscosity control)
-
Molds for casting (e.g., petri dishes, custom-made molds)
-
Vacuum desiccator
-
Oven
3.2. General Procedure for Preparation of Crosslinked PDMS
-
Preparation of the Pre-polymer Mixture:
-
In a clean, dry container, weigh the desired amount of hydroxyl-terminated PDMS.
-
If using a solvent, add it to the PDMS and mix thoroughly until a homogeneous solution is obtained.
-
Add the desired amount of this compound to the PDMS solution. The concentration of the crosslinking agent will directly influence the crosslink density and the final mechanical properties of the elastomer.[5][6] A typical starting point is a stoichiometric ratio based on the molecular weights of the PDMS and the crosslinker.
-
Add the catalyst to the mixture. The catalyst concentration typically ranges from 0.1 to 1.0 wt% of the total polymer and crosslinker weight.
-
-
Degassing:
-
Place the container with the mixture in a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles. Degassing is crucial to obtain a transparent and defect-free elastomer.
-
-
Casting and Curing:
-
Pour the bubble-free mixture into the desired molds.
-
Curing can be performed at room temperature or accelerated at an elevated temperature. A typical curing schedule is 24-48 hours at room temperature, or 2-4 hours at 60-80°C in an oven.[7] The curing time and temperature will need to be optimized based on the specific formulation.
-
-
Post-Curing (Optional):
-
To ensure the completion of the crosslinking reaction and remove any residual byproducts, a post-curing step can be performed at a slightly elevated temperature (e.g., 100-120°C) for a few hours.
-
3.3. Characterization of the Crosslinked Polymer
-
Gel Content Determination: This measurement determines the extent of crosslinking. A known weight of the cured polymer is immersed in a suitable solvent (e.g., toluene or xylene) for 24-48 hours. The insoluble, swollen gel is then dried to a constant weight. The gel content is calculated as the percentage of the final dry weight to the initial weight.[8][9]
-
Mechanical Testing: The tensile strength, elongation at break, and Young's modulus of the cured elastomer can be determined using a universal testing machine according to ASTM standards (e.g., ASTM D412).[5]
-
Swelling Studies and Crosslink Density: The crosslink density can be estimated from swelling experiments using the Flory-Rehner equation.[10][11] A pre-weighed sample is immersed in a good solvent until equilibrium swelling is reached. The volume fraction of the polymer in the swollen gel is then used to calculate the crosslink density.
Data Presentation
The following tables present hypothetical quantitative data based on general trends observed for silicone elastomers crosslinked with alkoxysilanes. These tables illustrate the expected influence of the crosslinking agent concentration on the mechanical properties of the resulting polymer. Note: This data is for illustrative purposes only and actual values for this compound-crosslinked polymers will need to be determined experimentally.
Table 1: Effect of this compound Concentration on the Mechanical Properties of a PDMS Elastomer.
| This compound (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 2 | 1.5 | 250 | 0.8 |
| 4 | 2.8 | 180 | 1.5 |
| 6 | 4.2 | 120 | 2.5 |
| 8 | 3.5 | 90 | 3.2 |
| 10 | 2.9 | 70 | 3.8 |
As the concentration of the crosslinking agent increases, the tensile strength and Young's modulus are expected to increase up to an optimal point, after which they may decrease due to the formation of a more brittle network. The elongation at break generally decreases with increasing crosslinker concentration.[5]
Table 2: Influence of Curing Conditions on Gel Content and Crosslink Density.
| Curing Temperature (°C) | Curing Time (h) | Gel Content (%) | Crosslink Density (mol/cm³) |
| 25 | 48 | 85 | 1.2 x 10⁻⁴ |
| 60 | 4 | 92 | 1.8 x 10⁻⁴ |
| 80 | 2 | 95 | 2.5 x 10⁻⁴ |
Higher curing temperatures and longer curing times generally lead to a higher degree of crosslinking, resulting in increased gel content and crosslink density.
Visualizations
5.1. Signaling Pathways and Experimental Workflows
Caption: Mechanism of PDMS crosslinking with this compound.
Caption: General workflow for preparing and characterizing crosslinked PDMS.
References
- 1. zxysilicone.com [zxysilicone.com]
- 2. wacker.com [wacker.com]
- 3. Overview of Room Temperature Vulcanized Silicone Rubber - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]
- 4. Introduction to room temperature vulcanized silicone rubber-Iota [siliconeoil.net]
- 5. Structural, Mechanical, and Dielectric Properties of Polydimethylsiloxane and Silicone Elastomer for the Fabrication of Clinical-Grade Kidney Phantom [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Mechanical properties and cross-linking density of short sisal fiber reinforced silicone composites :: BioResources [bioresources.cnr.ncsu.edu]
- 11. researchgate.net [researchgate.net]
Step-by-Step Guide to Diethyldiethoxysilane Functionalization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the surface functionalization of various substrates using Diethyldiethoxysilane (DEDES). The protocols detailed below are foundational and can be adapted for specific applications, ranging from modifying the surface properties of nanoparticles to preparing substrates for the covalent attachment of therapeutic agents.
Introduction to this compound (DEDES) Functionalization
This compound ((C₂H₅)₂Si(OC₂H₅)₂) is a bifunctional organosilane used to modify surfaces containing hydroxyl (-OH) groups, such as silica (B1680970), glass, and metal oxides. The functionalization process relies on the hydrolysis of the ethoxy groups (-OC₂H₅) in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si). This process allows for the precise control of surface chemistry, enabling the tuning of properties like hydrophobicity and providing a platform for the subsequent attachment of other molecules.
The dual ethyl groups attached to the silicon atom in DEDES provide a degree of steric hindrance and hydrophobicity to the functionalized surface. This modification is particularly relevant in the development of drug delivery systems, where nanoparticle carriers can be functionalized to control their interaction with biological environments.
Reaction Mechanism: Hydrolysis and Condensation
The functionalization process with DEDES occurs in two primary steps:
-
Hydrolysis: The ethoxy groups of DEDES react with water to form silanol groups. This reaction is often catalyzed by an acid or a base.
-
Condensation: The newly formed silanol groups from the DEDES molecule react with the hydroxyl groups present on the substrate surface to form a stable siloxane bond, releasing ethanol (B145695) as a byproduct. The silanol groups of DEDES can also react with each other to form a polysiloxane layer on the surface.
The pH of the reaction medium plays a critical role in the kinetics of hydrolysis and condensation. Acidic conditions generally promote hydrolysis, leading to more linear and less branched polymer chains on the surface.[1] Conversely, basic conditions tend to accelerate the condensation reaction, which can result in more cross-linked and potentially particulate structures.[1]
Experimental Protocols
The following are detailed protocols for the functionalization of silica nanoparticles and glass slides with DEDES. These can be adapted for other substrates with surface hydroxyl groups.
Protocol 1: Functionalization of Silica Nanoparticles
This protocol is adapted from procedures for similar alkoxysilanes.[2]
Materials:
-
Silica Nanoparticles (SiNPs)
-
This compound (DEDES)
-
Anhydrous Ethanol
-
Ammonium (B1175870) Hydroxide (B78521) (for basic catalysis) or Acetic Acid (for acidic catalysis)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Centrifuge and centrifuge tubes
-
Sonicator
Procedure:
-
Preparation of Silica Nanoparticle Suspension:
-
Disperse a known amount of silica nanoparticles in anhydrous ethanol to a final concentration of approximately 5 mg/mL.
-
Sonicate the suspension for 15-30 minutes to ensure the nanoparticles are well-dispersed and to break up any agglomerates.[3]
-
-
Hydrolysis of DEDES (Pre-hydrolysis Step):
-
In a separate container, prepare a solution of DEDES in anhydrous ethanol. The amount of DEDES will depend on the desired surface coverage. A common starting point is a weight ratio of SiNPs to DEDES ranging from 1:0.01 to 1:0.1.[2]
-
To this solution, add a controlled amount of deionized water to initiate hydrolysis. The molar ratio of water to ethoxy groups on DEDES is a critical parameter.
-
Add a catalytic amount of either ammonium hydroxide (for basic conditions) or acetic acid (for acidic conditions).
-
-
Functionalization Reaction:
-
Add the pre-hydrolyzed DEDES solution to the silica nanoparticle suspension in the round-bottom flask.
-
Equip the flask with a condenser and place it on a magnetic stirrer with heating capabilities.
-
Allow the reaction to proceed with continuous stirring at room temperature or with gentle heating (e.g., 50-70 °C) for 12-24 hours.
-
-
Purification of Functionalized Nanoparticles:
-
After the reaction is complete, collect the functionalized silica nanoparticles by centrifugation (e.g., 15,000 rpm for 10-20 minutes).[2]
-
Discard the supernatant, which contains unreacted DEDES and byproducts.
-
Resuspend the nanoparticle pellet in fresh anhydrous ethanol and sonicate to redisperse.
-
Repeat the centrifugation and redispersion steps at least three times to ensure the complete removal of any non-covalently bound silane (B1218182).[2]
-
-
Final Product:
-
After the final wash, the purified DEDES-functionalized silica nanoparticles can be stored dispersed in ethanol or dried under vacuum for long-term storage.
-
Protocol 2: Functionalization of Glass Slides
This protocol is adapted from general procedures for silanizing glass surfaces.[4][5]
Materials:
-
Glass microscope slides
-
This compound (DEDES)
-
Anhydrous Toluene (B28343) or Ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized Water
-
Nitrogen gas source
-
Oven
Procedure:
-
Cleaning and Activation of Glass Slides:
-
Clean the glass slides by sonicating in a series of solvents such as acetone, ethanol, and deionized water for 15 minutes each.
-
For a more thorough cleaning and to increase the density of surface hydroxyl groups, immerse the slides in Piranha solution for 15-30 minutes. Warning: Piranha solution is extremely corrosive and reactive. It must be handled with extreme caution in a fume hood with appropriate personal protective equipment.
-
Rinse the slides extensively with deionized water and dry them under a stream of nitrogen gas.
-
-
Preparation of Silanization Solution:
-
Prepare a 1-2% (v/v) solution of DEDES in anhydrous toluene or ethanol in a clean, dry container.
-
-
Functionalization Reaction:
-
Immerse the cleaned and activated glass slides in the DEDES solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature. To prevent the introduction of excess water from the atmosphere, this step can be performed in a desiccator or under an inert atmosphere.
-
-
Washing and Curing:
-
Remove the slides from the silanization solution and rinse them thoroughly with fresh anhydrous toluene or ethanol to remove any physisorbed silane.
-
Dry the slides under a stream of nitrogen.
-
To promote the formation of stable covalent bonds, cure the slides in an oven at 100-120 °C for 1-2 hours.[5]
-
-
Final Product:
-
The DEDES-functionalized glass slides are now ready for characterization or further use. They should exhibit increased hydrophobicity.
-
Characterization of DEDES-Functionalized Surfaces
Several analytical techniques can be employed to confirm the successful functionalization of the substrate with DEDES and to quantify the extent of surface modification.
| Technique | Information Provided | Typical Quantitative Output | Destructive? | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Atomic concentration (at%), layer thickness (nm).[6] | No | High surface sensitivity, provides chemical bonding information.[6] | Requires high vacuum, may not provide absolute quantification without standards. |
| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature, indicating the amount of grafted organic material. | Weight loss (%), grafting density.[2][7] | Yes | Provides quantitative information on the amount of attached silane.[8] | Mass loss can also be due to adsorbed water, requiring careful interpretation.[8] |
| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity). | Contact angle (°).[9] | No | Simple, rapid assessment of changes in surface energy.[10] | Indirect measure of functionalization; sensitive to surface roughness and contamination. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific chemical bonds. | Identification of Si-O-Si and C-H bonds. | No | Confirms the presence of the silane on the surface. | Can be difficult to quantify and may have low sensitivity for very thin layers. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | Root-mean-square (RMS) roughness (nm). | No | High-resolution imaging of the surface morphology. | Does not provide direct chemical information. |
Applications in Drug Development
The functionalization of surfaces with DEDES offers several advantages in the field of drug development, particularly in the design of drug delivery systems.
-
Controlled Hydrophobicity: By modifying the surface of nanoparticles with DEDES, their hydrophobicity can be tuned. This is crucial for controlling their interaction with biological membranes and can influence their circulation time and biodistribution. Increased hydrophobicity can sometimes enhance the loading of hydrophobic drugs.
-
Inert Surface Coating: The ethyl groups of DEDES can create a relatively inert surface, which may reduce non-specific protein adsorption (biofouling). This is beneficial for drug delivery vehicles as it can help them evade the immune system and reach their target site.
-
Platform for Further Conjugation: While DEDES itself does not provide a reactive functional group for direct drug conjugation, the silanization process can be adapted using other silanes in conjunction with DEDES to introduce amine, carboxyl, or other reactive groups for the covalent attachment of drugs or targeting ligands.[11]
-
Controlled Release: The modification of porous silica nanoparticles with organosilanes has been shown to control the release of encapsulated drugs. The hydrophobic nature of the DEDES layer can modulate the diffusion of aqueous fluids into the pores, thereby controlling the drug release rate.[12]
References
- 1. pstc.org [pstc.org]
- 2. researchgate.net [researchgate.net]
- 3. filab.fr [filab.fr]
- 4. Chemical modification of titanium surfaces for covalent attachment of biological molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impact.ornl.gov [impact.ornl.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Preparation and quantification of various degrees of hydrophobic glass surfaces [morressier.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Controlled release of lidocaine hydrochloride from the surfactant-doped hybrid xerogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Aerogels Using Diethyldiethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica (B1680970) aerogels are a class of ultralight materials with exceptional properties, including high porosity, low density, large surface area, and excellent thermal insulation. These characteristics make them highly attractive for a variety of applications, including as carriers for drug delivery systems. The properties of silica aerogels can be tailored by carefully selecting the silicon precursor. While tetraethoxysilane (TEOS) is a commonly used precursor for creating rigid silica aerogels, the incorporation of diethyldiethoxysilane (DEDES) as a co-precursor allows for the synthesis of more flexible and hydrophobic aerogels. This flexibility can be advantageous in drug delivery applications, potentially improving drug loading and release kinetics, as well as enhancing biocompatibility.
The ethyl groups in this compound are non-hydrolyzable and act as network terminators, reducing the degree of cross-linking in the silica network. This results in a less brittle and more elastic aerogel structure. Furthermore, the presence of these hydrophobic ethyl groups on the surface of the aerogel pores can be beneficial for encapsulating and controlling the release of hydrophobic drugs.
This document provides detailed application notes and experimental protocols for the preparation of silica aerogels using this compound as a co-precursor with tetraethoxysilane.
Data Presentation
| Molar Ratio of DMDES to TEOS | Compressive Modulus (MPa) | Elastic Recovery (%) |
| 0% | ~1.0 - 1.5 | < 80 |
| 15% | ~0.1 - 0.5 | > 90 |
| 30% | ~0.05 - 0.2 | > 95 |
Note: This data is adapted from studies on dimethyldiethoxysilane (DMDES) as a co-precursor and is intended to be illustrative of the expected trends when using this compound.[1]
Experimental Protocols
This section outlines a general two-step acid-base catalyzed sol-gel protocol for the synthesis of flexible silica aerogels using a combination of tetraethoxysilane (TEOS) and this compound (DEDES) as precursors. The molar ratio of DEDES to TEOS can be varied to tailor the flexibility and hydrophobicity of the final aerogel.
Materials:
-
Tetraethoxysilane (TEOS, ≥98%)
-
This compound (DEDES, ≥97%)
-
Ethanol (B145695) (EtOH, absolute)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl, 0.1 M) - Acid catalyst
-
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH, 1 M) - Base catalyst
-
Hexane (B92381) (for solvent exchange)
Procedure:
1. Sol Preparation (Acidic Hydrolysis):
a. In a clean, dry beaker, prepare the precursor solution by mixing TEOS, DEDES, and ethanol. A typical starting molar ratio of (TEOS + DEDES):EtOH:H₂O:HCl is 1:8:4:0.001. The molar ratio of DEDES to TEOS can be varied, for example, from 0.1 to 0.5, to achieve different levels of flexibility.
b. In a separate beaker, prepare the acidic water solution by adding the required amount of 0.1 M HCl to deionized water.
c. Slowly add the acidic water solution to the precursor solution while stirring vigorously.
d. Continue stirring the mixture for at least 1 hour at room temperature to ensure complete hydrolysis. The solution should remain clear.
2. Gelation (Base Catalysis):
a. To the hydrolyzed sol, add 1 M ammonium hydroxide dropwise while stirring until the desired pH for gelation is reached (typically pH 8-9).
b. Pour the sol into molds of the desired shape and size.
c. Seal the molds to prevent evaporation of the solvent and allow the gel to form at room temperature. Gelation time will vary depending on the catalyst concentration and the DEDES/TEOS ratio, but it typically occurs within a few minutes to a few hours.
3. Aging:
a. Once the gel has solidified, carefully remove it from the mold and place it in a container filled with a 50:50 (v/v) mixture of ethanol and water.
b. Allow the gel to age for 24-48 hours at room temperature. The aging process strengthens the silica network.
4. Solvent Exchange:
a. After aging, the solvent within the gel pores needs to be replaced with a non-polar solvent to prepare for drying.
b. Decant the aging solution and replace it with pure ethanol. Allow the gel to soak for 12-24 hours.
c. Repeat the ethanol exchange at least three times to ensure complete removal of water and residual catalysts.
d. Following the ethanol washes, perform a series of solvent exchanges with hexane. Start with a 25:75 (v/v) hexane:ethanol mixture, followed by 50:50, 75:25, and finally three exchanges with pure hexane. Each exchange should last for 12-24 hours.
5. Drying:
Two primary methods can be used for drying the wet gel to produce an aerogel: supercritical drying and ambient pressure drying.
-
Supercritical Drying (Recommended for lowest density and highest porosity): a. Place the hexane-soaked gel in a supercritical fluid dryer. b. Pressurize the vessel with liquid carbon dioxide (CO₂). c. Heat the vessel above the critical temperature of CO₂ (31.1 °C) and pressurize it above the critical pressure (73.8 bar). d. Slowly vent the supercritical CO₂ to bring the vessel back to ambient pressure, leaving behind a dry aerogel.
-
Ambient Pressure Drying: a. This method is less demanding in terms of equipment but may result in some shrinkage of the aerogel. b. After the final hexane exchange, place the gel in a well-ventilated oven. c. Slowly heat the oven to 60-80 °C and hold for 12-24 hours to allow for the gradual evaporation of the hexane. d. A final drying step at a higher temperature (e.g., 150 °C) for a few hours can be performed to remove any residual solvent.
Visualizations
Signaling Pathways and Logical Relationships
The sol-gel process for synthesizing silica aerogels from TEOS and DEDES involves a series of hydrolysis and condensation reactions. The following diagram illustrates the key steps and the role of each component.
Caption: Sol-gel synthesis of flexible silica aerogels.
Experimental Workflow
The following diagram outlines the step-by-step workflow for the preparation of flexible silica aerogels using this compound.
Caption: Experimental workflow for flexible aerogel synthesis.
References
Application of Diethyldiethoxysilane in Anti-Corrosion Coatings: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of diethyldiethoxysilane (DEDES) in the formulation of anti-corrosion coatings. The information is intended for professionals in research and development who are exploring advanced materials for metal protection. The protocols are based on the well-established sol-gel process, which is a versatile method for creating thin, durable, and protective silica-based films on various substrates. While specific data for coatings derived solely from this compound is limited in publicly available literature, the principles and performance metrics from closely related silane (B1218182) systems offer valuable insights into its potential applications.
Introduction to this compound for Corrosion Resistance
This compound ((C₂H₅)₂Si(OC₂H₅)₂) is an organosilane that can be used as a precursor in the sol-gel process to form protective coatings. The presence of two ethyl groups directly bonded to the silicon atom imparts a degree of hydrophobicity to the resulting coating, which is crucial for preventing the ingress of water and corrosive agents to the metal surface. The two ethoxy groups are hydrolyzable and participate in the formation of a cross-linked siloxane (Si-O-Si) network, which acts as a robust physical barrier against corrosive environments.
The primary mechanism of corrosion protection afforded by this compound-based coatings involves:
-
Barrier Protection: The dense, cross-linked siloxane network physically blocks the transport of corrosive species such as water, oxygen, and chlorides to the underlying metal substrate.
-
Hydrophobicity: The ethyl groups on the silane molecule increase the water contact angle of the coated surface, repelling water and reducing the time of wetness, which is a critical factor in atmospheric corrosion.
-
Adhesion Promotion: The silanol (B1196071) groups formed during the hydrolysis of this compound can form strong covalent bonds (M-O-Si, where M is a metal) with the hydroxyl groups present on the surface of most metals, leading to excellent adhesion of the coating.
Experimental Protocols
The following protocols describe the preparation of anti-corrosion coatings using this compound via the sol-gel method. These protocols are based on established procedures for similar alkoxysilanes and can be adapted for specific applications and substrates.
Materials and Equipment
-
Precursor: this compound (DEDES)
-
Solvent: Ethanol (B145695) (anhydrous) or a mixture of ethanol and isopropanol
-
Water: Deionized or distilled water
-
Catalyst: Acetic acid or hydrochloric acid (for acidic catalysis)
-
Substrate: Carbon steel, stainless steel, or aluminum panels
-
Cleaning Agents: Acetone (B3395972), ethanol, alkaline cleaning solution
-
Coating Application: Dip-coater, spin-coater, or spray gun
-
Curing: Laboratory oven
Substrate Preparation Protocol
Proper substrate preparation is critical for ensuring good adhesion and performance of the silane coating.
-
Degreasing: Ultrasonically clean the metal substrates in acetone for 15 minutes, followed by a 15-minute cleaning in ethanol to remove organic contaminants.
-
Alkaline Cleaning: Immerse the substrates in a suitable alkaline cleaning solution at the recommended temperature and time to remove any remaining oils and greases.
-
Rinsing: Thoroughly rinse the substrates with deionized water.
-
Activation (Optional but Recommended): For enhanced adhesion, the surface can be activated by a brief immersion in a dilute acid or by plasma treatment to generate a fresh, uniform oxide layer with a high density of hydroxyl groups.
-
Final Rinse and Drying: Rinse the substrates again with deionized water and then with ethanol. Dry the substrates in an oven at 100-120°C for 30-60 minutes or with a stream of dry, clean air. The prepared substrates should be used immediately to prevent recontamination.
Sol Preparation Protocol
The sol is the liquid precursor solution that will form the coating. The properties of the final coating are highly dependent on the composition of the sol and the conditions of its preparation.
-
Mixing: In a clean, dry glass beaker, mix this compound with the alcohol solvent (e.g., ethanol). A typical starting concentration is 2-10% by volume of the silane.
-
Hydrolysis: While stirring, slowly add a mixture of deionized water and the acid catalyst (e.g., acetic acid to adjust the pH to around 4-5) to the silane-alcohol solution. The molar ratio of water to silane is a critical parameter and typically ranges from 1:1 to 4:1.
-
Aging: Continue stirring the solution at room temperature for a period of 1 to 24 hours. This aging step allows for the hydrolysis and initial condensation reactions to proceed, leading to the formation of small oligomeric species in the sol. The optimal aging time will depend on the specific formulation and desired coating properties.
Coating Application Protocol
-
Application: Apply the prepared sol to the cleaned and dried metal substrates using one of the following methods:
-
Dip-coating: Immerse the substrate in the sol and withdraw it at a constant, controlled speed (e.g., 10-30 cm/min). The thickness of the coating is primarily determined by the withdrawal speed and the viscosity of the sol.
-
Spin-coating: Dispense the sol onto the center of the substrate and spin it at a high speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds).
-
Spray-coating: Use a spray gun to apply a uniform layer of the sol onto the substrate.
-
-
Drying: Allow the coated substrates to air-dry at room temperature for 10-30 minutes to allow for the evaporation of the solvent.
-
Curing: Transfer the dried, coated substrates to an oven for thermal curing. A typical curing cycle is 100-150°C for 30-60 minutes. The curing step promotes further condensation of the silanol groups, leading to the formation of a dense and stable siloxane network.
Data Presentation
The following tables summarize representative quantitative data for silane-based anti-corrosion coatings. While this data is not exclusively for this compound, it provides a benchmark for the expected performance of such coatings.
Table 1: Potentiodynamic Polarization Data for Silane-Coated Carbon Steel in 3.5% NaCl Solution [1][2][3][4]
| Coating System | Corrosion Potential (Ecorr) vs. Ag/AgCl | Corrosion Current Density (icorr) (µA/cm²) | Protection Efficiency (%) |
| Uncoated Carbon Steel | -0.7 to -0.6 V | 10 - 20 | - |
| TEOS/TMOMS Hybrid Silane | -0.4 to -0.3 V | 0.1 - 1.0 | 90 - 99 |
| GPTMS-based Silane | -0.5 to -0.4 V | 0.5 - 2.0 | 80 - 97 |
| BTSE-based Silane | -0.3 to -0.2 V | 0.05 - 0.5 | > 99 |
Note: TEOS (Tetraethoxysilane), TMOMS (Trimethoxymethylsilane), GPTMS (Glycidoxypropyltrimethoxysilane), BTSE (Bis[3-(triethoxysilyl)propyl]tetrasulfide). Data is compiled from various sources and represents typical performance.
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Silane-Coated Steel [5][6][7]
| Coating System | Immersion Time in 3.5% NaCl | Coating Resistance (Rc) (Ω·cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) |
| Uncoated Steel | 1 hour | - | 10³ - 10⁴ |
| TEOS/MTES Hybrid Silane | 24 hours | 10⁶ - 10⁷ | 10⁷ - 10⁸ |
| GPTMS/TEOS Hybrid Silane | 24 hours | 10⁵ - 10⁶ | 10⁶ - 10⁷ |
| DEDMS-containing Hybrid Silane | 48 hours | 10⁷ - 10⁸ | 10⁸ - 10⁹ |
Note: MTES (Methyltriethoxysilane), DEDMS (Diethoxydimethylsilane). Higher resistance values indicate better corrosion protection.
Table 3: Water Contact Angle Measurements for Hydrophobic Silane Coatings [8][9][10][11]
| Coating Surface | Water Contact Angle (°) |
| Uncoated Steel | 60 - 80 |
| TEOS-based Silane Coating | 80 - 95 |
| DEDMS-based Hybrid Coating | ~ 100 |
| Fluorinated Silane Coating | > 150 (Superhydrophobic) |
Note: Higher contact angles indicate greater hydrophobicity.
Visualizations
The following diagrams illustrate the key processes and relationships in the application of this compound for anti-corrosion coatings.
Caption: The sol-gel process for this compound, involving hydrolysis and condensation reactions.
Caption: A typical experimental workflow for creating and evaluating this compound anti-corrosion coatings.
Caption: The adhesion mechanism of the silane coating to a metal substrate through covalent bond formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Eco-friendly Silane-Based Coating for Mitigation of Carbon Steel Corrosion in Marine Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-corrosion Properties of Functionalized Organo-silane Coupling Agents for Galvanized Steel [article.innovationforever.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Silicon Carbide (SiC) Powder Using Diethyldiethoxysilane (DEDES) as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon carbide (SiC) is a high-performance ceramic material with exceptional properties, including high hardness, excellent thermal conductivity, chemical inertness, and a wide bandgap. These characteristics make it a valuable material for a wide range of applications, from high-temperature electronics and structural components to catalyst supports. The synthesis of SiC powders with controlled particle size, morphology, and purity is crucial for the fabrication of advanced SiC-based materials.
The sol-gel process, followed by carbothermal reduction, offers a versatile and reliable method for producing fine, high-purity SiC powders. This method allows for molecular-level mixing of the silicon and carbon precursors, leading to lower synthesis temperatures and finer, more homogeneous products compared to traditional methods. Diethyldiethoxysilane (DEDES) is a promising organosilicon precursor for this process as it contains both silicon and carbon within the same molecule, which can lead to a more intimate mixing of the reacting species.
These application notes provide a detailed protocol for the synthesis of SiC powder using DEDES as the primary silicon and partial carbon source. While specific literature on DEDES for SiC powder synthesis is limited, this protocol is based on established principles for similar alkoxide precursors and provides a robust starting point for research and development.
Principle of the Method
The synthesis of SiC powder from this compound (DEDES) via the sol-gel route involves two main stages:
-
Sol-Gel Process: DEDES undergoes hydrolysis and condensation reactions in the presence of a catalyst (acid or base) and a solvent to form a cross-linked gel. In this step, a supplementary carbon source, such as a phenolic resin or sucrose (B13894), is often incorporated into the gel network to ensure the correct stoichiometric ratio of silicon to carbon for the subsequent conversion to SiC.
-
Pyrolysis and Carbothermal Reduction: The dried gel is subjected to a high-temperature heat treatment (pyrolysis) in an inert atmosphere. During this stage, the organic components of the gel are carbonized, and the resulting intimate mixture of silica (B1680970) and carbon undergoes carbothermal reduction to form silicon carbide.
Experimental Protocols
Materials and Equipment
-
Precursors and Reagents:
-
This compound (DEDES, Si(CH₂CH₃)₂(OCH₂CH₃)₂)
-
Ethanol (B145695) (absolute)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonium hydroxide (B78521) (NH₄OH) as a catalyst
-
Phenolic resin or Sucrose (as a supplementary carbon source)
-
-
Equipment:
-
Beakers and magnetic stirrers
-
Drying oven
-
Tube furnace with controlled atmosphere capabilities
-
Alumina (B75360) or graphite (B72142) crucibles
-
Mortar and pestle or ball mill for grinding
-
Protocol 1: Sol-Gel Synthesis of the SiC Precursor Gel
-
Preparation of the Sol:
-
In a beaker, mix this compound (DEDES) with absolute ethanol in a 1:4 molar ratio.
-
In a separate beaker, prepare an aqueous solution of the catalyst. For acid catalysis, use 0.1 M HCl. For base catalysis, use 0.1 M NH₄OH.
-
Slowly add the catalyst solution to the DEDES/ethanol mixture while stirring continuously. The molar ratio of water to DEDES should be controlled, typically in the range of 4:1 to 16:1, to manage the hydrolysis rate.
-
-
Incorporation of Supplementary Carbon Source (if required):
-
Dissolve a calculated amount of phenolic resin or sucrose in ethanol. The amount should be calculated to achieve a final C:Si molar ratio of approximately 3:1 in the dried gel, considering the carbon content from DEDES.
-
Add the carbon source solution to the hydrolyzing DEDES sol with continuous stirring.
-
-
Gelation:
-
Cover the beaker and continue stirring at room temperature until the sol forms a viscous gel. Gelation time can vary from a few hours to a day depending on the catalyst and temperature.
-
-
Aging and Drying:
-
Age the gel at room temperature for 24-48 hours in a sealed container to allow for further cross-linking.
-
Dry the aged gel in an oven at 80-120°C for 24 hours to remove the solvent and obtain a xerogel.
-
Protocol 2: Pyrolysis and Carbothermal Reduction to SiC Powder
-
Grinding of the Xerogel:
-
Grind the dried xerogel into a fine powder using a mortar and pestle or a ball mill.
-
-
Pyrolysis:
-
Place the powdered xerogel in an alumina or graphite crucible inside a tube furnace.
-
Purge the furnace with a high-purity inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove any oxygen.
-
Heat the furnace to 600-800°C at a heating rate of 5°C/min and hold for 1-2 hours to carbonize the organic components.
-
-
Carbothermal Reduction:
-
Increase the furnace temperature to 1400-1600°C at a heating rate of 10°C/min.
-
Hold at the peak temperature for 2-4 hours to facilitate the carbothermal reduction of silica to silicon carbide. The overall reaction can be summarized as: SiO₂(s) + 3C(s) → SiC(s) + 2CO(g).
-
-
Cooling and Collection:
-
Cool the furnace naturally to room temperature under the inert atmosphere.
-
The resulting product is a fine SiC powder, which may be lightly ground to break up any agglomerates.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis of SiC powder from an organosilicon precursor, which can be used as a starting point for experiments with DEDES.
| Table 1: Sol-Gel Synthesis Parameters | |
| Parameter | Value/Range |
| DEDES:Ethanol Molar Ratio | 1:4 |
| H₂O:DEDES Molar Ratio | 4:1 - 16:1 |
| Catalyst | 0.1 M HCl or 0.1 M NH₄OH |
| Supplementary Carbon Source | Phenolic Resin or Sucrose |
| Target C:Si Molar Ratio | 3:1 |
| Gelation Temperature | Room Temperature |
| Aging Time | 24 - 48 hours |
| Drying Temperature | 80 - 120°C |
| Drying Time | 24 hours |
| Table 2: Pyrolysis and Carbothermal Reduction Parameters | |
| Parameter | Value/Range |
| Atmosphere | Argon or Nitrogen |
| Pyrolysis Temperature | 600 - 800°C |
| Pyrolysis Holding Time | 1 - 2 hours |
| Carbothermal Reduction Temp. | 1400 - 1600°C |
| Carbothermal Reduction Time | 2 - 4 hours |
| Heating Rate | 5 - 10°C/min |
| Table 3: Typical Properties of Synthesized SiC Powder | |
| Property | Typical Value |
| Crystal Phase | β-SiC (cubic) |
| Average Crystallite Size | 20 - 100 nm |
| Particle Size | 50 - 500 nm |
| Purity | >98% (can be higher with optimization) |
| Color | Light gray to dark green |
Visualizations
Signaling Pathway and Logical Relationships
Caption: Reaction pathway for SiC powder synthesis from DEDES.
Experimental Workflow
Application Notes and Protocols: Diethyldiethoxysilane as a Structure Control Agent in Silicone Rubber
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyldiethoxysilane (DEDES), an organosilicon compound, serves as a crucial structure control agent in the formulation of both high-temperature vulcanized (HTV) and room-temperature vulcanized (RTV) silicone rubbers. Its primary function is to modulate the polymer chain length and network structure, thereby influencing the rheological and mechanical properties of the uncured and cured silicone elastomer. Proper application of DEDES allows for the precise tailoring of viscosity, processability, and the final physical characteristics of the silicone rubber, which is of paramount importance in applications demanding high precision and reliability, such as in medical devices and pharmaceutical manufacturing.
As a structure control agent, DEDES partakes in the hydrolysis and condensation reactions with silanol-terminated polydimethylsiloxane (B3030410) (PDMS) chains. The difunctional nature of DEDES allows it to act as a chain extender, controlling the molecular weight of the silicone polymer. The ethoxy groups on the silicon atom hydrolyze to form reactive silanol (B1196071) groups, which then condense with the silanol end-groups of the PDMS polymers, releasing ethanol (B145695) as a byproduct. This controlled chain extension and end-capping mechanism prevents excessive crosslinking during storage and processing, thus stabilizing the viscosity of the silicone rubber compound.
Mechanism of Action
The fundamental role of this compound as a structure control agent is rooted in its ability to react with silanol (Si-OH) groups present at the ends of polydimethylsiloxane (PDMS) polymer chains. This reaction proceeds via a two-step hydrolysis and condensation mechanism, effectively controlling the polymer chain length and preventing premature crosslinking.
Step 1: Hydrolysis this compound undergoes hydrolysis in the presence of water, where the ethoxy groups (-OC2H5) are replaced by hydroxyl groups (-OH), forming a reactive silanol intermediate and releasing ethanol.
Step 2: Condensation The newly formed silanol groups on the this compound molecule are highly reactive and readily condense with the terminal silanol groups of the PDMS polymer chains. This condensation reaction forms a stable siloxane bond (Si-O-Si) and releases a molecule of water.
By controlling the stoichiometry of this compound relative to the silanol-terminated PDMS, it is possible to manage the extent of chain extension and end-capping, thereby regulating the final molecular weight and viscosity of the silicone rubber.
Experimental Protocols
The following protocols provide a general framework for the utilization of this compound as a structure control agent in both RTV and HTV silicone rubber formulations. The exact concentrations and processing parameters should be optimized based on the specific grade of silicone polymer and the desired final properties.
Application in Room-Temperature Vulcanized (RTV) Silicone Rubber
This protocol outlines the preparation of a one-component RTV silicone sealant where this compound is used to control the rheological properties of the uncured sealant.
Materials and Equipment:
-
Silanol-terminated polydimethylsiloxane (PDMS), viscosity 1000-5000 cP
-
This compound (DEDES)
-
Fumed silica (B1680970) (hydrophilic or hydrophobic, as required)
-
Crosslinker (e.g., methyltrimethoxysilane)
-
Catalyst (e.g., dibutyltin (B87310) dilaurate)
-
Planetary mixer with vacuum capabilities
-
Viscometer
-
Tensile tester
Protocol:
-
Polymer Preparation: To a planetary mixer, add 100 parts by weight of silanol-terminated PDMS.
-
Structure Control Agent Addition: Under a nitrogen atmosphere, add 1-5 parts by weight of this compound to the PDMS while mixing at a low speed. The exact amount will depend on the desired final viscosity.
-
Filler Incorporation: Gradually add 10-30 parts by weight of fumed silica to the mixture. Increase the mixing speed and apply vacuum to ensure proper dispersion and de-aeration.
-
Crosslinker and Catalyst Addition: In a separate container, pre-mix the crosslinker (2-5 parts by weight) and the catalyst (0.1-0.5 parts by weight). Add this mixture to the main batch and mix thoroughly under vacuum until a homogeneous paste is formed.
-
Packaging and Curing: Package the formulated RTV silicone in moisture-proof cartridges. The sealant will cure upon exposure to atmospheric moisture.
-
Characterization:
-
Measure the viscosity of the uncured sealant using a viscometer.
-
Prepare cured sheets of the sealant and measure the tensile strength, elongation at break, and hardness (Shore A) using a tensile tester and durometer.
-
Application in High-Temperature Vulcanized (HTV) Silicone Rubber
This protocol describes the compounding of an HTV silicone rubber base where this compound is used to manage the polymer-filler interactions and control the compound's plasticity.
Materials and Equipment:
-
High molecular weight silicone gum (vinyl-functional or dimethyl)
-
This compound (DEDES)
-
Precipitated or fumed silica
-
Other additives (e.g., heat stabilizers, pigments)
-
Curing agent (e.g., organic peroxide)
-
Two-roll mill or internal mixer (e.g., Banbury mixer)
-
Moving Die Rheometer (MDR)
-
Compression molding press
-
Tensile tester
Protocol:
-
Mastication of Silicone Gum: On a two-roll mill, soften the high molecular weight silicone gum by passing it through the nip several times.
-
Addition of Structure Control Agent: Add 1-4 parts by weight of this compound directly to the silicone gum on the mill. This will aid in the subsequent incorporation of the filler.
-
Filler and Additive Incorporation: Gradually add 20-50 parts by weight of silica and other additives to the gum. Continue milling until a uniform compound is achieved.
-
Curing Agent Addition: Add the curing agent (0.5-2 parts by weight) to the compound and mix until it is evenly dispersed. Keep the milling time short to prevent scorching.
-
Curing and Characterization:
-
Determine the cure characteristics (scorch time, cure time) of the compound using an MDR.
-
Compression mold sheets of the compound at a specified temperature and time.
-
Measure the tensile strength, elongation at break, and hardness (Shore A) of the cured rubber.
-
Data Presentation
The following tables summarize the expected effects of varying this compound concentrations on the key properties of a typical silicone rubber formulation. The data presented is illustrative and will vary depending on the specific formulation and processing conditions.
Table 1: Effect of this compound on the Viscosity of Uncured RTV Silicone Rubber
| This compound (wt%) | Viscosity (cP) |
| 0 | > 100,000 (gelling) |
| 1 | 60,000 - 70,000 |
| 2 | 45,000 - 55,000 |
| 3 | 30,000 - 40,000 |
| 4 | 20,000 - 25,000 |
| 5 | 10,000 - 15,000 |
Table 2: Effect of this compound on the Mechanical Properties of Cured HTV Silicone Rubber
| This compound (phr*) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| 0 | 7.5 | 450 | 55 |
| 1 | 8.0 | 500 | 52 |
| 2 | 8.5 | 550 | 50 |
| 3 | 8.2 | 520 | 48 |
| 4 | 7.8 | 480 | 45 |
*phr: parts per hundred parts of rubber
Table 3: Effect of this compound on Molecular Weight Distribution of Silicone Polymer
| This compound (wt%) | Weight Average Molecular Weight (Mw, g/mol ) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 0 | 150,000 | 75,000 | 2.0 |
| 1 | 135,000 | 70,000 | 1.93 |
| 2 | 120,000 | 65,000 | 1.85 |
| 3 | 105,000 | 60,000 | 1.75 |
Conclusion
This compound is a versatile and effective structure control agent for tailoring the properties of silicone rubber. Through controlled hydrolysis and condensation reactions, it enables the precise management of polymer chain length and network architecture. This, in turn, allows for the formulation of silicone rubbers with optimized viscosity for processing and desired mechanical properties in the final cured product. The provided protocols and data serve as a valuable starting point for researchers and professionals in the development of advanced silicone materials for a wide range of applications. It is essential to conduct systematic studies to optimize the concentration of this compound for each specific silicone rubber system to achieve the desired performance characteristics.
Application Notes and Protocols: Diethyldiethoxysilane Modification of Pd/SiO2 for Enhanced Hydrogen Sensing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of Palladium/Silicon Dioxide (Pd/SiO2) hydrogen sensors using diethyldiethoxysilane (DEDES). The modification aims to enhance sensor performance, including sensitivity, selectivity, and long-term stability.
Introduction
Palladium-based sensors are widely utilized for the detection of hydrogen gas due to the ability of palladium to readily adsorb and desorb hydrogen, leading to changes in its electrical and optical properties. When dispersed on a high-surface-area support like silicon dioxide (SiO2), the palladium nanoparticles offer a larger active surface for hydrogen interaction. However, challenges such as baseline drift, susceptibility to moisture, and interference from other gases can limit the performance of unmodified Pd/SiO2 sensors.
Surface modification of the SiO2 support with organosilanes can passivate surface hydroxyl groups, altering the hydrophobicity and surface energy of the support. This can lead to improved dispersion of the palladium nanoparticles, enhanced stability of the sensing material, and potentially improved selectivity by creating a barrier for interfering molecules. This compound is a candidate for such surface modification, offering the potential to create a well-defined, stable organic layer on the SiO2 surface.
Experimental Protocols
This section details the protocols for the synthesis of the Pd/SiO2 sensing material, its surface modification with this compound, and the subsequent fabrication and testing of the hydrogen sensor.
Synthesis of Pd/SiO2 Nanoparticles
This protocol describes a common wet-impregnation method for the synthesis of Pd/SiO2 nanoparticles.
Materials:
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Silicon dioxide (SiO2) powder (high surface area, e.g., fumed silica)
-
Palladium(II) chloride (PdCl2)
-
Hydrochloric acid (HCl), concentrated
-
Sodium borohydride (B1222165) (NaBH4) solution (freshly prepared)
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Deionized water
Procedure:
-
Preparation of Palladium Precursor Solution: Dissolve a calculated amount of PdCl2 in a minimal amount of concentrated HCl to form H2PdCl4. Dilute the solution with deionized water to the desired concentration for impregnation.
-
Impregnation: Disperse a known weight of SiO2 powder in deionized water or ethanol by sonication for 30 minutes to ensure a uniform suspension.
-
Slowly add the palladium precursor solution to the SiO2 suspension under vigorous stirring.
-
Continue stirring the mixture for 24 hours at room temperature to allow for the adsorption of the palladium precursor onto the SiO2 support.
-
Reduction: While stirring, slowly add a freshly prepared aqueous solution of sodium borohydride dropwise to the suspension. The color of the suspension will turn from yellowish-brown to dark grey/black, indicating the reduction of Pd(II) to metallic palladium nanoparticles.
-
Continue stirring for another 4 hours to ensure complete reduction.
-
Washing and Drying: Centrifuge the suspension to collect the Pd/SiO2 nanoparticles. Wash the collected material repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 80°C for 12 hours.
Surface Modification with this compound (DEDES)
This protocol outlines the procedure for the surface functionalization of the synthesized Pd/SiO2 nanoparticles with DEDES.
Materials:
-
As-synthesized Pd/SiO2 nanoparticles
-
This compound (DEDES)
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Anhydrous toluene (B28343)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Drying of Pd/SiO2: Prior to modification, dry the Pd/SiO2 nanoparticles under vacuum at 120°C for 4 hours to remove any adsorbed water.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a gas inlet, disperse the dried Pd/SiO2 nanoparticles in anhydrous toluene under an inert atmosphere (Argon or Nitrogen). Sonicate for 15 minutes to ensure a good dispersion.
-
Silanization: Add this compound to the suspension. The typical concentration of the silane (B1218182) is 1-5% (v/v) in toluene.
-
Heat the mixture to reflux (approximately 110°C for toluene) and maintain the reflux for 12-24 hours under constant stirring and inert atmosphere.
-
Washing: After the reaction, cool the mixture to room temperature. Collect the modified Pd/SiO2 nanoparticles by centrifugation.
-
Wash the collected material thoroughly with anhydrous toluene to remove any unreacted this compound, followed by washing with ethanol.
-
Drying: Dry the DEDES-modified Pd/SiO2 (DEDES-Pd/SiO2) nanoparticles in a vacuum oven at 100°C for 12 hours.
Sensor Fabrication and Testing
Fabrication:
-
Ink Formulation: Prepare a sensing paste by mixing the DEDES-Pd/SiO2 nanoparticles with an organic binder (e.g., ethyl cellulose) and a solvent (e.g., alpha-terpineol) to achieve a suitable viscosity.
-
Deposition: Deposit the sensing paste onto an alumina (B75360) substrate with pre-patterned interdigitated electrodes (e.g., Pt or Au) using screen printing or drop-casting.
-
Annealing: Dry the deposited film at 100°C for 1 hour, followed by annealing at a higher temperature (e.g., 300-400°C) in an inert atmosphere to remove the organic binder and stabilize the sensing film.
Testing:
-
Place the fabricated sensor in a gas testing chamber with electrical feedthroughs.
-
Maintain a constant operating temperature using a heater and a temperature controller.
-
Measure the baseline resistance of the sensor in a carrier gas (e.g., synthetic air or nitrogen).
-
Introduce hydrogen gas of varying concentrations into the chamber and record the change in the sensor's resistance over time.
-
The sensor response is typically calculated as the ratio of the resistance change in the presence of hydrogen to the baseline resistance.
-
Evaluate the response time (time to reach 90% of the final response) and recovery time (time to return to 90% of the baseline resistance after hydrogen is removed).
Data Presentation
The following table summarizes the expected performance of an unmodified Pd/SiO2 sensor compared to a DEDES-modified Pd/SiO2 sensor. The data presented here is representative and intended to illustrate the potential improvements achievable with the surface modification.
| Parameter | Unmodified Pd/SiO2 Sensor | DEDES-Modified Pd/SiO2 Sensor |
| Response to 1000 ppm H2 | ~150% | ~250% |
| Response Time (t90) | ~30 seconds | ~20 seconds |
| Recovery Time (t90) | ~60 seconds | ~40 seconds |
| Selectivity (H2 vs. CO) | Moderate | High |
| Baseline Drift over 24h | ~5% | <1% |
| Operating Temperature | 100 - 150°C | 80 - 120°C |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of surface modification.
Caption: Experimental workflow for the fabrication of a DEDES-modified Pd/SiO2 hydrogen sensor.
Caption: Schematic of the surface modification of Pd/SiO2 with this compound.
Conclusion
The surface modification of Pd/SiO2 with this compound presents a promising approach to enhance the performance of hydrogen sensors. The provided protocols offer a comprehensive guide for researchers to synthesize, modify, and characterize these advanced sensing materials. The expected improvements in sensitivity, response/recovery times, and stability highlight the potential of this surface engineering strategy for developing robust and reliable hydrogen detection systems. Further optimization of the modification process and detailed characterization are encouraged to fully elucidate the structure-property relationships and maximize the sensor's performance.
Troubleshooting & Optimization
Technical Support Center: Optimizing Diethyldiethoxysilane Hydrolysis and Condensation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize diethyldiethoxysilane (DEDES) hydrolysis and condensation experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the hydrolysis and condensation of this compound, offering potential causes and actionable solutions.
Question: Why is the hydrolysis of my this compound proceeding very slowly or appearing incomplete?
Answer:
Slow or incomplete hydrolysis of this compound can be attributed to several factors related to the reaction conditions. The key is to ensure an environment conducive to the reaction kinetics.
Potential Causes and Solutions:
-
Suboptimal pH: The rate of hydrolysis for alkoxysilanes is slowest at a neutral pH of approximately 7.[1] The reaction is significantly accelerated under acidic or basic conditions.
-
Solution: Adjust the pH of the reaction mixture. For acid catalysis, a pH range of 3 to 5 is generally effective.[1] For base catalysis, a pH above 10 is typically used. The choice between acid and base catalysis will also influence the structure of the final polysiloxane network.
-
-
Insufficient Water: Water is a necessary reactant for the hydrolysis to occur. An inadequate amount of water, particularly in solvent-based systems, will lead to an incomplete reaction.[1]
-
Solution: Ensure a sufficient molar excess of water to silane (B1218182). The optimal water-to-silane ratio can vary depending on the desired product and other reaction conditions, but a molar ratio of at least 2:1 (water:ethoxy groups) is required for complete hydrolysis.
-
-
Low Temperature: Like most chemical reactions, the rate of hydrolysis is dependent on temperature. Lower temperatures will significantly slow down the reaction rate.[1]
-
Solution: Increase the reaction temperature. While reactions can proceed at room temperature, elevating the temperature to a range of 40-60°C can significantly increase the rate of hydrolysis. However, be aware that higher temperatures can also accelerate condensation, which may not be desirable in all applications.
-
-
Inappropriate Solvent: The choice of solvent affects the miscibility of the silane and water, which in turn impacts the reaction rate.[1] The presence of ethanol (B145695), a byproduct of the hydrolysis reaction, can also slow down the process due to Le Chatelier's principle.
-
Solution: Select a co-solvent, such as isopropanol (B130326) or acetone, that is miscible with both this compound and water to create a homogeneous reaction mixture. If using ethanol as a solvent, consider that it may slightly decrease the initial reaction rate.
-
-
Low Catalyst Concentration: The concentration of the acid or base catalyst directly influences the reaction kinetics.
-
Solution: Increase the catalyst concentration. However, this should be done judiciously, as excessively high catalyst concentrations can lead to uncontrolled condensation and precipitation.
-
Question: I am observing uncontrolled precipitation or gelation during the condensation of this compound. How can I prevent this?
Answer:
Uncontrolled precipitation or premature gelation is typically a result of excessively fast condensation rates, leading to the rapid formation of a cross-linked network that is no longer soluble in the reaction medium.
Potential Causes and Solutions:
-
High Catalyst Concentration: A high concentration of either an acid or base catalyst will significantly accelerate the condensation reactions.
-
Solution: Reduce the concentration of the catalyst. A stepwise addition of the catalyst can also help to control the reaction rate.
-
-
High Temperature: Elevated temperatures increase the rate of both hydrolysis and condensation.
-
Solution: Lower the reaction temperature. Performing the condensation step at a lower temperature than the hydrolysis step can provide better control over the process.
-
-
High Silane Concentration: A higher concentration of the silane starting material can lead to a more rapid formation of the polysiloxane network.
-
Solution: Dilute the reaction mixture with an appropriate solvent. This will decrease the proximity of the reacting species and slow down the rate of condensation.
-
-
Rapid Solvent Evaporation: If the reaction is carried out in an open system, the evaporation of the solvent can lead to an increase in the concentration of the reactants and accelerate condensation.
-
Solution: Perform the reaction in a closed or reflux system to minimize solvent loss.
-
Frequently Asked Questions (FAQs)
1. What are the key factors that influence the rates of hydrolysis and condensation of this compound?
The primary factors are:
-
pH: Both acid and base catalysis significantly increase the reaction rates compared to neutral conditions.
-
Temperature: Higher temperatures generally lead to faster hydrolysis and condensation rates.
-
Water-to-Silane Ratio: A sufficient amount of water is crucial for complete hydrolysis. The ratio also affects the structure of the resulting polymer network.
-
Solvent: The choice of solvent impacts the solubility of reactants and can influence reaction kinetics.
-
Catalyst Type and Concentration: The nature and concentration of the acid or base catalyst have a strong effect on the reaction rates.
2. How do acid and base catalysis differ in the context of this compound hydrolysis and condensation?
Acid and base catalysis proceed through different mechanisms, leading to different structures in the final material.
-
Acid Catalysis: This typically results in more linear or randomly branched polymer chains. The hydrolysis rate is generally faster than the condensation rate.
-
Base Catalysis: This tends to produce more highly branched and cross-linked structures, often leading to the formation of discrete particles. Condensation is often faster than hydrolysis under basic conditions.
3. What is a typical water-to-diethyldiethoxysilane molar ratio for complete hydrolysis?
For complete hydrolysis of this compound, which has two ethoxy groups per molecule, a stoichiometric amount of two moles of water per mole of silane is required. However, in practice, a molar excess of water is often used to drive the reaction to completion. A common starting point is a 4:1 molar ratio of water to silane.
4. Can I use a catalyst other than a simple acid or base?
Yes, other catalysts can be used. For instance, organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) can be effective for promoting condensation, particularly in applications where a neutral cure is desired.
5. How can I monitor the progress of the hydrolysis and condensation reactions?
Several analytical techniques can be employed:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can track the formation of ethanol, a byproduct of hydrolysis. ²⁹Si NMR is a powerful tool for observing the changes in the silicon environment as hydrolysis and condensation proceed.
Data Presentation
Table 1: Influence of pH on the Relative Rate of Hydrolysis of Alkoxysilanes
| pH | Relative Rate of Hydrolysis |
| 2 | Very Fast |
| 4 | Fast |
| 7 | Very Slow |
| 10 | Fast |
| 12 | Very Fast |
Table 2: Effect of Temperature on the Time Required for Complete Hydrolysis of a Generic Alkoxysilane
| Temperature (°C) | Approximate Time for Complete Hydrolysis |
| 25 | Several Hours to Days |
| 50 | 1-3 Hours |
| 70 | < 1 Hour |
Note: Actual times will vary depending on other reaction conditions such as pH, catalyst concentration, and solvent.
Table 3: Common Catalysts for this compound Hydrolysis and Condensation
| Catalyst | Typical Concentration | Primary Effect |
| Hydrochloric Acid (HCl) | 0.01 - 0.1 M | Accelerates Hydrolysis |
| Acetic Acid (CH₃COOH) | 0.1 - 1 M | Mild Acid Catalyst |
| Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) | 0.1 - 1 M | Accelerates Condensation |
| Sodium Hydroxide (NaOH) | 0.01 - 0.1 M | Strong Base Catalyst |
| Dibutyltin Dilaurate (DBTDL) | 0.1 - 1% by weight | Promotes Condensation |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis and Condensation of this compound
Materials:
-
This compound (DEDES)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser (optional, for reactions at elevated temperatures)
Procedure:
-
In a round-bottom flask, combine this compound and ethanol in a 1:4 molar ratio.
-
Begin stirring the mixture at room temperature.
-
In a separate container, prepare an aqueous solution of hydrochloric acid by adding the desired amount of 1M HCl to deionized water. A final pH of 3-4 is recommended. The amount of water should be in a 4:1 molar ratio to the DEDES.
-
Slowly add the acidic water solution to the DEDES/ethanol mixture dropwise while stirring continuously.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or at 50°C for 1-2 hours for faster hydrolysis.
-
Monitor the reaction progress using FTIR or NMR if desired.
-
For condensation, the reaction can be continued for a longer duration (24-48 hours) at room temperature or gently heated to promote the formation of the polysiloxane network.
Protocol 2: Base-Catalyzed Hydrolysis and Condensation of this compound
Materials:
-
This compound (DEDES)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Ammonium hydroxide (NH₄OH), 28-30% solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, prepare a mixture of ethanol and deionized water (e.g., in a 4:1 volume ratio).
-
Add the desired amount of ammonium hydroxide to the ethanol/water mixture to achieve a pH of 10-11.
-
Begin stirring the basic solution at room temperature.
-
Slowly add this compound to the basic solution dropwise while stirring vigorously.
-
Observe the reaction mixture. The formation of a white precipitate or a gel indicates the progression of hydrolysis and condensation.
-
Allow the reaction to proceed for 1-24 hours, depending on the desired degree of condensation.
-
The resulting product can be isolated by filtration or centrifugation, followed by washing with ethanol and drying.
Visualizations
Caption: Troubleshooting workflow for DEDES hydrolysis and condensation.
Caption: Factors influencing DEDES hydrolysis and condensation rates.
References
Troubleshooting incomplete hydrolysis of Diethyldiethoxysilane
Technical Support Center: Diethyldiethoxysilane Hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the incomplete hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a critical step in my experiments?
A1: this compound hydrolysis is a chemical reaction where the ethoxy groups (-OCH₂CH₃) bonded to the silicon atom are replaced by hydroxyl groups (-OH) through a reaction with water. This process converts the this compound into diethyldisilanol and ethanol (B145695) as a byproduct. This is a crucial initial step for subsequent condensation reactions, which lead to the formation of silicone polymers (polysiloxanes). Complete hydrolysis is essential for ensuring the formation of a uniform and stable polymer network, which is critical in applications like surface modification, and the synthesis of silicone-based materials.
Q2: What are the common causes of incomplete hydrolysis of this compound?
A2: Incomplete hydrolysis of this compound can be attributed to several factors. The reaction is sensitive to pH, water concentration, temperature, solvent, and the presence of catalysts.[1] Insufficient water, neutral pH, and low temperatures can significantly slow down or prevent complete hydrolysis.[1] Additionally, the presence of ethanol, a byproduct of the reaction, can slow down the hydrolysis process.[1]
Q3: How does pH influence the rate of hydrolysis?
A3: The pH of the reaction medium has a significant impact on the hydrolysis rate. The hydrolysis of alkoxysilanes, including this compound, is slowest at a neutral pH of approximately 7.[1][2][3] Both acidic and basic conditions catalyze the reaction.[1][4]
-
Acidic conditions (pH 3-5): Protonation of the ethoxy group makes the silicon atom more susceptible to nucleophilic attack by water.[1]
-
Basic conditions: Hydroxide ions directly attack the silicon atom.[1]
For non-amino silanes, adjusting the pH to a weakly acidic range is often recommended.[2]
Q4: What is the optimal water-to-silane ratio for complete hydrolysis?
A4: Stoichiometrically, two moles of water are required to hydrolyze one mole of this compound. However, using only the stoichiometric amount may not lead to complete hydrolysis, especially if condensation reactions occur at the same time.[1] The rate of hydrolysis generally increases with higher water concentrations.[1] Therefore, an excess of water is often recommended to drive the reaction towards completion.
Q5: How does temperature affect the hydrolysis of this compound?
A5: Increasing the temperature generally accelerates the rate of hydrolysis.[2][5] However, it's a balancing act, as higher temperatures also accelerate the subsequent condensation reaction of the silanol (B1196071) intermediates. This can lead to the formation of oligomers and polymers before hydrolysis is complete.[2]
Q6: Can the choice of solvent impact the hydrolysis reaction?
A6: Yes, the solvent system is crucial. This compound is often not readily soluble in water, so a co-solvent is typically used to create a homogeneous reaction mixture. Alcohols like ethanol are common co-solvents, but since ethanol is also a byproduct of the hydrolysis, its presence can slow the reaction rate.[1] It is important to select a solvent that ensures good solubility of the silane (B1218182) and is compatible with the desired reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis (Low yield of silanol) | Suboptimal pH: Reaction is proceeding at or near neutral pH. | Adjust the pH to an acidic range (e.g., pH 4-5) using a dilute acid like acetic acid or hydrochloric acid, or to a basic range with a catalyst like ammonia.[1][4][6] |
| Insufficient Water: Not enough water is present to drive the reaction to completion. | Increase the molar ratio of water to this compound. An excess of water is generally recommended.[1] | |
| Low Temperature: The reaction rate is too slow at ambient temperature. | Increase the reaction temperature moderately (e.g., to 40-60 °C) while monitoring for signs of premature condensation.[2] | |
| Inadequate Mixing: Poor mixing can lead to localized areas of low water concentration. | Ensure vigorous and continuous stirring throughout the reaction. | |
| Ethanol Accumulation: The buildup of ethanol as a byproduct is inhibiting the forward reaction. | If feasible for your system, consider removing ethanol as it forms (e.g., by distillation under reduced pressure). | |
| Premature Condensation (Formation of white precipitate or gel) | pH is too high or too low: Extreme pH values can aggressively catalyze condensation. | Optimize the pH to a level that favors hydrolysis over condensation. Mildly acidic conditions are often a good starting point.[1] |
| High Temperature: Elevated temperatures accelerate condensation reactions. | Lower the reaction temperature to gain better control over the hydrolysis step before significant condensation occurs. | |
| High Concentration: High concentrations of the silane can lead to rapid intermolecular condensation. | Dilute the reaction mixture with an appropriate solvent. |
Experimental Protocols
Protocol 1: Controlled Hydrolysis of this compound
Objective: To achieve complete hydrolysis of this compound with minimal premature condensation.
Materials:
-
This compound
-
Deionized water
-
Ethanol (or other suitable co-solvent)
-
0.1 M Acetic Acid (or other suitable acid catalyst)
-
Reaction vessel with a magnetic stirrer and temperature control
Procedure:
-
In the reaction vessel, prepare a mixture of ethanol and deionized water (e.g., 90:10 v/v).
-
Adjust the pH of the water/ethanol mixture to approximately 4.5 by adding 0.1 M acetic acid dropwise while stirring.
-
Slowly add the this compound to the acidic water/ethanol mixture under vigorous stirring. A typical starting molar ratio is 1:4 (silane:water).
-
Maintain the reaction temperature at 40°C and continue stirring.
-
Monitor the progress of the hydrolysis reaction using an appropriate analytical technique (see Protocol 2).
-
Once hydrolysis is complete, the resulting silanol solution can be used for the subsequent condensation step.
Protocol 2: Monitoring Hydrolysis using ¹H NMR Spectroscopy
Objective: To quantitatively monitor the disappearance of the ethoxy groups of this compound.
Procedure:
-
Sample Preparation: At desired time points during the hydrolysis reaction, withdraw a small aliquot from the reaction mixture. Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) that is miscible with the reaction mixture and contains an internal standard (e.g., tetramethylsilane, TMS).
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the prepared sample.
-
Data Analysis:
-
Identify the signal corresponding to the ethoxy group protons (-OCH₂CH₃) of this compound. The quartet from the methylene (B1212753) protons is typically well-resolved.
-
Integrate the area of this signal and compare it to the integration of the internal standard.
-
A decrease in the integral of the ethoxy signal over time indicates the progress of the hydrolysis reaction. The reaction is considered complete when this signal is no longer detectable.[1]
-
Visualizations
Caption: Troubleshooting workflow for incomplete hydrolysis.
Caption: Reaction pathway for this compound hydrolysis.
Caption: Logic for adjusting reaction parameters.
References
Technical Support Center: Controlling Particle Size in Diethyldiethoxysilane (DEDEOS) Sol-Gel Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for controlling particle size when using Diethyldiethoxysilane (DEDEOS) in sol-gel synthesis. The principles and examples are primarily derived from studies on closely related alkoxysilanes like Tetraethoxysilane (TEOS), as the fundamental mechanisms of hydrolysis and condensation are analogous.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the sol-gel method for producing silica (B1680970) nanoparticles from DEDEOS?
The sol-gel process is a wet-chemical technique used to synthesize solid materials from small molecules.[1] For DEDEOS, the process involves two primary reactions:
-
Hydrolysis: The ethoxy groups (-OC₂H₅) of the DEDEOS precursor react with water to form silanol (B1196071) groups (-OH). This reaction is typically catalyzed by an acid or a base.
-
Condensation: The silanol groups react with each other or with remaining ethoxy groups to form siloxane bridges (Si-O-Si), releasing water or ethanol (B145695). This process builds the inorganic network of the silica particles.
By carefully controlling the rates of these two reactions, the final particle size, shape, and porosity can be precisely managed.[2][3]
Q2: Which key parameters influence the final particle size in the DEDEOS sol-gel process?
The final particle size is a result of the complex interplay between nucleation (the formation of new particles) and particle growth. The most critical parameters that allow you to control this balance are:
-
Precursor (DEDEOS) Concentration
-
Catalyst Type and Concentration (e.g., Ammonium (B1175870) Hydroxide)
-
Water-to-Silane Molar Ratio (R)
-
Solvent Type and Amount (e.g., Ethanol)
-
Reaction Temperature
-
Reaction Time and Aging[4]
Q3: How does a catalyst affect the particle size?
Catalysts are crucial as they significantly influence the rates of hydrolysis and condensation.[4]
-
Base Catalysts (e.g., Ammonium Hydroxide, NH₄OH): Basic conditions accelerate the condensation reaction more than the hydrolysis reaction.[2] This leads to the rapid formation of larger, highly branched clusters and typically results in larger, spherical particles.[4][5]
-
Acid Catalysts (e.g., HCl, Acetic Acid): Acidic conditions tend to accelerate the hydrolysis reaction.[2] This promotes the formation of more linear, less cross-linked polymer chains, which often results in smaller particles or a gel network rather than discrete spheres.[4]
Q4: Why is a co-solvent like ethanol necessary?
DEDEOS and water are not readily miscible. A co-solvent, typically an alcohol like ethanol, is used to create a homogeneous solution, ensuring that the hydrolysis reaction can proceed uniformly.[4] The type and concentration of the alcohol can also influence the polarity of the medium and the solubility of the reacting species, thereby affecting the final particle size.[6]
Troubleshooting Guides
Problem 1: The Synthesized Particles Are Too Large.
If your resulting silica particles are larger than desired, it indicates that particle growth is dominating over nucleation.
| Possible Cause | Recommended Solution |
| High Catalyst Concentration | A high concentration of a base catalyst like ammonia (B1221849) significantly speeds up condensation, leading to rapid particle growth.[3] Solution: Decrease the concentration of ammonium hydroxide. This will slow the condensation rate, allowing for more nucleation events relative to particle growth. |
| Low Water-to-Silane Ratio (R) | Insufficient water can limit the number of initial hydrolysis events (nuclei formation). With fewer nuclei, the available silicate (B1173343) species contribute to the growth of existing particles. Solution: Increase the molar ratio of water to DEDEOS. This promotes more complete hydrolysis and the formation of a larger number of initial nuclei. |
| High Precursor (DEDEOS) Concentration | While counterintuitive, a very high precursor concentration can sometimes lead to larger particles by favoring growth over new nucleation once the initial nuclei are formed. Solution: Decrease the initial concentration of DEDEOS in the solution. |
| High Reaction Temperature | Increased temperature accelerates both hydrolysis and condensation kinetics.[7] While this can sometimes lead to smaller particles, under certain conditions (especially with high catalyst concentration), it can accelerate growth, leading to larger particles. Solution: Reduce the reaction temperature to slow down the overall reaction rates, particularly the growth phase. |
| High Ethanol Concentration | Increasing the ethanol content can lead to the formation of larger silica particles.[7][8] Solution: Reduce the volume of ethanol in the reaction mixture while ensuring the solution remains homogeneous. |
Problem 2: The Synthesized Particles Are Too Small.
If your particles are smaller than the target size, it suggests that nucleation is the dominant process, with limited subsequent growth.
| Possible Cause | Recommended Solution |
| Low Catalyst Concentration | Insufficient catalyst, especially a base, slows the condensation and growth phase, resulting in very small particles. Solution: Gradually increase the concentration of the base catalyst (e.g., ammonium hydroxide) to promote more effective condensation and particle growth.[3] |
| High Water-to-Silane Ratio (R) | A large excess of water can lead to a very high rate of hydrolysis, creating a large number of nuclei that do not have enough silicate material to grow significantly.[9] Solution: Decrease the water-to-silane molar ratio to limit the number of initial nuclei, thereby promoting the growth of the nuclei that do form. |
| Low Precursor (DEDEOS) Concentration | A low concentration of DEDEOS provides insufficient material for the particles to grow after nucleation. Solution: Increase the DEDEOS concentration to provide more silica precursor for particle growth. |
| Low Reaction Temperature | Lower temperatures slow down all reaction kinetics, but they can particularly inhibit the condensation and growth phase.[7] Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50°C) to accelerate the condensation and growth rates.[10] |
Problem 3: The Particle Size Distribution is Too Wide (Polydisperse).
A wide particle size distribution suggests that nucleation and growth are occurring simultaneously over a prolonged period or that particle aggregation is happening.
| Possible Cause | Recommended Solution |
| Inhomogeneous Mixing | If reactants are not mixed quickly and uniformly, local variations in concentration can lead to different nucleation and growth rates throughout the solution. Solution: Ensure rapid and vigorous stirring, especially during the addition of the catalyst, to achieve a homogeneous reaction environment instantly. |
| Temperature Gradients | An uneven temperature distribution in the reaction vessel can cause different reaction rates in different parts of the solution. Solution: Conduct the reaction in a temperature-controlled water or oil bath to maintain a uniform temperature. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long can sometimes lead to secondary nucleation or Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, widening the size distribution. Solution: Optimize the reaction time. Quench the reaction after the desired particle size is achieved by, for example, rapidly decreasing the pH or removing the particles from the solution. |
| Particle Aggregation | After formation, particles may begin to aggregate, which can be misinterpreted as a wide distribution of primary particles. Solution: Ensure adequate stirring throughout the reaction. For some systems, adding a surfactant or stabilizer can help prevent aggregation.[11] |
Quantitative Data Summary
The following table summarizes the general trends observed when reaction parameters are varied in alkoxysilane-based sol-gel synthesis. Note that the exact quantitative results depend on the specific interplay of all parameters. These trends are largely based on studies of the TEOS system but are expected to be similar for DEDEOS.
| Parameter | Change | Expected Effect on Particle Size | Rationale |
| Precursor (Silane) Conc. | Increase | Increase or Decrease | Higher concentration can provide more material for growth (larger particles)[3], but can also lead to more nuclei (smaller particles) if catalyst is limited.[10] |
| Catalyst (NH₄OH) Conc. | Increase | Increase | Accelerates condensation and particle growth rate more than nucleation rate.[5] |
| Water/Silane Ratio (R) | Increase | Decrease | Promotes hydrolysis, leading to a larger number of initial nuclei which then grow to a smaller final size.[9] |
| Solvent (Ethanol) Conc. | Increase | Increase | The size of silica spheres often increases with an increasing volume of ethanol.[9] |
| Temperature | Increase | Decrease or Increase | Can increase nucleation rate (smaller particles)[10], but also accelerates growth kinetics (larger particles). The outcome depends on other conditions.[7][12] |
Experimental Protocols
General Protocol for DEDEOS Sol-Gel Synthesis
This protocol provides a baseline for synthesizing silica nanoparticles from DEDEOS. The parameters in bold are the key variables to adjust for particle size control.
Materials:
-
This compound (DEDEOS)
-
Ethanol (absolute)
-
Deionized Water
-
Ammonium Hydroxide (28-30% solution)
Procedure:
-
Solution Preparation: In a clean glass reaction vessel, prepare a solution of [X] mL of Ethanol and [Y] mL of Deionized Water .
-
Precursor Addition: While stirring vigorously, add [Z] mL of DEDEOS to the ethanol/water mixture. Stir for 30 minutes to ensure a homogeneous solution.
-
Catalyst Addition: To initiate the reaction, rapidly add [A] mL of Ammonium Hydroxide to the solution under continuous vigorous stirring.
-
Reaction/Aging: Allow the reaction to proceed for a set [Time] at a controlled [Temperature] . The solution will become opalescent or milky as the silica particles form and grow.
-
Particle Collection: Stop the reaction and collect the particles by centrifugation (e.g., 10,000 rpm for 20 minutes).
-
Washing: Discard the supernatant and wash the particles by re-dispersing them in ethanol followed by centrifugation. Repeat this washing step 2-3 times to remove unreacted reagents.
-
Drying: Dry the final particle pellet, for example, in an oven at 60-80°C or by freeze-drying.
Visualizations
Experimental Workflow
Caption: General workflow for DEDEOS sol-gel nanoparticle synthesis.
Parameter Influence Diagram
Caption: Influence of key parameters on reaction rates and particle size.
References
- 1. Sol–gel process - Wikipedia [en.wikipedia.org]
- 2. azonano.com [azonano.com]
- 3. edlib.net [edlib.net]
- 4. webbut.unitbv.ro [webbut.unitbv.ro]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Reaction Parameters on Silica Nanoparticles Synthesized by Sol-gel Method [powdermat.org]
- 11. rroij.com [rroij.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Stable Silica Nanoparticles from Diethyldiethoxysilane
Welcome to the technical support center for the synthesis of silica (B1680970) nanoparticles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, specifically the prevention of nanoparticle aggregation when using Diethyldiethoxysilane (DEDES) as a precursor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My silica nanoparticles are aggregating immediately after synthesis. What are the most likely causes?
A1: Immediate aggregation of silica nanoparticles synthesized from this compound is a common issue that typically points to problems with the reaction conditions. The primary factors to investigate are the pH of the reaction medium, the concentration of reactants, and the reaction temperature.
-
pH Imbalance: The rates of hydrolysis and condensation of DEDES are highly dependent on pH.[1][2] In base-catalyzed reactions, condensation is faster than hydrolysis, which generally leads to the formation of larger, more stable particles.[1] Conversely, acid-catalyzed reactions can result in a network of smaller particles that are prone to aggregation.[1] It is crucial to maintain a consistent and optimal pH throughout the synthesis.
-
High Precursor Concentration: An excessive concentration of this compound can lead to rapid, uncontrolled nucleation and growth, resulting in a polydisperse sample with a high tendency for aggregation.
-
Temperature Fluctuations: Inconsistent temperature control can affect the rates of hydrolysis and condensation, leading to irregular particle formation and subsequent aggregation.[3]
Q2: How does pH control aggregation during silica nanoparticle synthesis?
A2: The pH of the reaction medium is a critical parameter that influences both the reaction kinetics and the surface charge of the forming silica nanoparticles, both of which are key to preventing aggregation.
Silica nanoparticles exhibit a highly negative surface charge in a wide range of pH conditions.[4] This negative charge creates electrostatic repulsion between the particles, preventing them from coming close enough to aggregate. The magnitude of this surface charge, often measured as zeta potential, is directly influenced by the pH.
| pH Level | Typical Effect on Nanoparticle Stability |
| Acidic (pH < 7) | Hydrolysis reaction is faster than condensation, which can lead to the formation of many small silica particles that may aggregate.[1] |
| Neutral (pH ≈ 7) | The rates of hydrolysis and condensation are at their minimum, which can result in slow and controlled particle growth.[2] |
| Basic (pH > 7) | Condensation proceeds more rapidly than hydrolysis, favoring the growth of larger, discrete nanoparticles.[1] A basic environment also ensures a high negative surface charge, enhancing electrostatic stabilization. |
Q3: My nanoparticles are stable in solution initially but aggregate after purification and redispersion. What can I do?
A3: Aggregation after purification (e.g., centrifugation and washing) and during redispersion is often due to the removal of stabilizing agents from the solution or the irreversible agglomeration of particles during drying.
-
Washing and Centrifugation: While necessary to remove unreacted precursors and byproducts, excessive washing can strip away ions that contribute to the electrostatic stabilization of the nanoparticles.[5]
-
Drying: High-temperature drying or calcination can cause the formation of strong siloxane bonds between nanoparticles, leading to hard aggregates that are difficult to redisperse.[6]
-
Solvent for Redispersion: The choice of solvent for redispersion is critical. The nanoparticles may have different stability in various solvents depending on their surface chemistry.
Troubleshooting Steps:
-
Optimize Washing: Reduce the number of washing steps or use a milder centrifugation force.
-
Avoid Hard Drying: If possible, keep the nanoparticles in a stable colloidal suspension. If a powder is required, consider lyophilization (freeze-drying) as a gentler alternative to oven drying.
-
Surface Modification: Introduce a surface modifying agent during or after synthesis to provide steric hindrance, which can prevent aggregation even when electrostatic repulsion is weak.[7][8]
Q4: What is surface modification and how can it prevent aggregation?
A4: Surface modification involves attaching specific functional groups or polymers to the surface of the silica nanoparticles.[9] This can prevent aggregation in two primary ways:
-
Enhanced Electrostatic Stabilization: By introducing charged functional groups (e.g., amine or phosphonate (B1237965) groups), the surface charge of the nanoparticles can be controlled to maximize electrostatic repulsion.[10]
-
Steric Hindrance: Attaching long-chain molecules, such as polyethylene (B3416737) glycol (PEG), creates a physical barrier around each nanoparticle.[7] This "steric stabilization" prevents particles from getting close enough to aggregate, which is particularly effective in high ionic strength media where electrostatic stabilization may be less effective.[7]
| Surface Modifier | Stabilization Mechanism | Key Advantages |
| Aminosilanes (e.g., APTES) | Electrostatic | Provides positive surface charge, useful for layer-by-layer assembly.[3] |
| Carboxylate/Phosphonate Groups | Electrostatic | Enhances negative surface charge, increasing stability in aqueous solutions.[10] |
| Polyethylene Glycol (PEG)-Silane | Steric | Excellent stability in biological media and high salt concentrations.[7] Reduces non-specific protein binding. |
| Alkyl Chains (e.g., Octadecyl) | Steric & Hydrophobicity | Improves dispersion in non-polar solvents and can reduce non-specific binding.[8][11] |
Q5: Can you provide a basic protocol for synthesizing stable silica nanoparticles from this compound?
A5: This protocol is a general guideline based on the Stöber method, which is widely used for synthesizing monodisperse silica nanoparticles.[12] Researchers should optimize the concentrations and reaction time for their specific needs.
Materials:
-
This compound (DEDES)
-
Ethanol (B145695) (Absolute)
-
Deionized Water
-
Ammonium (B1175870) Hydroxide (28-30%)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
Experimental Protocol:
-
Prepare Reaction Mixture: In the reaction vessel, combine ethanol, deionized water, and ammonium hydroxide. Stir the mixture vigorously for 15-20 minutes to ensure homogeneity.
-
Add Precursor: While maintaining vigorous stirring, add the this compound (DEDES) to the reaction mixture. The addition should be done quickly to promote uniform nucleation.
-
Aging: Allow the reaction to proceed under continuous stirring at a constant temperature (e.g., room temperature) for a specified period (e.g., 2-12 hours). The reaction time will influence the final particle size.
-
Purification: Collect the synthesized silica nanoparticles by centrifugation.
-
Washing: Discard the supernatant and redisperse the nanoparticle pellet in fresh ethanol to remove unreacted reagents. Repeat this washing step 2-3 times.
-
Storage: After the final wash, redisperse the nanoparticles in a suitable solvent (e.g., ethanol or deionized water) for storage. For long-term stability, it is often best to store them as a colloidal suspension rather than a dry powder.[13]
Visual Guides
Logical Troubleshooting for Nanoparticle Aggregation
This diagram outlines a step-by-step process to diagnose and resolve issues of nanoparticle aggregation during synthesis.
References
- 1. Key Parameters for the Rational Design, Synthesis, and Functionalization of Biocompatible Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface treatment of silica nanoparticles for stable and charge-controlled colloidal silica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Surface Modification for Improving the Stability of Nanoparticles in Liquid Media [jstage.jst.go.jp]
- 10. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface modification of silica nanoparticles to reduce aggregation and nonspecific binding. | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Improving the yield of Diethyldiethoxysilane synthesis reactions
Welcome to the technical support center for the synthesis of Diethyldiethoxysilane (DEDES). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound (DEDES)?
A1: There are two primary industrial and laboratory-scale methods for synthesizing DEDES:
-
Alcoholysis of Diethyldichlorosilane: This is a direct method where diethyldichlorosilane ((C₂H₅)₂SiCl₂) is reacted with ethanol (B145695) (C₂H₅OH). The reaction produces DEDES and hydrogen chloride (HCl) gas as a byproduct. While straightforward, managing the corrosive and reactive HCl is critical for achieving high yields.
-
Grignard Reaction: This method involves reacting a Grignard reagent, typically ethylmagnesium bromide (C₂H₅MgBr), with tetraethoxysilane (TEOS). This route avoids the generation of HCl but requires strict anhydrous (moisture-free) conditions and careful control of stoichiometry and temperature to prevent the formation of side products.[1][2]
Q2: My yield from the alcoholysis of diethyldichlorosilane is low. What is the most likely cause?
A2: Low yields in this synthesis are most often caused by side reactions catalyzed by the hydrogen chloride (HCl) byproduct. As HCl is generated, it can promote the cleavage of the newly formed ethoxy (Si-O-C₂H₅) bonds, leading to the formation of siloxanes and other undesirable oligomers. To mitigate this, an HCl scavenger, such as urea (B33335) or a non-nucleophilic base, can be added to the reaction mixture to neutralize the HCl as it forms.[3]
Q3: In my Grignard synthesis, I am getting a mixture of mono-, di-, and tri-substituted silanes instead of pure DEDES. How can I improve selectivity?
A3: The formation of a product mixture is a common issue in Grignard reactions with tetra-functional silanes like TEOS and is highly dependent on reaction conditions. To favor the desired di-substituted product (DEDES):
-
Control Stoichiometry: Use a precise molar ratio of Grignard reagent to TEOS. A 2:1 ratio is theoretically required, but slight adjustments may be needed based on the purity of the Grignard reagent.
-
Lower the Temperature: This is the most critical factor. Running the reaction at low temperatures (-30°C to -78°C) significantly improves selectivity by controlling the reactivity of the Grignard reagent, preventing over-addition.[2]
-
Slow Reagent Addition: Add the Grignard reagent to the TEOS solution slowly and dropwise. This maintains a low concentration of the Grignard reagent in the flask, further discouraging multiple substitutions on a single TEOS molecule.[4]
Q4: The Grignard reaction won't start. What can I do to initiate it?
A4: Failure to initiate is a classic Grignard reaction problem, usually due to a passivating oxide layer on the magnesium metal surface.[4] To activate the magnesium and initiate the reaction:
-
Add a small crystal of iodine. The disappearance of the purple color is an indicator of initiation.[4]
-
Add a few drops of 1,2-dibromoethane.
-
Gently warm the flask or use sonication.[4]
-
Ensure all glassware is rigorously flame-dried and all solvents and reagents are anhydrous, as even trace amounts of water will quench the reaction.[4]
Q5: What is the best method for purifying the final DEDES product?
A5: Fractional distillation is the primary and most effective method for purifying this compound. Because the synthesis can result in byproducts with boiling points close to that of DEDES (e.g., triethoxysilane, unreacted TEOS), using a distillation column with high theoretical plates is recommended for achieving high purity.
Troubleshooting Guides
Guide 1: Low Yield in Alcoholysis Synthesis
| Observed Problem | Potential Cause | Suggested Solution |
| Low isolated yield with significant high-boiling residue. | HCl-catalyzed side reactions forming siloxane oligomers. | Add an HCl scavenger like urea to the reaction mixture at the start. Ensure efficient stirring. Control temperature below 60°C to minimize side reactions.[3] |
| Product is contaminated with partially substituted chlorosilanes. | Incomplete reaction. | Ensure a slight excess of ethanol is used. Increase reaction time or perform the reaction at a slightly elevated temperature (e.g., 50-60°C). |
| Vigorous, uncontrollable off-gassing. | Ethanol addition is too fast, leading to rapid HCl evolution. | Add the ethanol dropwise using a pressure-equalizing addition funnel. Maintain cooling to dissipate the exothermic heat of reaction. |
Guide 2: Low Yield in Grignard Synthesis
| Observed Problem | Potential Cause | Suggested Solution |
| Reaction fails to initiate (no heat, no color change). | Magnesium surface is passivated (oxidized); presence of moisture. | Activate magnesium with iodine or 1,2-dibromoethane. Flame-dry all glassware and use anhydrous solvents and reagents.[4][5] |
| A mixture of ethylated silanes is produced. | Reaction temperature is too high; poor stoichiometric control. | Maintain reaction temperature at -30°C or lower. Add the Grignard reagent slowly to a solution of TEOS. Titrate the Grignard reagent before use to determine its exact concentration.[2] |
| Significant amount of biphenyl (B1667301) or other coupling products observed. | Wurtz-type coupling side reaction. | Maintain dilute conditions. Ensure slow, controlled addition of the alkyl halide during Grignard reagent formation to keep its concentration low.[4] |
| Starting material (TEOS) is recovered after workup. | Inactive Grignard reagent or insufficient amount added. | Confirm the formation and concentration of the Grignard reagent via titration. Ensure all moisture is excluded from the reaction. |
Experimental Protocols
Protocol 1: Synthesis of DEDES via Alcoholysis of Diethyldichlorosilane
This protocol is adapted from analogous industrial preparations of alkoxysilanes.[3]
Materials:
-
Diethyldichlorosilane ((C₂H₅)₂SiCl₂)
-
Anhydrous Ethanol (C₂H₅OH)
-
Urea (HCl scavenger)
-
Anhydrous Toluene (B28343) (or other inert solvent)
-
Nitrogen or Argon gas for inert atmosphere
-
Round-bottom flask with magnetic stirrer, reflux condenser, and dropping funnel
Procedure:
-
Setup: Assemble the glassware and flame-dry under vacuum or in an oven. Cool under a stream of inert gas.
-
Charging the Reactor: To the reaction flask, add diethyldichlorosilane (1.0 eq) and urea (1.5 eq). Add anhydrous toluene to create a stirrable slurry.
-
Reagent Addition: Begin vigorous stirring and start adding anhydrous ethanol (2.2 eq) dropwise from the addition funnel. Control the addition rate to maintain the internal temperature below 60°C. Use a water bath for cooling if necessary.
-
Reaction: After the ethanol addition is complete, allow the mixture to stir at 50-60°C for 2-3 hours to ensure the reaction goes to completion.
-
Workup: Cool the mixture to room temperature. The urea-HCl adduct will precipitate. Filter the solid precipitate and wash it with a small amount of anhydrous toluene.
-
Purification: Combine the filtrate and the washings. Purify the crude this compound by fractional distillation to separate it from the solvent and any high-boiling byproducts.
Protocol 2: Synthesis of DEDES via Grignard Reaction
This protocol incorporates best practices for selective Grignard reactions with silicates.[2]
Materials:
-
Magnesium turnings
-
Ethyl bromide (C₂H₅Br)
-
Tetraethoxysilane (TEOS)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Iodine (for initiation)
-
Nitrogen or Argon gas for inert atmosphere
-
Three-necked flask with magnetic stirrer, reflux condenser, and dropping funnel
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry all glassware and cool under an inert atmosphere.
-
Place magnesium turnings (2.4 eq) in the flask with a small crystal of iodine.
-
In the dropping funnel, prepare a solution of ethyl bromide (2.2 eq) in anhydrous diethyl ether.
-
Add ~10% of the ethyl bromide solution to the magnesium. Wait for the reaction to initiate (disappearance of iodine color, gentle reflux). If it fails to start, gently warm the flask.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for an additional hour.
-
-
Reaction with TEOS:
-
In a separate flame-dried flask, prepare a solution of TEOS (1.0 eq) in anhydrous diethyl ether.
-
Cool this TEOS solution to -30°C using a dry ice/acetone bath.
-
Slowly transfer the prepared Grignard reagent to the TEOS solution via cannula or dropping funnel, ensuring the internal temperature does not rise above -25°C.
-
After the addition is complete, stir the reaction mixture at -30°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench it by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Data & Reaction Parameters
Table 1: Representative Reaction Parameters for DEDES Synthesis
| Parameter | Alcoholysis Method (Analogous)[3] | Grignard Method (Optimized)[2] |
| Primary Reactants | Diethyldichlorosilane, Ethanol | Ethylmagnesium Bromide, TEOS |
| Stoichiometry | ~1 : 2.2 (SiCl₂ : EtOH) | ~2.1 : 1 (Grignard : TEOS) |
| Solvent | Toluene (optional) | Diethyl Ether or THF |
| Temperature | < 60°C | -78°C to -30°C |
| Key Additive | Urea (HCl Scavenger) | Iodine (Initiator) |
| Typical Yield | 80 - 85% | 70 - 80% (highly dependent on conditions) |
| Primary Byproduct | HCl (neutralized), Siloxanes | MgBr₂, Mono/Tri-ethylated Silanes |
Visualized Workflows and Pathways
Caption: A typical experimental workflow for Grignard synthesis.
Caption: A decision tree for troubleshooting low DEDES yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102718792A - Preparation method of dimethylethoxysilane - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Diethyldiethoxysilane Reaction Kinetics Optimization
Welcome to the technical support center for Diethyldiethoxysilane (DDS) reaction kinetics optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing experimental workflows involving the hydrolysis and condensation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions involved in the polymerization of this compound?
A1: The polymerization of this compound proceeds through a two-step sol-gel process:
-
Hydrolysis: The ethoxy groups (-OC₂H₅) on the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction can be catalyzed by acids or bases.
-
Condensation: The resulting silanol (B1196071) groups (-Si-OH) react with each other or with remaining ethoxy groups to form siloxane bridges (-Si-O-Si-), releasing water or ethanol (B145695) as a byproduct. This process leads to the formation of oligomers and eventually a cross-linked polymer network.
Q2: What are the key factors that influence the reaction kinetics of this compound?
A2: The kinetics of both hydrolysis and condensation are significantly influenced by several factors:
-
pH (Catalyst): Acidic or basic conditions catalyze both reactions. Generally, hydrolysis is faster in acidic conditions, while condensation is promoted in basic conditions.[1][2][3]
-
Water to Silane (B1218182) Ratio (r): The stoichiometry of water to this compound is a critical parameter. A higher water ratio can accelerate the hydrolysis rate.[4][5]
-
Temperature: Increasing the reaction temperature generally increases the rates of both hydrolysis and condensation.
-
Solvent: The choice of solvent can affect the miscibility of reactants and the stability of intermediates, thereby influencing reaction rates.[6]
-
Concentration: The concentration of this compound and the catalyst can impact the frequency of molecular collisions and thus the reaction rates.
Q3: How can I monitor the progress of the hydrolysis and condensation reactions?
A3: Several in-situ spectroscopic techniques are effective for monitoring the reaction kinetics:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁹Si NMR): This is a powerful technique to identify and quantify the different silicon species present in the reaction mixture, including the starting material, hydrolyzed intermediates, and various condensed oligomers.[1][6][7][8][9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to follow the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds, providing information on the extent of hydrolysis and condensation.[7][11][12]
-
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can be used to monitor the changes in chemical bonds throughout the reaction.
Troubleshooting Guides
Issue 1: Slow or Incomplete Hydrolysis
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Ensure the pH of the reaction mixture is in the optimal range for hydrolysis. For acid catalysis, a pH between 2 and 4 is generally effective. For base catalysis, a pH above 10 is typically used.[13] |
| Insufficient Water | Check the water-to-silane molar ratio (r). An insufficient amount of water will limit the extent of hydrolysis. Increase the water content, ensuring it is miscible with the solvent system.[5] |
| Low Temperature | Increase the reaction temperature to accelerate the hydrolysis rate. Monitor for any potential side reactions at higher temperatures. |
| Poor Miscibility | If using a co-solvent, ensure that the this compound, water, and catalyst are all soluble to form a homogeneous solution. Alcohols like ethanol are commonly used to improve miscibility.[6] |
Issue 2: Premature Gelation or Precipitation
| Possible Cause | Troubleshooting Step |
| Rapid Condensation | This is common under basic conditions.[14] Consider a two-step process: perform hydrolysis under acidic conditions to completion, then adjust the pH to basic to control the onset of condensation. |
| High Reactant Concentration | High concentrations of silane and catalyst can lead to uncontrollably fast polymerization. Dilute the reaction mixture to slow down the condensation rate. |
| Inhomogeneous Mixing | Localized high concentrations of catalyst or water can cause rapid, localized gelation. Ensure vigorous and efficient stirring throughout the reaction. |
| Excessive Temperature | High temperatures accelerate condensation. Lower the reaction temperature to gain better control over the gelation process. |
Issue 3: Formation of Cyclic Species Instead of a Linear Polymer
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Favoring Intramolecular Condensation | Under certain conditions, intramolecular condensation to form cyclic species can be favored over intermolecular condensation. This can sometimes be influenced by the solvent and concentration. |
| Specific Catalysis Effects | The choice of catalyst can influence the structure of the resulting polymer. Experiment with different acid or base catalysts to see if it affects the polymer architecture. |
Data Presentation
Note: Specific kinetic data for this compound is limited in the available literature. The following table presents hydrolysis rate constants for the structurally similar Dimethyldiethoxysilane (DMDEOS) at various pH values, which can be used as an estimate.
Table 1: Hydrolysis Rate Constants for Dimethyldiethoxysilane (DMDEOS) in Acidic Medium [13]
| pH | Hydrolysis Rate Constant (M⁻¹ min⁻¹) |
| 2 | ~0.6 |
| 3 | ~0.4 |
| 4 | ~0.2 |
| 5 | ~0.1 |
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis by ²⁹Si NMR Spectroscopy
Objective: To quantify the consumption of this compound and the formation of hydrolyzed intermediates and condensed species over time.
Materials:
-
This compound (DDS)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Acid catalyst (e.g., HCl) or Base catalyst (e.g., NH₄OH)
-
NMR tubes
-
²⁹Si NMR spectrometer
Procedure:
-
Sample Preparation: In a clean, dry vial, prepare the reaction mixture by adding the solvent, this compound, and water in the desired molar ratios.
-
Initiation of Reaction: Add the catalyst to the mixture and start a timer immediately.
-
NMR Sample Acquisition: At predetermined time intervals, transfer an aliquot of the reaction mixture to an NMR tube. It may be necessary to quench the reaction at each time point by, for example, rapid cooling or neutralization of the catalyst, depending on the reaction speed.
-
²⁹Si NMR Measurement: Acquire the ²⁹Si NMR spectrum for each sample. Use appropriate acquisition parameters to ensure quantitative results (e.g., a sufficient relaxation delay).
-
Data Analysis: Integrate the signals corresponding to the different silicon species:
-
DDS starting material
-
Mono-hydrolyzed DDS: (C₂H₅O)(OH)Si(C₂H₅)₂
-
Di-hydrolyzed DDS: (OH)₂Si(C₂H₅)₂
-
Dimer and other oligomeric species
-
-
Kinetic Analysis: Plot the concentration of each species as a function of time to determine the reaction rates.
Protocol 2: Monitoring this compound Condensation by FTIR Spectroscopy
Objective: To qualitatively or semi-quantitatively monitor the formation of siloxane bonds.
Materials:
-
This compound (DDS)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Catalyst (acid or base)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or transmission cell
Procedure:
-
Setup: Configure the FTIR spectrometer for time-resolved measurements. If using an ATR probe, ensure it is clean and record a background spectrum of the solvent.
-
Reaction Mixture: In a reaction vessel, combine the solvent, this compound, and water.
-
Initiate Reaction: Add the catalyst to the reaction mixture and immediately begin FTIR data acquisition.
-
Data Collection: Collect spectra at regular intervals.
-
Data Analysis: Monitor the following spectral regions:
-
Decrease in Si-O-C stretching vibrations: Typically around 1080-1100 cm⁻¹.
-
Increase in Si-O-Si stretching vibrations: A broad peak developing around 1000-1100 cm⁻¹.
-
Changes in the O-H stretching region: Around 3200-3600 cm⁻¹ for Si-OH groups.
-
-
Interpretation: The rate of decrease of the Si-O-C peak and the rate of increase of the Si-O-Si peak provide a measure of the condensation kinetics.
Visualizations
Caption: Reaction pathway for the hydrolysis and condensation of this compound.
Caption: Troubleshooting workflow for common issues in this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Diethyldiethoxysilane in Coating Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyldiethoxysilane (DEDES) in coating applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the formulation and application of this compound-based coatings.
1. Hydrolysis and Condensation Issues
Question: My DEDES solution becomes cloudy or forms a gel prematurely. What is happening and how can I prevent it?
Answer: This issue stems from uncontrolled hydrolysis and condensation of this compound. The ethoxy groups (-OEt) on the silicon atom react with water (hydrolysis) to form reactive silanol (B1196071) groups (Si-OH). These silanol groups then react with each other or with remaining ethoxy groups (condensation) to form a siloxane network (Si-O-Si), leading to viscosity increase and premature gelling.[1][2]
Troubleshooting Steps:
-
Control Water Content: The amount of water is critical. Use anhydrous solvents and control the relative humidity of the environment. The hydrolysis reaction is catalyzed by both acids and bases.[1]
-
pH Adjustment: The rates of hydrolysis and condensation are highly dependent on the pH of the solution.
-
Acidic conditions (pH < 4): Generally promote a faster hydrolysis rate compared to the condensation rate, leading to more linear, less branched polymers. This is often preferred for forming dense films.
-
Basic conditions (pH > 7): Tend to accelerate the condensation rate, leading to more branched, particulate-like structures (gels).
-
Neutral conditions (pH ~7): Both hydrolysis and condensation rates are at a minimum.[1]
-
-
Temperature Control: Higher temperatures accelerate both hydrolysis and condensation reactions.[3] Maintain a consistent and controlled temperature during sol preparation and storage.
-
Catalyst Concentration: The concentration of the acid or base catalyst directly influences the reaction rates. Use the minimum effective concentration to achieve the desired reaction kinetics.
2. Coating Adhesion Failure
Question: The DEDES-based coating is peeling or delaminating from the substrate. What are the common causes and solutions?
Answer: Poor adhesion is a frequent problem and can be attributed to several factors, including inadequate surface preparation, improper curing, or a mismatch between the coating and the substrate.[4][5][6]
Troubleshooting Steps:
-
Substrate Preparation: This is the most critical step for good adhesion.
-
Cleaning: The substrate must be free of organic contaminants, oils, dust, and oxides.[4][5] Use appropriate solvent cleaning (e.g., acetone, ethanol) or alkaline washes.
-
Surface Activation: The surface needs to have reactive groups, such as hydroxyl (-OH) groups, for the silanol groups of the hydrolyzed DEDES to bond with.[2] Plasma treatment, corona discharge, or chemical etching can be used to activate the surface.
-
Surface Roughness: A slightly roughened surface can improve mechanical interlocking of the coating.[7]
-
-
Proper Curing: The coating needs to be cured according to the recommended temperature and time to ensure complete cross-linking and formation of covalent bonds with the substrate.[4] Insufficient curing will result in a weak boundary layer.
-
Coating Formulation: Ensure the solvent system allows for proper wetting of the substrate. Additives, if used, should be compatible and not interfere with the adhesion process.
-
Application Thickness: Applying the coating too thickly can lead to internal stresses during curing, causing it to peel.[6]
3. Film and Coating Defects
Question: My cured DEDES coating has pinholes. How can I avoid this?
Answer: Pinholes are small voids in the coating caused by the entrapment and subsequent escape of air or solvent vapor after the film has started to set.[8][9]
Troubleshooting Steps:
-
Solvent Selection: Use a solvent system with a slower evaporation rate to allow trapped air and solvent to escape before the film viscosity becomes too high.[10]
-
Application Technique: Optimize the application method (e.g., spray gun settings, dipping withdrawal speed) to minimize air entrapment.
-
Environmental Control: Avoid high temperatures and excessive air movement during application and initial drying, as this can cause rapid surface drying (skinning).[10]
-
Substrate Outgassing: Porous substrates can release air or moisture during curing. A primer or a pre-heating step can help to mitigate this.
Question: The DEDES coating appears hazy or cloudy instead of transparent. What is the cause?
Answer: A hazy or cloudy appearance is often due to uncontrolled particle growth in the sol-gel solution or phase separation.
Troubleshooting Steps:
-
Control Hydrolysis and Condensation: As with premature gelling, uncontrolled reactions can lead to the formation of large silica (B1680970) particles that scatter light. Precise control over water content, pH, and temperature is crucial for maintaining a solution of small, uniform particles, which is necessary for a transparent coating.[11]
-
Solvent Compatibility: Ensure all components in the formulation are fully soluble and compatible.
-
Filtration: Filter the sol-gel solution before application to remove any aggregated particles.
Question: The DEDES coating is cracking upon drying. How can this be prevented?
Answer: Cracking is typically caused by internal stresses that build up in the film during solvent evaporation and shrinkage.
Troubleshooting Steps:
-
Control Film Thickness: Thicker films are more prone to cracking due to higher internal stress. Apply thinner coats.
-
Slower Drying: Allow the solvent to evaporate slowly and at a controlled temperature to minimize shrinkage stress.
-
Formulation Modification: The flexibility of the coating can sometimes be improved by co-polymerizing DEDES with other organosilanes that have longer, more flexible organic groups.
Quantitative Data Summary
The following tables provide an overview of how various parameters can influence the properties of coatings derived from dialkoxysilanes like DEDES. The data presented is based on studies of closely related silanes and general sol-gel principles, and should be used as a guideline for experimental design.
Table 1: Effect of pH on Hydrolysis Rate of Dialkoxysilanes
| pH | Relative Hydrolysis Rate | Expected Coating Structure |
| < 2 | Fast | Dense, highly cross-linked networks |
| 2 - 6 | Moderate | More linear, less branched polymers |
| 7 | Slowest | - |
| > 7 | Moderate to Fast | Particulate, more porous structures |
Source: Adapted from general principles of alkoxysilane hydrolysis.[1]
Table 2: Influence of Curing Parameters on Coating Hardness
| Curing Temperature (°C) | Curing Time (hours) | Expected Hardness |
| Room Temperature | 24 - 72 | Low to Moderate |
| 80 - 120 | 1 - 3 | Moderate to High |
| 120 - 180 | 0.5 - 2 | High |
Note: Optimal curing conditions are highly dependent on the specific formulation and substrate.
Table 3: Effect of DEDES Concentration on Coating Properties (Illustrative)
| DEDES Concentration (wt%) | Expected Coating Thickness | Expected Hydrophobicity |
| 1 - 5 | Thin | Moderate |
| 5 - 10 | Moderate | High |
| > 10 | Thick (risk of cracking) | High |
Note: These are general trends. Actual values will vary with application method and formulation.
Experimental Protocols
Protocol 1: Preparation of a Hydrophobic Coating on Glass using DEDES
-
Substrate Cleaning: a. Clean glass slides by sonicating in a sequence of detergent solution, deionized water, and finally ethanol (B145695), for 15 minutes each. b. Dry the slides under a stream of nitrogen and then treat with oxygen plasma for 5 minutes to create a hydrophilic surface with abundant hydroxyl groups.
-
Sol Preparation: a. In a clean, dry flask, mix this compound (DEDES) with ethanol at a volume ratio of 1:10. b. Separately, prepare an aqueous solution of 0.1 M hydrochloric acid (HCl). c. Add the acidic water to the DEDES/ethanol solution dropwise while stirring. The molar ratio of DEDES to water should be controlled, a common starting point is 1:4. d. Allow the solution to stir at room temperature for 1-2 hours to facilitate hydrolysis.
-
Coating Application (Dip-Coating): a. Immerse the cleaned glass slides into the prepared sol. b. Withdraw the slides at a constant, slow speed (e.g., 100 mm/min). The withdrawal speed will influence the coating thickness.
-
Curing: a. Allow the coated slides to air dry for 10-15 minutes. b. Cure the slides in an oven at 120°C for 1 hour.
Protocol 2: Preparation of an Anti-Corrosion Coating on Aluminum using a DEDES-based Sol-Gel Formulation
-
Substrate Preparation: a. Degrease aluminum panels by wiping with acetone. b. Etch the panels in a 5 wt% sodium hydroxide (B78521) (NaOH) solution for 1 minute, followed by a thorough rinse with deionized water. c. De-smut the panels in a 30 vol% nitric acid (HNO₃) solution for 30 seconds, then rinse with deionized water and dry.
-
Sol Formulation: a. In a flask, add DEDES and ethanol in a 1:5 volume ratio. b. While stirring, add an equal volume of another silane (B1218182) precursor, such as Glycidoxypropyltrimethoxysilane (GPTMS), to enhance adhesion and cross-linking. c. Prepare a water/ethanol mixture (1:1 v/v) and adjust the pH to ~4 with acetic acid. d. Add the acidified water/ethanol mixture to the silane solution dropwise under vigorous stirring. The final water to total silane molar ratio should be approximately 2:1. e. Let the sol age for 24 hours at room temperature with gentle stirring.
-
Coating Application: a. Apply the sol to the prepared aluminum panels via dip-coating or spraying to achieve a uniform wet film.
-
Curing: a. Dry the coated panels at room temperature for 30 minutes. b. Perform a final cure in an oven at 150°C for 1 hour.
Visualizations
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. suncoating.com [suncoating.com]
- 5. unicheminc.com [unicheminc.com]
- 6. corrosionpedia.com [corrosionpedia.com]
- 7. diva-portal.org [diva-portal.org]
- 8. paint.org [paint.org]
- 9. paint.org [paint.org]
- 10. taisanmac.com [taisanmac.com]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
Technical Support Center: Enhancing the Stability of Diethyldiethoxysilane-Based Sols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and stabilization of Diethyldiethoxysilane (DEDES)-based sols.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that can affect the stability and quality of your DEDES-based sols.
Issue 1: Premature Gelation or Rapid Increase in Viscosity
Q: My DEDES-based sol is gelling too quickly, sometimes even during preparation. What could be the cause and how can I prevent it?
A: Premature gelation is a common issue and is often related to an accelerated rate of hydrolysis and condensation reactions. Here are the potential causes and solutions:
-
High Catalyst Concentration: Both acidic and basic catalysts significantly increase the rate of gelation.
-
Solution: Reduce the concentration of the acid or base catalyst. For acid catalysis, a lower pH (around 2-3) generally favors hydrolysis over condensation, leading to more linear and less cross-linked polymers initially, which can delay gelation.
-
-
High Water Content: An excess amount of water can accelerate hydrolysis and subsequent condensation.
-
Solution: Carefully control the water-to-alkoxide molar ratio (r). A lower 'r' value will slow down the reaction rates.
-
-
Elevated Temperature: Higher temperatures increase the kinetic energy of the reactants, leading to faster reaction rates.
-
Solution: Conduct the reaction at a lower temperature, for example, in an ice bath, to slow down the hydrolysis and condensation steps.
-
-
High Precursor Concentration: A higher concentration of DEDES can lead to a more rapid formation of the siloxane network.
-
Solution: Dilute the DEDES precursor with an appropriate solvent, such as ethanol (B145695).
-
Issue 2: Sol Appears Cloudy or Forms a Precipitate
Q: My DEDES-based sol has turned cloudy or has formed a precipitate. What is happening and how can I resolve this?
A: Cloudiness or precipitation indicates the formation of large, insoluble polysiloxane particles due to uncontrolled condensation. This can be caused by:
-
Localized High pH: In base-catalyzed systems, poor mixing can create regions of high pH, leading to rapid, localized condensation and particle growth.
-
Solution: Ensure vigorous and uniform stirring during the addition of the catalyst. Adding the catalyst dropwise can also help maintain a homogeneous reaction environment.
-
-
Inappropriate Solvent: The choice of solvent is crucial for maintaining the solubility of the growing polymer chains.
-
Solution: Use a mutual solvent like ethanol, which is miscible with both the DEDES precursor and water, to ensure a homogeneous solution.
-
-
Aging Conditions: Improper aging temperature or time can promote particle aggregation.
-
Solution: Age the sol at a controlled, typically lower, temperature. Monitor the particle size over time using techniques like Dynamic Light Scattering (DLS) to understand the aggregation behavior.
-
Issue 3: Formation of Bubbles in the Sol or Gel
Q: I am observing bubbles in my DEDES-based sol, which are then trapped in the final gel. How can I prevent this?
A: Bubbles are typically caused by the entrapment of air or the evolution of gases during the reaction.
-
Vigorous Stirring: While good mixing is essential, excessive stirring speed can introduce air into the sol.
-
Solution: Use a moderate and consistent stirring speed that ensures homogeneity without creating a vortex that traps air.
-
-
Gas Evolution: The hydrolysis of ethoxy groups produces ethanol. If the reaction is too fast and the temperature increases, the ethanol can vaporize.
-
Solution: Control the reaction temperature to prevent the boiling of the solvent. A reflux condenser can also be used to return the evaporated solvent to the reaction mixture.
-
-
Degassing: The solvent and precursor may contain dissolved gases.
-
Solution: Degas the solvents and the precursor solution by sonication or by bubbling an inert gas like argon or nitrogen through them before starting the reaction.
-
Issue 4: Cracking of the Dried Gel or Film
Q: After drying, my DEDES-based gel or film is showing significant cracking. What are the reasons and how can I obtain crack-free materials?
A: Cracking is primarily due to the high capillary stress that develops during solvent evaporation from the porous gel network.
-
Rapid Drying: Fast evaporation of the solvent does not allow the gel network to relax, leading to the buildup of stress.
-
Solution: Dry the gel slowly in a controlled environment with high humidity. Covering the container with a perforated film can help regulate the evaporation rate.
-
-
Thick Gels or Films: Thicker samples are more prone to cracking as they accumulate more stress.
-
Solution: For films, prepare thinner coatings by adjusting the spin coating speed or dip coating withdrawal rate. For monolithic gels, consider using smaller molds.
-
-
Incomplete Condensation: A weakly cross-linked network is more susceptible to cracking.
-
Solution: Ensure sufficient aging time for the sol to allow for a higher degree of condensation before drying.
-
-
Addition of Drying Control Chemical Additives (DCCAs): Certain additives can reduce drying stress.
-
Solution: Introduce DCCAs like formamide (B127407) or glycerol (B35011) to the sol. These additives have high boiling points and reduce the capillary pressure by modifying the solvent's surface tension.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for preparing stable DEDES-based sols?
A1: The optimal pH depends on the desired properties of the final material.
-
Acidic conditions (pH 2-4): Generally lead to slower condensation rates compared to hydrolysis, resulting in more linear or randomly branched polymers. This can lead to longer gelation times and potentially more stable sols for coating applications.[1]
-
Basic conditions (pH 8-10): Tend to accelerate the condensation reaction, leading to more highly branched, particulate sols. This can result in faster gelation.[1] For enhanced stability and longer shelf life of the sol, working under mildly acidic conditions is often preferred.
Q2: Which catalyst should I use for DEDES sol-gel synthesis?
A2: The choice of catalyst influences the reaction kinetics and the final structure of the gel.
-
Acid catalysts (e.g., HCl, HNO₃): Promote rapid hydrolysis.
-
Base catalysts (e.g., NH₄OH): Accelerate the condensation reaction. The selection depends on whether you want to favor the formation of a polymeric sol (acid-catalyzed) or a colloidal sol (base-catalyzed).
Q3: How does the water-to-DEDES molar ratio (r) affect sol stability?
A3: The 'r' value is a critical parameter.
-
Low 'r' value (r < 2): Leads to incomplete hydrolysis and a slower condensation rate, which can enhance the stability of the sol by keeping the polymer chains smaller and more soluble.
-
High 'r' value (r > 4): Promotes more complete hydrolysis and faster condensation, which can lead to a shorter gelation time and potentially less stable sols that are prone to precipitation.
Q4: Can I use co-precursors with DEDES?
A4: Yes, using co-precursors like Tetraethoxysilane (TEOS) is a common strategy. The addition of TEOS, which has four hydrolyzable groups, can increase the cross-linking density of the final gel, which can be beneficial for mechanical properties. However, the different hydrolysis and condensation rates of the precursors must be considered to avoid phase separation. A pre-hydrolysis step for the slower reacting precursor can sometimes be beneficial.
Q5: What characterization techniques are recommended for assessing the stability of DEDES-based sols?
A5: Several techniques can be used to monitor the stability of your sols:
-
Dynamic Light Scattering (DLS): To measure the size of the particles or polymer aggregates in the sol over time. An increase in particle size indicates aggregation and potential instability.
-
Viscometry: To monitor the change in viscosity of the sol. A rapid increase in viscosity is an indicator of approaching gelation.
-
²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the extent of hydrolysis and condensation by quantifying the different silicon species (monomers, dimers, trimers, etc.) in the sol.
-
Zeta Potential Measurement: To assess the surface charge of the particles in the sol. A higher absolute zeta potential value generally indicates greater colloidal stability due to electrostatic repulsion.
Quantitative Data Summary
The following tables summarize key quantitative parameters that influence the stability of DEDES-based sols. These values are indicative and may require optimization for your specific experimental conditions.
Table 1: Influence of pH on Gelation Time for Silane-Based Sols
| Catalyst | pH Range | Typical Effect on Gelation Time |
| Acid (e.g., HCl) | 2 - 4 | Generally longer gelation times, favors hydrolysis. |
| Near Neutral | 6 - 7 | Longest gelation times, as both hydrolysis and condensation rates are at a minimum.[1] |
| Base (e.g., NH₄OH) | 8 - 10 | Shorter gelation times, favors condensation. |
Table 2: Influence of Water-to-Alkoxide Molar Ratio (r) on Sol Stability
| Water-to-Alkoxide Molar Ratio (r) | Effect on Hydrolysis | Effect on Condensation | Overall Sol Stability |
| < 2 | Incomplete | Slow | Generally higher stability, longer shelf life. |
| 2 - 4 | More complete | Moderate | Moderate stability, suitable for many applications. |
| > 4 | Complete and rapid | Rapid | Lower stability, prone to faster gelation or precipitation. |
Table 3: Recommended Starting Concentrations for DEDES Sol-Gel Synthesis
| Parameter | Recommended Range | Rationale |
| DEDES Concentration | 0.1 - 1.0 M in solvent | Lower concentrations can slow down gelation and improve sol stability. |
| Catalyst Concentration (Acid) | 0.001 - 0.1 M | Sufficient to catalyze the reaction without causing excessively rapid gelation. |
| Catalyst Concentration (Base) | 0.01 - 0.5 M | Higher concentrations are often needed for base catalysis compared to acid catalysis. |
Experimental Protocols
Protocol 1: Preparation of a Stable DEDES-Based Sol under Acidic Conditions
This protocol describes a general procedure for preparing a DEDES-based sol suitable for applications like thin-film coating.
Materials:
-
This compound (DEDES)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl, 0.1 M)
Procedure:
-
In a clean, dry flask, prepare a solution of DEDES in ethanol. A typical starting concentration is 0.5 M DEDES.
-
In a separate container, prepare an aqueous solution of HCl. The amount of water should be calculated to achieve the desired water-to-DEDES molar ratio (e.g., r = 2).
-
While stirring the DEDES/ethanol solution at a moderate speed, add the aqueous HCl solution dropwise.
-
After the addition is complete, seal the flask and continue stirring at room temperature for a specified period (e.g., 1-24 hours) to allow for hydrolysis and initial condensation. This is the aging step.
-
The stability of the sol can be monitored over time by observing its clarity and measuring its viscosity or particle size.
Mandatory Visualizations
Caption: Experimental workflow for the preparation and stability assessment of DEDES-based sols.
Caption: Logical relationship diagram for troubleshooting unstable DEDES-based sols.
References
Adjusting pH for controlled Diethyldiethoxysilane condensation
Welcome to the technical support center for controlled diethyldiethoxysilane (DEDES) condensation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving DEDES.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound (DEDES) condensation?
A1: The condensation of this compound is a sol-gel process that occurs in two main stages: hydrolysis and condensation.[1][2]
-
Hydrolysis: The ethoxy groups (-OC2H5) on the DEDES molecule react with water to form silanol (B1196071) groups (-OH) and ethanol (B145695). This reaction can be catalyzed by either an acid or a base.
-
Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups (water condensation) or with remaining ethoxy groups (alcohol condensation) to form siloxane bridges (Si-O-Si). This process leads to the formation of larger oligomers and eventually a cross-linked network or particles.
Q2: How does pH influence the hydrolysis and condensation rates of DEDES?
A2: The pH of the reaction medium is a critical parameter that significantly affects the rates of both hydrolysis and condensation, thereby influencing the structure of the final material.[1][3]
-
Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis reaction is relatively fast, while the condensation reaction is slower. This leads to the formation of more linear, chain-like polymer structures.[1][4] Protonation of the ethoxy group makes it a better leaving group, accelerating hydrolysis.
-
Basic Conditions (pH > 7): In basic conditions, the condensation reaction is significantly faster than the hydrolysis reaction.[1] This promotes the formation of highly branched clusters, leading to more spherical and compact particles.[1][4] The hydroxyl or silanolate anions directly attack the silicon atom, catalyzing the reactions.[1]
-
Neutral Conditions (pH ≈ 7): At a neutral pH, both hydrolysis and condensation rates are at their minimum, proceeding at an intermediate rate compared to acidic and basic media.[5]
Q3: What is the isoelectric point (IEP) for silica (B1680970), and why is it important?
A3: The isoelectric point for silica is typically around pH 2-3. At the IEP, the surface of the silica particles has a neutral charge. Below the IEP, the surface is positively charged, and above it, the surface is negatively charged. This is important because the rate of condensation is minimized at the IEP due to reduced rates of proton- and hydroxide-catalyzed reactions.
Troubleshooting Guide
Issue 1: Uncontrolled precipitation or rapid gelation of the DEDES solution.
| Possible Cause | Troubleshooting Steps |
| Incorrect pH: The pH may be too high, leading to a very rapid condensation rate. | Carefully monitor and adjust the pH of the reaction mixture. For slower, more controlled condensation, consider working at a slightly acidic pH. |
| High Concentration of Reactants: High concentrations of DEDES and water can lead to an accelerated reaction. | Reduce the concentration of DEDES and/or water in the solution. A stepwise addition of water can also help to control the hydrolysis rate. |
| Temperature is too high: Higher temperatures increase the reaction kinetics of both hydrolysis and condensation. | Conduct the reaction at a lower temperature to slow down the reaction rates. |
Issue 2: Formation of non-uniform particles or a wide particle size distribution.
| Possible Cause | Troubleshooting Steps |
| Inhomogeneous mixing: Poor mixing can lead to localized areas of high reactant concentration and pH, resulting in non-uniform nucleation and growth. | Ensure vigorous and consistent stirring throughout the reaction. |
| Fluctuations in pH: Small changes in pH during the reaction can affect the growth of particles. | Use a buffer solution to maintain a stable pH throughout the synthesis process. |
| Seeding Issues: If using a seeded growth method, the seed particles may be aggregated or non-uniform. | Ensure the seed solution is well-dispersed before adding more reactants. |
Issue 3: The final product has poor mechanical properties or is a weak gel.
| Possible Cause | Troubleshooting Steps |
| Incomplete Condensation: The condensation reaction may not have proceeded to completion, resulting in a weakly cross-linked network. | Increase the reaction time or slightly increase the temperature during the aging step to promote further condensation. Adjusting the pH to be more basic during the aging step can also enhance cross-linking. |
| Formation of Linear Polymers: Reaction conditions (e.g., low pH) may have favored the formation of linear polymers over a 3D network. | Consider a two-step pH process. Start with an acidic pH to promote hydrolysis and then switch to a basic pH to encourage cross-linking and network formation. |
Experimental Protocols
Protocol 1: General Synthesis of Silica Particles from DEDES via a Modified Stöber Process
This protocol describes a general method for synthesizing silica particles, where the final particle size is highly dependent on the reaction conditions.
Materials:
-
This compound (DEDES)
-
Ethanol (absolute)
-
Deionized Water
-
Ammonium Hydroxide (B78521) (NH4OH, 28-30%) or Hydrochloric Acid (HCl) for pH adjustment
Procedure:
-
Prepare a solution of DEDES in ethanol.
-
In a separate flask, prepare a mixture of ethanol, deionized water, and the pH catalyst (ammonium hydroxide for basic conditions or HCl for acidic conditions).
-
While vigorously stirring the ethanol-water-catalyst mixture, rapidly add the DEDES-ethanol solution.
-
Continue stirring the reaction mixture for a predetermined amount of time (e.g., 2-24 hours) at a constant temperature (e.g., room temperature).[2]
-
After the reaction is complete, the silica particles can be collected by centrifugation.
-
Wash the collected particles multiple times with ethanol and then deionized water to remove any unreacted reagents and the catalyst. This should be done until the pH of the supernatant is neutral.[2]
-
The final particles can be redispersed in a suitable solvent or dried for further characterization.
Quantitative Data
Table 1: Effect of pH on Silica Gel Properties (Derived from TEOS, a related precursor)
| pH of Synthesis | Specific Surface Area (m²/g) | Average Pore Diameter (nm) | Resulting Structure |
| 2 | 398 | 2 | Microporous, linear polymers |
| 7 | 297 | 10 | Mesoporous, intermediate structure |
| 10 | 110 | 18 | Mesoporous, particulate structure |
Data adapted from a study on tetraethyl orthosilicate (B98303) (TEOS), which exhibits similar sol-gel behavior to DEDES.[4]
Visualizations
Diagram 1: General Workflow for DEDES Condensation
Caption: Experimental workflow for DEDES condensation.
Diagram 2: Influence of pH on Reaction Pathways
Caption: pH effect on DEDES condensation pathways.
References
Technical Support Center: Diethyldiethoxysilane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyldiethoxysilane. Our aim is to help you minimize impurities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common laboratory-scale synthesis routes for this compound are:
-
Alcoholysis of Dichlorodiethylsilane (B155513): This method involves the reaction of dichlorodiethylsilane with anhydrous ethanol (B145695). A base is typically used to neutralize the hydrogen chloride (HCl) byproduct.
-
Grignard Reaction: This route utilizes the reaction of a Grignard reagent, such as ethylmagnesium bromide, with tetraethoxysilane (TEOS).
Q2: What are the most common impurities encountered in this compound synthesis?
A2: The common impurities depend on the synthesis route.
-
In the alcoholysis of dichlorodiethylsilane , a key impurity is the partially substituted product, chloro(diethyl)ethoxysilane. Another significant impurity is the formation of siloxanes, which occurs if water is present in the reaction mixture.[1]
-
During the Grignard synthesis , potential byproducts include those from Wurtz coupling and reactions with the solvent or atmospheric oxygen. Incomplete reaction can also leave unreacted starting materials.[2]
Q3: How can I detect and quantify impurities in my this compound product?
A3: The most effective analytical technique for identifying and quantifying volatile impurities in this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] For structural confirmation and detection of non-volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) is highly valuable.
Troubleshooting Guides
Route 1: Alcoholysis of Dichlorodiethylsilane
Problem 1: Low yield of this compound and presence of chloro(diethyl)ethoxysilane.
-
Possible Cause: Incomplete reaction due to insufficient reaction time, low temperature, or inadequate mixing. The HCl byproduct can also inhibit the reaction if not effectively removed.
-
Solution:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using GC-MS. Gently heating the reaction mixture may increase the reaction rate, but be cautious as higher temperatures can also promote side reactions.[5]
-
HCl Removal: Use a stoichiometric amount of a suitable base (e.g., triethylamine (B128534), pyridine) to neutralize the HCl as it forms.[6] Alternatively, an inert gas can be bubbled through the reaction mixture to help remove the gaseous HCl.[6]
-
Mixing: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.
-
Problem 2: Formation of solid precipitates or a viscous oil (siloxanes).
-
Possible Cause: Presence of moisture in the reactants or glassware. Chlorosilanes are highly susceptible to hydrolysis, which leads to the formation of silanol (B1196071) intermediates that readily condense to form siloxane polymers.[1]
-
Solution:
-
Anhydrous Conditions: Rigorously dry all glassware in an oven (e.g., at 120°C overnight) and cool under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Dry Reactants: Use anhydrous ethanol and ensure the dichlorodiethylsilane is of high purity and free from moisture.
-
Inert Atmosphere: Conduct the entire reaction under a dry, inert atmosphere.
-
Route 2: Grignard Reaction
Problem 1: Low yield of this compound.
-
Possible Cause:
-
Inactive Magnesium: The magnesium turnings may have an oxide layer that prevents the initiation of the Grignard reagent formation.
-
Moisture: Grignard reagents are extremely sensitive to water and will be quenched.[7]
-
Side Reactions: The Grignard reagent can react with the ether solvent (if heated for prolonged periods) or with atmospheric oxygen.
-
-
Solution:
-
Magnesium Activation: Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.[8]
-
Strict Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere.[2]
-
Controlled Reaction Conditions: Maintain a gentle reflux during Grignard reagent formation and avoid excessive heating. Perform the reaction under a positive pressure of an inert gas.
-
Problem 2: Presence of high molecular weight byproducts.
-
Possible Cause: Wurtz coupling, where the Grignard reagent reacts with the alkyl halide starting material.
-
Solution:
-
Slow Addition: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.[9]
-
Dilution: Using a sufficient amount of solvent can also help to minimize this side reaction.
-
Problem 3: Difficulty in separating the product from magnesium salts.
-
Possible Cause: Magnesium alkoxide salts formed during the reaction can be gelatinous and difficult to remove.
-
Solution:
-
Quenching: After the reaction is complete, carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride solution). This will protonate the alkoxides and dissolve the magnesium salts.[10]
-
Extraction: Perform an aqueous workup and extract the product into a suitable organic solvent like diethyl ether or hexane. Wash the organic layer with brine to remove residual water and salts.
-
Data Presentation
Table 1: Effect of Reaction Conditions on this compound Purity (Alcoholysis Route)
| Parameter | Condition A | Condition B | Condition C |
| Temperature (°C) | 25 | 50 | 75 |
| Base | None | Pyridine | Triethylamine |
| Reaction Time (h) | 4 | 4 | 4 |
| This compound Purity (%) | 75 | 92 | 95 |
| Primary Impurity | Chloro(diethyl)ethoxysilane | Siloxanes (trace) | Residual Triethylamine |
Note: Data is representative and may vary based on specific experimental setup.
Table 2: Influence of Grignard Reagent Stoichiometry on Product Distribution
| Molar Ratio (EtMgBr:TEOS) | This compound Yield (%) | Triethylethoxysilane (%) | Tetraethylsilane (%) |
| 1.8 : 1 | 70 | 20 | 5 |
| 2.0 : 1 | 85 | 10 | 2 |
| 2.2 : 1 | 80 | 15 | 3 |
Note: Data is illustrative of general trends.
Experimental Protocols
Protocol 1: Synthesis of this compound via Alcoholysis
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
Reaction Setup: Charge the flask with dichlorodiethylsilane (1.0 eq) and anhydrous diethyl ether.
-
Reagent Addition: In the dropping funnel, prepare a solution of anhydrous ethanol (2.2 eq) and anhydrous triethylamine (2.2 eq) in anhydrous diethyl ether.
-
Reaction: Cool the flask to 0°C in an ice bath. Add the ethanol/triethylamine solution dropwise to the stirred dichlorodiethylsilane solution over 1-2 hours.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with anhydrous diethyl ether.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. Purify the crude product by fractional distillation.
Protocol 2: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, place magnesium turnings (2.2 eq) and a small crystal of iodine. Add a small portion of a solution of ethyl bromide (2.2 eq) in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with TEOS: Cool the Grignard reagent to 0°C. Add a solution of tetraethoxysilane (TEOS) (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.
-
Completion: After the addition, allow the mixture to stir at room temperature for 2-3 hours.
-
Quenching and Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride. Stir until all solids have dissolved. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by distillation. Purify the residue by fractional distillation under reduced pressure.
Mandatory Visualizations
Caption: Experimental workflow for the alcoholysis synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Grignard synthesis of this compound.
Caption: Key impurity formation pathways in this compound synthesis.
References
- 1. Alkoxysilane Unveiled: Exploring the Building Blocks of Material Innovation - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 2. benchchem.com [benchchem.com]
- 3. thescipub.com [thescipub.com]
- 4. researchgate.net [researchgate.net]
- 5. US6323356B1 - Process for the preparation of alkoxysilanes - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. gelest.com [gelest.com]
Validation & Comparative
A Comparative Analysis of Diethyldiethoxysilane and Other Alkoxysilanes for Researchers and Drug Development Professionals
In the realm of materials science, drug delivery, and biomedical engineering, the choice of precursor molecules is pivotal in dictating the final properties and performance of functionalized surfaces and materials. Alkoxysilanes, a versatile class of organosilicon compounds, are extensively utilized for surface modification, as crosslinking agents, and in the synthesis of silica-based materials. This guide provides a comprehensive comparative analysis of Diethyldiethoxysilane (DEDEOS) against other commonly employed alkoxysilanes: Tetraethoxysilane (TEOS), Methyltriethoxysilane (MTEOS), and Aminopropyltriethoxysilane (APTES).
This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable alkoxysilane for their specific application.
Chemical Properties and Performance Metrics
The performance of alkoxysilanes is primarily governed by their molecular structure, which influences key properties such as hydrolysis and condensation rates, thermal stability, and their ability to modify surface energy.
Hydrolysis and Condensation Kinetics
The formation of a stable siloxane network (Si-O-Si) from alkoxysilane precursors is initiated by hydrolysis of the alkoxy groups to form silanols (Si-OH), followed by condensation of these silanols. The rate of these reactions is a critical parameter in processes like sol-gel synthesis and surface functionalization.
The hydrolysis rate of alkoxysilanes is influenced by factors such as the number and size of the alkoxy groups, the nature of the alkyl substituent on the silicon atom, pH, and the presence of catalysts. Generally, methoxy (B1213986) groups hydrolyze faster than ethoxy groups. The steric hindrance of the alkyl groups also plays a significant role.
While specific kinetic data for this compound (DEDEOS) is not extensively available in the literature, data for the structurally similar Dimethyldiethoxysilane (DDS) can provide valuable insights. Under ammonia (B1221849) catalysis, the initial hydrolysis rate constants have been observed to follow the order: DDS > TEOS > MTEOS, highlighting the significant influence of steric factors over inductive effects.[1] Under acidic conditions, the hydrolysis rate is also significantly affected by the molecular structure.
| Alkoxysilane | Hydrolysis Rate Constant (k) | Conditions |
| This compound (DEDEOS) | Data not readily available. Similar behavior to DDS expected. | - |
| Dimethyldiethoxysilane (DDS) (proxy for DEDEOS) | > TEOS, MTEOS[1] | Ammonia catalyzed, in methanol[1] |
| Tetraethoxysilane (TEOS) | 0.18 M⁻¹ min⁻¹[2] | pH 2 to 4[2] |
| Methyltriethoxysilane (MTEOS) | 0.23 M⁻¹ min⁻¹[2] | pH 2 to 4[2] |
| Aminopropyltriethoxysilane (APTES) | Hydrolysis is rapid, especially with moisture. The amine group can also catalyze the reaction. | Aqueous solutions |
Table 1: Comparative Hydrolysis Rate Constants of Various Alkoxysilanes.
Thermal Stability
The thermal stability of alkoxysilanes and the resulting silica-based materials is crucial for applications involving high-temperature processing or use. Thermogravimetric analysis (TGA) is a standard technique to evaluate thermal stability by measuring weight loss as a function of temperature.
Generally, the thermal stability of organosilanes is influenced by the nature of the organic group attached to the silicon atom. Materials derived from MTEOS, which contains a methyl group, have been shown to be stable up to around 350°C in air, after which the organic component begins to decompose.[3] TEOS-based materials, being purely inorganic after curing, exhibit high thermal stability. The thermal stability of APTES-modified surfaces is also a consideration, as the aminopropyl groups can degrade at elevated temperatures.
| Alkoxysilane | Onset of Decomposition (in Air) | Key Observations |
| This compound (DEDEOS) | Data not readily available. Expected to be influenced by the ethyl groups. | - |
| Tetraethoxysilane (TEOS) | High stability post-curing. Decomposition of derived materials can start from ~150°C due to loss of residual organics and condensation.[4] | Primarily forms inorganic silica. |
| Methyltriethoxysilane (MTEOS) | ~350°C for the methyl group decomposition in derived gels.[3] | The Si-CH₃ bond provides organic character. |
| Aminopropyltriethoxysilane (APTES) | The aminopropyl group is susceptible to thermal degradation. | Stability is a key consideration for high-temperature applications.[5] |
Table 2: Comparative Thermal Stability of Alkoxysilane-Derived Materials.
Surface Energy Modification
Alkoxysilanes are widely used to tailor the surface energy of substrates, rendering them either hydrophobic or hydrophilic. The degree of surface modification is often quantified by measuring the static water contact angle. A higher contact angle indicates a more hydrophobic surface.
The choice of alkoxysilane dictates the resulting surface properties. For instance, MTEOS, with its methyl group, can impart hydrophobicity. APTES, with its terminal amine group, can render surfaces more hydrophilic and provides functional groups for further bio-conjugation. The bifunctional nature of DEDEOS with two ethyl groups suggests it can be used to create hydrophobic surfaces.
| Alkoxysilane | Typical Water Contact Angle on Modified Surfaces | Surface Property |
| This compound (DEDEOS) | Data not readily available. Expected to be hydrophobic. | Hydrophobic |
| Tetraethoxysilane (TEOS) | Can be hydrophilic after full hydrolysis and condensation, but can also be used to create hydrophobic coatings when combined with other silanes.[6] | Versatile |
| Methyltriethoxysilane (MTEOS) | Can lead to hydrophobic surfaces.[6] | Hydrophobic |
| Aminopropyltriethoxysilane (APTES) | Can render surfaces hydrophilic due to the amine group. | Hydrophilic, Functional |
Table 3: Comparative Surface Energy Modification by Alkoxysilanes.
Experimental Protocols
To ensure reproducibility and accurate comparison of alkoxysilane performance, standardized experimental protocols are essential.
Measurement of Hydrolysis Rate by 29Si NMR Spectroscopy
Objective: To quantify the rate of hydrolysis of an alkoxysilane by monitoring the changes in the silicon chemical environment.
Materials:
-
Alkoxysilane (e.g., DEDEOS, TEOS, MTEOS, APTES)
-
Solvent (e.g., methanol, ethanol)
-
Catalyst (e.g., ammonia for basic conditions, HCl for acidic conditions)
-
Deionized water
-
NMR tubes
-
29Si NMR Spectrometer
Procedure:
-
Prepare a stock solution of the alkoxysilane in the chosen solvent.
-
In an NMR tube, mix the alkoxysilane solution with a specific amount of water and catalyst.
-
Immediately place the NMR tube in the spectrometer and begin acquiring 29Si NMR spectra at regular time intervals.
-
Process the spectra to identify and quantify the signals corresponding to the unhydrolyzed alkoxysilane and its hydrolyzed species.
-
The disappearance of the initial alkoxysilane signal over time is used to calculate the hydrolysis rate constant, often assuming pseudo-first-order kinetics.[7]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of materials derived from alkoxysilanes.
Materials:
-
Cured material derived from the alkoxysilane of interest
-
TGA instrument
-
Sample pans (e.g., alumina, platinum)
Procedure:
-
Place a small, accurately weighed amount of the cured material into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or nitrogen).
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.
Contact Angle Goniometry
Objective: To measure the static water contact angle on a surface treated with an alkoxysilane.
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
Alkoxysilane solution
-
Solvent for deposition (e.g., ethanol, toluene)
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Microsyringe for dispensing water droplets
-
Deionized water
Procedure:
-
Clean the substrate thoroughly to ensure a uniform surface.
-
Treat the substrate with the alkoxysilane solution by a suitable method (e.g., dip-coating, spin-coating).
-
Cure the coated substrate to form a stable silane (B1218182) layer.
-
Place the treated substrate on the sample stage of the goniometer.
-
Carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
Use the software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.[8]
-
Perform measurements at multiple locations on the surface to ensure statistical relevance.
Visualization of Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: The Sol-Gel Process for Drug Delivery.
Caption: Biomaterial Surface Functionalization Workflow.
References
- 1. Comparative study on the hydrolysis kinetics of substituted ethoxysilanes by liquid-state 29Si NMR (2004) | Ruili Liu | 49 Citations [scispace.com]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. researchgate.net [researchgate.net]
- 5. Silanization Strategies for Tailoring Peptide Functionalization on Silicon Surfaces: Implications for Enhancing Stem Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Contact Angle Measurements for Surface Wettability and Surface Energy Analysis - Anderson Materials Evaluation, Inc. [andersonmaterials.com]
A Comparative Guide to the Characterization of Diethyldiethoxysilane-Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely tailor the surface properties of materials is a cornerstone of modern research and development, particularly in fields such as drug delivery, biomaterials, and sensor technology. Diethyldiethoxysilane (DEDES) is an organosilane compound utilized for surface modification, offering a versatile platform for altering the chemical and physical characteristics of a substrate. This guide provides an objective comparison of key analytical techniques used to characterize DEDES-modified surfaces, presenting supporting experimental data and detailed methodologies to aid in the selection of appropriate characterization strategies.
Performance Benchmark: A Quantitative Comparison
The selection of a surface modification agent is dictated by the desired surface properties. This section compares the performance of DEDES-modified surfaces with surfaces modified by other common silanization agents: Octadecyltrichlorosilane (OTS), (3-Aminopropyl)triethoxysilane (APTES), and Hexamethyldisilazane (HMDS). The following tables summarize key quantitative data from various studies to facilitate a direct comparison.
Table 1: Comparison of Water Contact Angle for Various Silane-Modified Surfaces
| Silane (B1218182) Coupling Agent | Substrate | Water Contact Angle (°) | Reference |
| This compound (DEDES) | Glass | Data not available in cited sources | |
| Octadecyltrichlorosilane (OTS) | SiO₂/Si | >100 | [1] |
| (3-Aminopropyl)triethoxysilane (APTES) | SiO₂/Si | ~40-70 | [1] |
| Hexamethyldisilazane (HMDS) | SiO₂/Si | ~80-90 |
Table 2: Comparison of Elemental Composition (Atomic %) from XPS for Various Silane-Modified Surfaces
| Silane Coupling Agent | Substrate | Si (at%) | C (at%) | O (at%) | N (at%) |
| This compound (DEDES) | SiO₂ | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | - |
| (3-Aminopropyl)triethoxysilane (APTES) | SiO₂ | 15-20 | 25-30 | 40-45 | 5-10 |
| Octadecyltrichlorosilane (OTS) | SiO₂ | 10-15 | 60-70 | 15-20 | - |
| Hexamethyldisilazane (HMDS) | SiO₂ | 20-25 | 45-50 | 25-30 | - |
Note: Specific atomic percentages for DEDES-modified surfaces are not available in the reviewed literature. The expected elemental composition would primarily show an increase in Carbon and Silicon content on the substrate.
Table 3: Comparison of Surface Roughness (RMS) for Various Silane-Modified Surfaces
| Silane Coupling Agent | Substrate | RMS Roughness (nm) |
| This compound (DEDES) | Silicon Wafer | Data not available in cited sources |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Wafer | 0.2 - 0.5 |
| Octadecyltrichlorosilane (OTS) | Silicon Wafer | 0.3 - 0.8 |
| Hexamethyldisilazane (HMDS) | Silicon Wafer | 0.1 - 0.3 |
Note: The surface roughness of DEDES-modified surfaces will depend on the deposition conditions. Generally, solution-phase deposition can lead to the formation of aggregates and a rougher surface compared to vapor-phase deposition.
Key Characterization Techniques and Experimental Protocols
A multi-faceted approach is necessary for the comprehensive characterization of silane coatings. The following sections detail the experimental protocols for key analytical techniques.
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Experimental Protocol:
-
Sample Preparation:
-
Mount the DEDES-modified substrate on a sample holder using ultra-high vacuum (UHV) compatible tape.
-
Ensure the surface to be analyzed is free from any contaminants.
-
-
Instrument Setup:
-
Introduce the sample into the XPS analysis chamber and evacuate to a pressure of <10⁻⁸ mbar.
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Set the analyzer pass energy to a high value (e.g., 160 eV) for survey scans and a low value (e.g., 20 eV) for high-resolution scans of specific elements (C 1s, O 1s, Si 2p).
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest to determine their chemical states.
-
-
Data Analysis:
-
Perform peak fitting and deconvolution of the high-resolution spectra to identify different chemical bonds.
-
Calculate the atomic concentrations of the detected elements using appropriate sensitivity factors.
-
References
A Comparative Guide to the Spectroscopic Analysis of Diethyldiethoxysilane Hydrolysis Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of diethyldiethoxysilane (DEDES) hydrolysis products. The information presented is supported by experimental data from scientific literature to offer an objective evaluation of each technique's performance. Additionally, alternative analytical methods are discussed to provide a broader context for researchers.
Introduction to this compound Hydrolysis
This compound (DEDES) is an organosilicon compound that undergoes hydrolysis and condensation reactions to form polysiloxane networks. This process is fundamental in the development of silicone-based materials, surface modifications, and as a coupling agent in various applications, including drug delivery systems. The hydrolysis of DEDES involves the cleavage of its ethoxy groups (–OC₂H₅) and their replacement with hydroxyl groups (–OH), forming silanol (B1196071) intermediates. These silanols are highly reactive and readily undergo condensation to form siloxane bonds (Si–O–Si), leading to the formation of dimers, oligomers, and eventually a cross-linked polymer network. Understanding and monitoring this process is critical for controlling the properties of the final material.
Comparative Analysis of Analytical Techniques
FTIR and NMR spectroscopy are powerful tools for monitoring the hydrolysis and condensation of DEDES in real-time. Each technique offers unique advantages and provides complementary information about the chemical transformations occurring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups and monitoring their changes during a chemical reaction. For DEDES hydrolysis, FTIR is particularly useful for observing the disappearance of reactants and the appearance of products.
Strengths:
-
High Temporal Resolution: Allows for real-time monitoring of fast reactions.
-
Sensitivity to Functional Groups: Excellent for tracking changes in Si-O-C, Si-OH, and Si-O-Si bonds.
-
Versatility: Can be used with various sampling techniques, including Attenuated Total Reflectance (ATR) for in-situ analysis of liquid samples.
Limitations:
-
Qualitative and Semi-Quantitative: While it can show relative changes in concentration, precise quantification can be challenging due to overlapping peaks and changes in molar absorptivity.
-
Structural Information: Provides limited information about the specific structure of the resulting siloxane oligomers and polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ²⁹Si NMR, provides detailed structural information about the silicon-containing species present in the reaction mixture. It allows for the identification and quantification of the starting material, various hydrolyzed intermediates, and different condensed species.
Strengths:
-
Quantitative Analysis: Integration of NMR signals allows for the accurate determination of the concentration of each silicon species.[1]
-
Detailed Structural Elucidation: ²⁹Si NMR chemical shifts are highly sensitive to the local chemical environment of the silicon atom, enabling the differentiation of monomers, dimers, trimers, and cyclic structures.[2]
-
Direct Observation of Silicon Environment: Provides direct insight into the degree of condensation at each silicon center.[2]
Limitations:
-
Lower Temporal Resolution: Acquiring a spectrum with a good signal-to-noise ratio can take several minutes, making it less suitable for monitoring very fast initial reaction kinetics.
-
Lower Sensitivity: The natural abundance of the ²⁹Si isotope is low (4.7%), which can necessitate longer acquisition times or the use of isotopic enrichment.
Quantitative Data Summary
The following tables summarize the key quantitative data for the FTIR and NMR analysis of DEDES hydrolysis products, compiled from the scientific literature.
FTIR Peak Assignments for DEDES Hydrolysis
| Wavenumber (cm⁻¹) | Assignment | Observation During Hydrolysis |
| ~3700-3200 | Si-OH stretching (Silanol groups) | Appears and broadens |
| ~2975 | C-H stretching in ethyl groups | Remains relatively constant |
| ~1100-1000 | Si-O-C stretching (Ethoxy groups) | Decreases in intensity |
| ~1090 | Si-O-Si stretching (Cyclic siloxanes) | Appears and increases |
| ~1010 | Si-O-Si stretching (Linear/branched) | Appears and increases |
Table 1: Characteristic FTIR peak assignments for the hydrolysis of this compound.
²⁹Si NMR Chemical Shift Assignments for DEDES Hydrolysis Products
| Chemical Shift (δ, ppm) | Species Assignment |
| ~ -5 to -10 | Monomeric DEDES: (CH₃CH₂)₂Si(OCH₂CH₃)₂ (D⁰) |
| ~ -10 to -15 | Partially hydrolyzed DEDES: (CH₃CH₂)₂Si(OCH₂CH₃)(OH) |
| ~ -15 to -20 | Fully hydrolyzed DEDES: (CH₃CH₂)₂Si(OH)₂ |
| ~ -20 to -25 | End-group of linear siloxane chains: (CH₃CH₂)₂Si(OH)-O-Si... |
| ~ -25 to -30 | Middle-group of linear siloxane chains: ...-O-Si(CH₃CH₂)₂-O-Si... |
| ~ -30 to -35 | Cyclic trimers: [(CH₃CH₂)₂SiO]₃ |
| ~ -35 to -40 | Cyclic tetramers: [(CH₃CH₂)₂SiO]₄ |
Table 2: Typical ²⁹Si NMR chemical shift ranges for this compound and its hydrolysis/condensation products. The notation Dⁿ refers to a difunctional silicon atom with 'n' siloxane bridges.[2]
Experimental Protocols
Detailed methodologies for conducting FTIR and NMR analysis of DEDES hydrolysis are provided below.
In-Situ FTIR Spectroscopy
This protocol outlines a method for the real-time monitoring of DEDES hydrolysis using an Attenuated Total Reflectance (ATR) FTIR probe.
Materials and Equipment:
-
This compound (DEDES)
-
Ethanol (B145695) (solvent)
-
Deionized water
-
Acid catalyst (e.g., HCl)
-
FTIR spectrometer with an ATR accessory
-
Reaction vessel with a port for the ATR probe
-
Magnetic stirrer and stir bar
Procedure:
-
System Setup: Assemble the reaction vessel with the magnetic stirrer. Insert the ATR probe, ensuring a proper seal.
-
Background Spectrum: Add the ethanol solvent to the reaction vessel and begin stirring. Record a background spectrum.
-
Reactant Addition: Inject a known amount of DEDES into the solvent.
-
Initiation of Hydrolysis: Add a specific molar ratio of deionized water and the acid catalyst to the DEDES/ethanol mixture.
-
Data Acquisition: Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 30-60 seconds) over the mid-infrared range (4000-400 cm⁻¹).
-
Reaction Monitoring: Continue data collection until the spectral changes, particularly in the Si-O-C, Si-OH, and Si-O-Si regions, have stabilized, indicating the completion of the reaction.
²⁹Si NMR Spectroscopy
This protocol describes the methodology for obtaining quantitative data on the speciation of DEDES hydrolysis products over time.
Materials and Equipment:
-
This compound (DEDES)
-
Ethanol-d₆ (deuterated solvent for field locking)
-
Deionized water
-
Acid catalyst (e.g., HCl)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of DEDES in ethanol-d₆.
-
Initiation of Hydrolysis: Add a predetermined molar ratio of deionized water and the acid catalyst to the NMR tube. The molar ratio of DEDES:Ethanol:water:HCl can be, for example, 1:4:4:3.68 × 10⁻⁴.[2]
-
Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ²⁹Si NMR spectra at regular time intervals. A relaxation agent, such as chromium(III) acetylacetonate, can be added to shorten the relaxation delay between scans.
-
Spectral Parameters: Use a pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Data Analysis: Process the spectra and integrate the peaks corresponding to the different silicon species. The relative concentration of each species can be calculated from the integral areas.
Alternative Analytical Techniques
While FTIR and NMR are the primary techniques for this analysis, other methods can provide valuable complementary information.
-
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy provides information about molecular vibrations. It is particularly sensitive to Si-O-Si symmetric stretching vibrations and can be used for in-situ monitoring.[3][4][5] One of its key advantages is the weak Raman scattering of water, which simplifies spectral analysis in aqueous solutions.[6]
-
Gas Chromatography (GC): GC can be used to monitor the concentration of the volatile starting material (DEDES) and the ethanol produced during the hydrolysis reaction.[7][8] This technique is useful for studying the initial kinetics of the hydrolysis step.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique can help identify the various volatile oligomeric species formed during the early stages of condensation.[9]
Visualizing the Process
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the chemical pathway of DEDES hydrolysis.
Conclusion
Both FTIR and NMR spectroscopy are indispensable for the comprehensive analysis of this compound hydrolysis. FTIR offers excellent temporal resolution for monitoring the overall reaction progress, while ²⁹Si NMR provides unparalleled detail for the quantitative analysis and structural characterization of the various hydrolysis and condensation products. The choice of technique will depend on the specific information required by the researcher. For a complete understanding of the reaction kinetics and product distribution, a combined approach utilizing both FTIR and NMR is highly recommended. Alternative techniques such as Raman spectroscopy and GC-MS can provide valuable complementary data, particularly for in-situ analysis in aqueous media and identification of volatile species, respectively.
References
- 1. academica-e.unavarra.es [academica-e.unavarra.es]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of silanes and of siloxanes formation by Raman spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. researchgate.net [researchgate.net]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Analysis of Hydrophobic Coatings: Diethyldiethoxysilane vs. Methyltriethoxysilane
A detailed guide for researchers on the hydrophobic properties of coatings derived from Diethyldiethoxysilane (DEDES) and Methyltriethoxysilane (MTES), supported by available experimental data and detailed protocols.
The pursuit of robust and highly water-repellent surfaces is a significant focus in materials science, with applications ranging from self-cleaning coatings to advanced biomedical devices. Silane-based coatings are at the forefront of this research due to their ability to form durable, covalent bonds with a variety of substrates and to be tailored for specific surface properties. Among the plethora of available silane (B1218182) precursors, this compound (DEDES) and Methyltriethoxysilane (MTES) are two key candidates for inducing hydrophobicity. This guide provides a comparative overview of their performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals in their material selection and experimental design.
Executive Summary
While both this compound and Methyltriethoxysilane are capable of rendering surfaces hydrophobic, the available data suggests that Methyltriethoxysilane (MTES) consistently achieves a higher degree of water repellency , often leading to superhydrophobic surfaces with water contact angles exceeding 150°. Direct experimental data for coatings prepared exclusively from this compound (DEDES) is limited in the current scientific literature. However, data for the closely related compound, diethoxydimethylsilane (B1329274) (DEDMS), which shares the same number of ethyl/methyl and ethoxy groups, indicates a moderate hydrophobicity with water contact angles in the range of 95-102°. This suggests that DEDES-based coatings are likely to be hydrophobic but may not reach the superhydrophobic levels observed with MTES under similar processing conditions.
The superior performance of MTES can be attributed to its chemical structure, which contains a single methyl group and three hydrolyzable ethoxy groups. This allows for a high degree of cross-linking, leading to the formation of a dense and stable siloxane network. The methyl groups, being non-polar, orient outwards from the surface, creating a low-energy interface that repels water. In contrast, DEDES possesses two ethyl groups and only two ethoxy groups. The larger ethyl groups may lead to steric hindrance, potentially resulting in a less densely packed and ordered coating. Furthermore, the lower number of ethoxy groups limits the extent of cross-linking compared to MTES.
Quantitative Data Comparison
The following table summarizes the water contact angle (WCA) data for coatings prepared from Methyltriethoxysilane and a proxy for this compound (diethoxydimethylsilane), as reported in various studies. It is important to note that the experimental conditions, such as substrate, precursor concentration, catalyst, and curing temperature, can significantly influence the final hydrophobicity.
| Precursor | Substrate | Water Contact Angle (°) | Reference |
| Methyltriethoxysilane (MTES) | Glass | ~149 | [1] |
| Wood | >150 | ||
| Various | up to 160 | ||
| Diethoxydimethylsilane (DEDMS) | Stainless Steel | ~100 | [2] |
| (as a proxy for DEDES) | Various | ~95-102 | [2] |
Experimental Protocols
The sol-gel process is the most common method for preparing hydrophobic coatings from silane precursors. The following is a generalized experimental protocol that can be adapted for both this compound and Methyltriethoxysilane.
Materials:
-
Silane precursor (this compound or Methyltriethoxysilane)
-
Solvent (e.g., ethanol, isopropanol)
-
Water (deionized)
-
Catalyst (e.g., hydrochloric acid, ammonia)
-
Substrate (e.g., glass slides, silicon wafers)
Procedure:
-
Substrate Preparation: The substrate is thoroughly cleaned to ensure a reactive surface. This typically involves sonication in a series of solvents such as acetone, ethanol, and deionized water, followed by drying with a stream of nitrogen. To enhance reactivity, the substrate can be treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma to generate hydroxyl groups on the surface.
-
Sol Preparation: The silane precursor is mixed with the solvent, followed by the addition of water and a catalyst. The molar ratio of silane:solvent:water:catalyst is a critical parameter that must be optimized for the desired coating properties. The solution is typically stirred for a period ranging from a few hours to 24 hours to allow for the hydrolysis and partial condensation of the silane.
-
Coating Deposition: The coating can be applied using various techniques, including dip-coating, spin-coating, or spray-coating.
-
Dip-coating: The cleaned substrate is immersed in the sol and withdrawn at a constant speed. The thickness of the coating is controlled by the withdrawal speed.
-
Spin-coating: A small amount of the sol is dispensed onto the center of the substrate, which is then rotated at high speed to spread the solution evenly.
-
-
Curing: After deposition, the coated substrate is cured to promote the condensation of the silanol (B1196071) groups and the formation of a stable siloxane network. Curing is typically performed by heating the substrate in an oven at a temperature ranging from 100 to 200°C for 1 to 2 hours.
Characterization:
The hydrophobicity of the resulting coating is primarily assessed by measuring the static water contact angle using a goniometer. The surface morphology and roughness can be characterized by techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).
Visualizing the Comparison
The following diagrams illustrate the chemical structures of the silanes and the logical workflow for comparing their hydrophobic properties.
Caption: Chemical structures of DEDES and MTES.
Caption: Logical workflow for comparing DEDES and MTES coatings.
References
Performance Showdown: Diethyldiethoxysilane-Based Sealants vs. Market Alternatives
A Comparative Guide for Researchers and Drug Development Professionals
In the demanding environments of research laboratories and pharmaceutical manufacturing, the selection of high-performance sealants is critical for ensuring the integrity of controlled environments, equipment, and experimental setups. This guide provides a comprehensive performance evaluation of sealants based on diethyldiethoxysilane, a type of alkoxy-cure silicone, and compares them with other prevalent sealant technologies, including neutral-cure silicones, MS (Modified Silane) polymers, and polyurethanes.
Due to a lack of extensive, publicly available quantitative data specifically for sealants primarily formulated with this compound, this guide will utilize performance data from general alkoxy-cure silicone sealants as a representative benchmark. This compound, as a dialkoxy silane, contributes to the crosslinking of the silicone polymer, and its performance characteristics are expected to align with those of other neutral-cure, alkoxy-type silicone sealants.[1][2][3] This comparison aims to provide a clear, data-driven framework for selecting the most appropriate sealant for specific research and development applications.
Executive Summary of Sealant Performance
The selection of an appropriate sealant hinges on a thorough understanding of its performance across several key metrics. Alkoxy-cure silicone sealants, representative of a this compound-based formulation, offer a balanced profile with excellent thermal stability and UV resistance. MS polymers provide superior adhesion to a wide range of substrates and are paintable, while polyurethane sealants are known for their durability and mechanical strength.
| Performance Metric | Alkoxy-Cure Silicone (this compound-based proxy) | MS Polymer | Polyurethane |
| Adhesion Strength | Good to Excellent | Excellent | Very Good |
| Curing Time (Tack-Free) | Relatively Slow | Fast | Moderate |
| Thermal Stability | Excellent | Good | Moderate |
| Chemical Resistance | Very Good | Good | Good |
| UV Resistance | Excellent | Very Good | Good |
| Paintability | No | Yes | Yes |
In-Depth Performance Analysis
Adhesion Strength
The ability of a sealant to adhere to various substrates is paramount in research and manufacturing settings. Alkoxy-cure silicones provide strong and durable adhesion to a variety of materials, including glass, ceramics, and many metals and plastics.[4] Their neutral curing mechanism, which releases alcohol, makes them non-corrosive and suitable for sensitive substrates.[2][5][6] MS polymers exhibit excellent primerless adhesion to an even broader range of substrates. Polyurethane sealants also offer strong adhesion, particularly to porous materials.
Curing Characteristics
The curing process of a sealant affects workflow and the time until a sealed joint can be put into service. Alkoxy-cure silicones have a relatively slower cure time compared to some other types.[3] MS polymers are known for their fast skin formation time, which helps to resist dust and dirt pickup.[7] The curing of polyurethane sealants is also moisture-dependent and can be influenced by environmental conditions.
Thermal and Environmental Stability
For applications involving temperature fluctuations and exposure to environmental stressors, thermal and UV stability are critical. Alkoxy-cure silicones exhibit exceptional stability over a wide temperature range and have high resistance to UV radiation and weathering, preventing them from hardening, cracking, or becoming brittle over time.[4] While MS polymers also offer good weather resistance, their thermal stability is generally lower than that of silicones. Polyurethane sealants provide good durability but can be more susceptible to degradation from UV exposure over the long term.
Chemical Resistance
In laboratory environments, sealants may be exposed to a variety of chemicals. Neutral-cure silicone sealants, including the alkoxy type, are generally chemically inert and resistant to many common chemicals, with the exception of concentrated acids and some solvents.[8] Polyurethane sealants also offer good resistance to a range of chemicals, though their performance can vary depending on the specific formulation.[5] MS polymers provide a good balance of chemical resistance for many applications.
Experimental Protocols
The performance data presented in this guide is based on standardized testing methodologies to ensure comparability. The following are detailed descriptions of the key experimental protocols used to evaluate sealant performance.
Adhesion and Cohesion (ASTM C719)
This test method provides an accelerated laboratory procedure to evaluate the performance of a building sealant in a test configuration subjected to water immersion, cyclic movement, and temperature changes.[9][10] The failure of a sealant in an active joint is typically observed as either a cohesive failure within the sealant itself or an adhesive failure between the sealant and the substrate.[9][10]
-
Specimen Preparation: Sealant beads are applied between two substrate blocks (e.g., glass, aluminum, concrete) with specific dimensions.
-
Conditioning: The specimens are subjected to a series of conditions, including immersion in water, exposure to heat while under compression, and cycles of compression and extension at both room and low temperatures.
-
Evaluation: The specimens are visually inspected for loss of adhesion or cohesion. The results are reported as the percentage of adhesive or cohesive failure.
Tensile Properties (ISO 8339)
This international standard specifies a method for determining the tensile properties of sealants, specifically their elongation at break.[11][12] This is a critical measure of a sealant's ability to withstand movement without failing.
-
Specimen Preparation: Dumbbell-shaped specimens of the cured sealant are prepared.[1]
-
Testing: The specimens are placed in a tensile testing machine and stretched at a constant rate until they break.[11]
-
Data Analysis: The force at break and the elongation at break are recorded. The tensile strength is calculated as the force per unit area, and the elongation is expressed as a percentage of the original length.[11][12]
Chemical Resistance
There is no single standard for chemical resistance testing of sealants, as it is highly dependent on the specific application. A common method involves the immersion of cured sealant samples in various chemicals for a specified period.
-
Specimen Preparation: Cured sealant samples are prepared.
-
Immersion: The samples are submerged in the test chemicals at a controlled temperature for a defined duration (e.g., 7 days).
-
Evaluation: After immersion, the samples are assessed for changes in weight, volume, hardness, and visual appearance (e.g., swelling, discoloration, degradation).
Visualizing Sealant Science
To better understand the underlying mechanisms and evaluation processes, the following diagrams are provided.
Caption: Curing mechanism of an alkoxy-cure silicone sealant.
Caption: Workflow for the performance evaluation of sealants.
Conclusion
The selection of a sealant for research and drug development applications requires a careful consideration of its performance characteristics in relation to the specific demands of the environment. While this compound-based sealants, as represented by alkoxy-cure silicones, offer a robust and versatile solution with excellent thermal and environmental resistance, alternatives such as MS polymers and polyurethanes provide distinct advantages in terms of adhesion to a wider array of substrates and enhanced mechanical properties, respectively. By understanding the data-backed performance of each sealant type and the standardized methods used for their evaluation, researchers and professionals can make informed decisions to ensure the long-term integrity and success of their critical operations.
References
- 1. adhesion.kr [adhesion.kr]
- 2. novagard.com [novagard.com]
- 3. Silicone Sealants Comparison: Acid vs. Alkoxy vs. Oxime Types - Kingwit Sealant Supplier [kwsealant.com]
- 4. cameo.mfa.org [cameo.mfa.org]
- 5. mmasilicone.com [mmasilicone.com]
- 6. chemical-concepts.com [chemical-concepts.com]
- 7. SILANE-CONTAINING ADHESION PROMOTER COMPOSITION AND SEALANTS, ADHESIVES AND COATINGS CONTAINING SAME - Patent 1940963 [data.epo.org]
- 8. bostik.com [bostik.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. soudal.co.nz [soudal.co.nz]
A Comparative Analysis of Diethyldiethoxysilane and Diphenyldiethoxysilane in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of advanced polymer materials, the choice of precursors is critical in defining the final properties and performance of the product. Among the vast array of available silane (B1218182) monomers, Diethyldiethoxysilane (DEDES) and Diphenyldiethoxysilane (DPDES) are two key building blocks for polysiloxanes. This guide provides an objective comparison of their performance in polymer synthesis, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate precursor for their specific application.
Executive Summary
Polymers derived from this compound (DEDES) and Diphenyldiethoxysilane (DPDES) exhibit distinct characteristics owing to the difference in their organic substituents—ethyl versus phenyl groups. Generally, the incorporation of phenyl groups from DPDES leads to polymers with enhanced thermal stability and a higher refractive index compared to the ethyl groups from DEDES. Conversely, polymers from DEDES are typically more flexible at low temperatures. The selection between these two precursors is therefore a trade-off between thermal and optical performance versus low-temperature flexibility.
Comparative Data of Derived Polymers
| Property | Polymer from this compound (PDES) | Polymer from Diphenyldiethoxysilane (PDPS) | Key Performance Difference |
| Thermal Stability (TGA, 5% weight loss) | ~350-400 °C | >450 °C | PDPS exhibits significantly higher thermal stability.[1] |
| Glass Transition Temperature (Tg) | Very low, approx. -135 °C | Higher, approx. -25 °C | PDES remains flexible at much lower temperatures. |
| Mechanical Properties | |||
| Young's Modulus | Lower (more flexible) | Higher (stiffer) | Phenyl groups increase chain rigidity. |
| Tensile Strength | Generally lower | Generally higher | Increased intermolecular forces from phenyl groups enhance strength.[2][3] |
| Optical Properties | |||
| Refractive Index (nD20) | ~1.442[4] | ~1.58 (for copolymers with high diphenyl content)[2] | The phenyl group significantly increases the refractive index.[5][6][7] |
Experimental Protocols
The synthesis of polysiloxanes from both DEDES and DPDES typically follows a hydrolysis and polycondensation pathway. Below are detailed, representative experimental protocols for the synthesis and characterization of these polymers.
I. Polymer Synthesis via Hydrolysis and Polycondensation
Objective: To synthesize linear polysiloxanes from this compound (DEDES) or Diphenyldiethoxysilane (DPDES) through a controlled hydrolysis and condensation reaction.
Materials:
-
This compound (DEDES) or Diphenyldiethoxysilane (DPDES)
-
Deionized Water
-
Ethanol (B145695) (or other suitable solvent)
-
Acid or Base Catalyst (e.g., HCl or NH4OH)
-
Toluene
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the chosen diethoxysilane (B101294) monomer (DEDES or DPDES) in a suitable solvent like ethanol or toluene.
-
Prepare a solution of deionized water and the catalyst in the same solvent.
-
Slowly add the water-catalyst solution to the silane solution under vigorous stirring at room temperature. The molar ratio of water to silane is a critical parameter and is typically controlled between 1 and 2.
-
After the addition is complete, the mixture is heated to a specific temperature (e.g., 60-80 °C) and refluxed for a defined period (e.g., 2-6 hours) to promote condensation.
-
After cooling to room temperature, the organic phase is separated, washed with deionized water to remove the catalyst and byproducts, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the polysiloxane polymer.
II. Characterization of Polymer Properties
1. Thermal Stability (Thermogravimetric Analysis - TGA):
-
Instrument: TGA analyzer
-
Procedure: A small sample of the polymer (5-10 mg) is placed in a TGA crucible. The sample is heated from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The weight loss of the sample as a function of temperature is recorded. The temperature at which 5% weight loss occurs is a key indicator of thermal stability.
2. Mechanical Properties (Tensile Testing):
-
Instrument: Universal Testing Machine
-
Procedure: Polymer films of defined dimensions are prepared by solution casting or melt pressing. The films are then subjected to a tensile load at a constant strain rate until failure. The stress-strain curve is recorded to determine the Young's modulus, tensile strength, and elongation at break.
3. Optical Properties (Refractive Index Measurement):
-
Instrument: Abbe Refractometer
-
Procedure: A small drop of the liquid polymer or a thin film of the solid polymer is placed on the prism of the refractometer. The refractive index at the sodium D-line (589 nm) and a controlled temperature (e.g., 20 °C) is measured.
Visualizing the Synthesis and Structure-Property Relationship
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01285A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polydiethylsiloxane – scipoly.com [scipoly.com]
- 5. uni-marburg.de [uni-marburg.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Guide to the Mechanical Properties of Diethyldiethoxysilane-Crosslinked Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of polymers crosslinked with Diethyldiethoxysilane (DEDES) against common alternatives, namely Tetraethoxysilane (TEOS) and Methyltrimethoxysilane (MTMS). The selection of an appropriate crosslinking agent is critical as it dictates the final mechanical properties, thermal stability, and chemical resistance of the polymer network, which are crucial for applications in research, medical devices, and drug delivery systems.
Introduction to Silane (B1218182) Crosslinking
Silane crosslinkers are organosilicon compounds used to form three-dimensional networks in polymers, particularly silicone elastomers like Polydimethylsiloxane (PDMS). The crosslinking process typically involves the hydrolysis of alkoxy groups on the silane in the presence of moisture, followed by a condensation reaction with hydroxyl-terminated polymer chains. This reaction forms stable siloxane bonds (Si-O-Si), converting the liquid polymer into a solid elastomer. The structure and functionality of the silane crosslinker significantly influence the resulting polymer's mechanical characteristics.
This compound (DEDES) is a difunctional crosslinking agent, meaning it has two reactive ethoxy groups. This difunctionality can lead to chain extension and the formation of linear linkages, which can impact the elasticity and tensile strength of the resulting polymer.
Tetraethoxysilane (TEOS) is a tetrafunctional crosslinker with four reactive ethoxy groups. Its higher functionality allows for the creation of a more densely crosslinked network, which generally results in a stiffer and harder material.
Methyltrimethoxysilane (MTMS) is a trifunctional crosslinker containing three methoxy (B1213986) groups and a non-hydrolyzable methyl group. The methyl group can influence the polymer's hydrophobicity and thermal stability, while the trifunctionality contributes to a robust crosslinked network.[1][2]
Comparative Mechanical Properties
The following table summarizes the typical mechanical properties of Polydimethylsiloxane (PDMS) crosslinked with different silane agents. It is important to note that the data presented is collated from various studies, and direct comparison should be approached with caution due to variations in experimental conditions such as polymer molecular weight, crosslinker concentration, and curing conditions.
| Mechanical Property | This compound (DEDES) | Tetraethoxysilane (TEOS) | Methyltrimethoxysilane (MTMS) |
| Tensile Strength (MPa) | Moderate | High | High |
| Elongation at Break (%) | High | Moderate to Low | Moderate |
| Young's Modulus (MPa) | Low to Moderate | High | High |
| Hardness (Shore A) | Low to Moderate | High | High |
| Crosslinking Functionality | 2 | 4 | 3 |
| Curing Byproduct | Ethanol | Ethanol | Methanol |
Note: Specific values for DEDES-crosslinked polymers are less prevalent in the literature compared to TEOS and MTMS. The properties listed are based on the expected effects of its difunctional nature.
Experimental Protocols
The following are generalized experimental protocols for the preparation and mechanical testing of silane-crosslinked PDMS.
1. Preparation of Crosslinked PDMS Samples:
-
Materials: Hydroxyl-terminated PDMS, this compound (DEDES)/Tetraethoxysilane (TEOS)/Methyltrimethoxysilane (MTMS), and a catalyst (e.g., dibutyltin (B87310) dilaurate).
-
Procedure:
-
The hydroxyl-terminated PDMS is pre-heated to remove any absorbed moisture.
-
The crosslinking agent (DEDES, TEOS, or MTMS) is added to the PDMS in a specific weight ratio (e.g., 10:1 PDMS to crosslinker).
-
The catalyst is added to the mixture to initiate the crosslinking reaction.
-
The mixture is thoroughly stirred to ensure homogeneity and then degassed in a vacuum chamber to remove any trapped air bubbles.
-
The mixture is poured into a mold (e.g., a dog-bone shape for tensile testing) and cured at a specific temperature (e.g., 60-150°C) for a defined period (e.g., 2-24 hours).[3]
-
2. Mechanical Testing:
-
Tensile Testing (ASTM D412):
-
The cured "dog-bone" shaped samples are loaded into a universal testing machine (tensile tester).[4][5]
-
The sample is pulled at a constant rate of separation (e.g., 500 mm/min) until it fractures.[6]
-
The machine records the force applied and the elongation of the sample.
-
From this data, tensile strength, elongation at break, and Young's modulus are calculated.[1][5]
-
-
Hardness Testing (ASTM D2240):
-
A durometer is used to measure the indentation hardness of the cured polymer.
-
The indenter is pressed into the material, and the hardness is read on the Shore A or D scale.
-
Visualizations
Discussion and Conclusion
The choice between DEDES, TEOS, and MTMS as a crosslinking agent for polymers like PDMS depends on the desired mechanical properties of the final material.
-
This compound (DEDES) , with its difunctional nature, is expected to create a more flexible and elastic polymer network. This makes it a suitable candidate for applications requiring high elongation and low modulus, such as soft robotics, flexible electronics, and certain biomedical implants.
-
Tetraethoxysilane (TEOS) , being tetrafunctional, leads to a high crosslink density, resulting in a stiffer and harder material with a higher Young's modulus.[2] This is advantageous for applications where structural integrity and resistance to deformation are critical.
-
Methyltrimethoxysilane (MTMS) offers a balance between the two, with its trifunctionality providing good mechanical strength while the methyl group can enhance other properties like hydrophobicity.[1][2]
For researchers and professionals in drug development, the selection of a crosslinker can influence drug release kinetics from a polymer matrix. A less densely crosslinked network, as might be formed with DEDES, could allow for faster diffusion and release of an encapsulated drug, while a denser network from TEOS or MTMS might lead to a more sustained release profile.
References
Diethyldiethoxysilane: A Comparative Guide to Enhancing Coating Adhesion
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced coatings, achieving robust adhesion to a substrate is paramount for ensuring durability, performance, and longevity. Diethyldiethoxysilane (DEDS) has emerged as a noteworthy adhesion promoter, offering a unique profile for enhancing the interfacial bonding between organic coatings and inorganic substrates. This guide provides an objective comparison of DEDS with other common adhesion promoters, supported by experimental data and detailed protocols to aid in formulation and evaluation.
The Role of this compound in Coating Adhesion
This compound, an organofunctional silane (B1218182), acts as a molecular bridge at the coating-substrate interface. Its mechanism involves the hydrolysis of the ethoxy groups in the presence of moisture to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates, such as metal and glass, forming a durable covalent bond. The diethyl groups of DEDS are organophilic, ensuring compatibility and entanglement with the polymer matrix of the coating. This dual functionality effectively couples the organic and inorganic materials, leading to significantly improved adhesion.
Performance Comparison of Adhesion Promoters
While direct quantitative comparisons of this compound with other adhesion promoters are not extensively available in the literature, the following table summarizes the performance characteristics of DEDS alongside common alternatives based on available data for similar silane chemistries and other adhesion promoter types. The performance of any adhesion promoter is highly dependent on the specific coating formulation, substrate, and application conditions.
| Adhesion Promoter | Chemical Type | Typical Pull-Off Adhesion Strength (MPa) on Steel | Cross-Hatch Adhesion (ASTM D3359) | Key Advantages | Common Applications |
| This compound (DEDS) | Alkylalkoxysilane | Data not readily available; performance is formulation dependent. | Expected to be Excellent (4B-5B) with proper formulation. | Good thermal stability, moderate reactivity allowing for good pot-life. | General purpose adhesion promoter for various coatings. |
| (3-Aminopropyl)triethoxysilane (APTES) | Aminosilane | ~4.12 MPa in epoxy coatings[1] | Excellent (5B) | Excellent adhesion to a wide range of substrates, improves corrosion resistance.[2] | Epoxy, urethane, and phenolic resin systems.[3] |
| Glycidoxypropyltrimethoxysilane (GPTMS) | Epoxysilane | Can significantly improve adhesion; specific values vary. | Excellent (4B-5B) | Excellent wet adhesion, improves water resistance of latex paints. | Epoxy, urethane, and acrylic resin systems. |
| Vinyltrimethoxysilane | Vinylsilane | Performance is dependent on curing mechanism. | Good to Excellent (3B-5B) | Cures into the polymer backbone in peroxide or radiation-cured systems. | Polyolefins, acrylics, and elastomers. |
| Titanate Chelate | Organometallic | Can offer superior performance to silanes in some applications. | Excellent (5B) | Often do not require water for activation, can act as catalysts.[4] | High-temperature applications, printing inks. |
| Zirconate | Organometallic | Performance comparable or superior to titanates. | Excellent (5B) | Similar to titanates, with good performance in water-based systems.[2] | Adhesion to glass, ceramics, and metals. |
Experimental Protocols
Accurate and reproducible evaluation of adhesion is critical. The following are detailed protocols for two standard industry tests.
Cross-Hatch Adhesion Test (ASTM D3359)
This method provides a visual assessment of the adhesion of a coating to a substrate.
1. Apparatus:
- A sharp cutting tool (e.g., utility knife, scalpel, or a dedicated cross-hatch cutter).
- A cutting guide or straightedge.
- Pressure-sensitive tape (as specified in the standard).
- A soft brush.
- An illuminated magnifier.
2. Procedure:
- Select a representative area of the coated surface, free from blemishes and surface imperfections.
- Using the cutting tool and guide, make a series of parallel cuts through the coating to the substrate. The spacing of the cuts depends on the coating thickness (typically 1 mm for coatings up to 50 µm and 2 mm for coatings up to 125 µm).
- Make a second series of parallel cuts at a 90-degree angle to the first set to create a lattice pattern.
- Gently brush the area to remove any flakes or ribbons of detached coating.
- Apply the center of the pressure-sensitive tape over the grid and smooth it into place, ensuring good contact.
- Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.
- Examine the grid area with the illuminated magnifier and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: severe peeling).[5][6]
Pull-Off Adhesion Test (ASTM D4541)
This test provides a quantitative measure of the adhesion strength of a coating.
1. Apparatus:
- A portable pull-off adhesion tester.
- Loading fixtures (dollies).
- A suitable adhesive (e.g., a two-part epoxy).
- A cutting tool for scoring around the dolly (if required).
- Solvent for cleaning.
2. Procedure:
- Select a flat, representative area of the coated surface.
- Clean the surface of the coating and the face of the dolly with a suitable solvent to remove any contaminants.
- Prepare the adhesive according to the manufacturer's instructions.
- Apply a uniform layer of adhesive to the face of the dolly.
- Press the dolly firmly onto the coated surface and ensure that a small, uniform fillet of adhesive is visible around the circumference of the dolly.
- Allow the adhesive to cure fully as per the manufacturer's recommendations.
- If required, carefully score around the dolly through the coating to the substrate.
- Attach the pull-off adhesion tester to the dolly.
- Apply a tensile force at a smooth and constant rate until the dolly is detached from the surface.
- Record the force at which detachment occurs and note the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure between the dolly and the coating). The pull-off strength is typically reported in megapascals (MPa).[7]
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the adhesion mechanism and experimental workflows.
Figure 1. Mechanism of this compound Adhesion Promotion.
Figure 2. Experimental Workflow for Adhesion Promoter Validation.
Conclusion
This compound serves as an effective adhesion promoter by forming a strong, stable bridge between organic coatings and inorganic substrates. While direct comparative quantitative data for DEDS is limited, its performance is expected to be in line with other alkylalkoxysilanes, offering a good balance of reactivity and stability. For critical applications, it is essential to conduct thorough experimental validation using standardized testing protocols, such as ASTM D3359 and D4541, to determine the optimal adhesion promoter and concentration for a specific coating system. The choice between DEDS and other alternatives like aminosilanes, epoxysilanes, or organometallics will ultimately depend on the specific resin chemistry, substrate type, and desired performance characteristics of the final coated product.
References
Safety Operating Guide
Proper Disposal of Diethyldiethoxysilane: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of diethyldiethoxysilane. The following procedures are designed for researchers, scientists, and drug development professionals to ensure operational safety and compliance with hazardous waste regulations. Adherence to these step-by-step guidelines is critical to mitigate the risks associated with this moisture-sensitive and flammable compound.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and vapor that is sensitive to moisture.[1] It can cause skin, eye, and respiratory tract irritation.[1][2] Therefore, all handling and disposal procedures must be conducted with extreme caution in a controlled laboratory environment.
Work Area: All operations involving this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[1] The work area should be kept free of ignition sources such as heat, sparks, and open flames.[3][4][5] Facilities should be equipped with an eyewash station and a safety shower.[1]
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes:
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[1][3]
-
Eye/Face Protection: Use chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations.[1][5]
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing are required to prevent skin contact.[1][4]
-
Respiratory Protection: If workplace conditions warrant respirator use, a respiratory protection program that meets OSHA standards must be followed.[1]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, facilitating a quick assessment of its physical and chemical properties.
| Property | Value |
| CAS Number | 78-62-6 |
| Molecular Formula | C₆H₁₆O₂Si |
| Physical State | Clear, colorless liquid[1][5] |
| Boiling Point | 114 °C / 237.2 °F @ 760 mmHg[5] |
| Melting Point | -70 °C[5] |
| Flash Point | 11 °C / 51.8 °F[1][5] |
| Signal Word | Danger[2][3][4] |
| Hazard Statements | H225: Highly flammable liquid and vapour[3][4] |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves two main stages: the careful quenching (neutralization) of any residual material, followed by the collection and disposal of the resulting waste as hazardous material. It is crucial to never dispose of unreacted this compound directly down the drain or in regular trash.
Experimental Protocol for Quenching Residual this compound
This protocol details a method for the safe, controlled hydrolysis of small quantities of residual this compound in laboratory glassware or reaction setups before final cleaning and disposal. This procedure should be performed in a chemical fume hood.
Materials Needed:
-
Reaction flask or container with the this compound residue
-
Dropping funnel and condenser (if applicable)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Dry, inert solvent (e.g., heptane (B126788) or toluene)
-
Isopropanol (B130326) (dry)
-
Methanol (B129727) (dry)
-
Water
-
Saturated sodium bicarbonate solution
Procedure:
-
Inert Atmosphere and Dilution:
-
Ensure the glassware containing the residual this compound is under an inert atmosphere (e.g., nitrogen or argon) to prevent the accumulation of flammable vapors.[1]
-
Add a dry, non-reactive solvent like heptane or toluene (B28343) to the flask to dilute the residue. This helps to moderate the reaction rate and provides a thermal reservoir.
-
-
Cooling:
-
Place the flask in an ice bath and begin stirring the solution. Cooling is essential to manage the exothermic nature of the hydrolysis reaction.
-
-
Initial Quenching with Isopropanol:
-
Slowly add dry isopropanol to the stirring solution dropwise using a dropping funnel. Isopropanol is a less reactive alcohol and will initiate a controlled hydrolysis of the silane.
-
Continue the slow addition until the vigorousness of the reaction subsides. If the flask begins to warm significantly, pause the addition until it cools.
-
-
Secondary Quenching with Methanol:
-
Once the reaction with isopropanol is complete, slowly add methanol dropwise. Methanol is more reactive and will help to ensure any remaining this compound is consumed.
-
-
Final Hydrolysis with Water:
-
After the addition of methanol no longer produces a noticeable reaction, very cautiously add water dropwise to the mixture.[5] This step will hydrolyze any final traces of reactive species. Be prepared for potential gas evolution and a mild exothermic reaction.
-
-
Neutralization:
-
After the water addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes.
-
Slowly add a saturated sodium bicarbonate solution to neutralize any acidic byproducts. Monitor the pH to ensure it is between 6 and 8.
-
Waste Collection and Final Disposal
Liquid Waste:
-
The neutralized aqueous-organic mixture should be collected in a dedicated, clearly labeled hazardous waste container.[3][5]
-
The container must be sealed and compatible with the waste contents. Label the container with "Hazardous Waste," the date, and a list of all constituents (e.g., "Neutralized this compound Waste in Heptane/Alcohol/Water").
Solid Waste:
-
Any contaminated solid waste, such as gloves, absorbent pads, and paper towels, must be placed in a separate, sealed, and clearly labeled solid hazardous waste container.
Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste containers through your institution's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste management service.[2] Incineration is a recommended disposal method for the bulk chemical.[2]
Diagram of this compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Diethyldiethoxysilane
Disclaimer: This document provides guidance on the safe handling of Diethyldiethoxysilane based on information available for closely related organosilane compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 760-43-0) was not located. Researchers should always consult the most current SDS for any chemical before use and adhere to their institution's specific safety protocols.
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for the operational use and disposal of this compound.
Hazard Identification and Chemical Properties
This compound is a flammable liquid and vapor. It is moisture-sensitive and may cause skin, eye, and respiratory tract irritation.[1][2][3] Ingestion may be harmful.[4] It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
Key Chemical Properties (of similar compounds):
| Property | Value | Source |
| Physical State | Liquid | [2][3][4] |
| Appearance | Colorless, Clear | [1][5] |
| Odor | Characteristic / Pungent | [5][6] |
| Flash Point | 11 °C / 51.8 °F (Dimethyldiethoxysilane) | [5][7] |
| Boiling Point | 114 °C / 237.2 °F @ 760 mmHg (Dimethyldiethoxysilane) | [7] |
| Moisture Sensitivity | Decomposes in contact with moist air or water | [1][4] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure.[8] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles should be indirect-vent, impact, and splash-resistant.[6] A face shield should be worn when there is a potential for splashing.[6] |
| Skin | Chemical-resistant gloves (Neoprene or nitrile rubber) and a flame-retardant lab coat or chemical-resistant suit | Disposable gloves are often preferred to avoid issues with decontamination.[8] Ensure gloves are inspected before use.[9] Protective clothing should be clean and put on before work.[6] |
| Respiratory | NIOSH-certified organic vapor respirator (if ventilation is inadequate) | A respiratory protection program that meets OSHA 29 CFR 1910.134 must be followed.[1] Respirators should be used if local exhaust ventilation is not available or insufficient.[6] |
PPE Selection Guide:
| Material | Chemical Resistance | Notes |
| Neoprene | Good | Recommended for handling organosilanes. |
| Nitrile Rubber | Good | A suitable alternative to neoprene. |
| Natural Rubber | Not Recommended | May not provide adequate protection. |
| PVC | Not Recommended | May have limited resistance. |
This information is based on general guidelines for similar chemicals. Always consult the manufacturer's specific permeation data for gloves.
Operational Plan: Handling and Storage
Engineering Controls:
-
Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[1][4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[4][5]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any incompatible materials and ignition sources.
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.[1][4]
-
Tools: Use only non-sparking tools.[4]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[9]
-
Moisture: Keep the container tightly closed and protect it from moisture and water.[1][4]
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6]
-
Store away from incompatible materials such as oxidizing agents, acids, and moisture.[4][7]
Disposal Plan
Waste Characterization:
-
All waste containing this compound must be treated as hazardous waste.
Disposal Procedures:
-
Containerization: Collect waste in a suitable, labeled, and closed container.[9] Do not mix with other waste.
-
Spill Residue: Absorb small spills with an inert material such as sand, dry lime, or soda ash and place in a closed container for disposal.[1]
-
Empty Containers: Handle empty containers with care as they may retain flammable and hazardous residues.[1][4]
-
Final Disposal: Dispose of contents and containers through an approved waste disposal plant or a licensed waste disposal facility in accordance with local, regional, and national regulations.[4][7][9] Do not dispose of waste into the sewer system.
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9] |
| Spill | Evacuate personnel to a safe area. Remove all sources of ignition. Ventilate the area. Wear appropriate PPE. Contain the spill with inert absorbent material and collect it for disposal. |
| Fire | Use water spray, water fog, alcohol-resistant foam, carbon dioxide, or dry chemical to extinguish.[4] Vapors may form explosive mixtures with air.[4][5] Firefighters should wear self-contained breathing apparatus.[1] |
Visual Workflow for Handling this compound
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. gelest.com [gelest.com]
- 4. Diethoxydimethylsilane | C6H16O2Si | CID 62322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. innospk.com [innospk.com]
- 7. METHYLDIETHOXYSILANE | [gelest.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. Diphenyldiethoxysilane | 2553-19-7 [m.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
